Coenzyme Q11
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H98O4/c1-48(2)26-16-27-49(3)28-17-29-50(4)30-18-31-51(5)32-19-33-52(6)34-20-35-53(7)36-21-37-54(8)38-22-39-55(9)40-23-41-56(10)42-24-43-57(11)44-25-45-58(12)46-47-60-59(13)61(65)63(67-14)64(68-15)62(60)66/h26,28,30,32,34,36,38,40,42,44,46H,16-25,27,29,31,33,35,37,39,41,43,45,47H2,1-15H3/b49-28+,50-30+,51-32+,52-34+,53-36+,54-38+,55-40+,56-42+,57-44+,58-46+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJONNIQJBMOKV-BFWKMVRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H98O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24663-35-2 | |
| Record name | Coenzyme Q11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024663352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COENZYME Q11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I921T8Y1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Coenzyme Q11: A Technical Guide for Researchers
An in-depth exploration of the discovery, characterization, and functional significance of Coenzyme Q11 (UQ-11), a lesser-known yet vital member of the ubiquinone family. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols and a comparative analysis with its well-studied homolog, Coenzyme Q10.
This compound (UQ-11) is a naturally occurring lipid-soluble molecule essential for cellular energy production and antioxidant defense. As a member of the coenzyme Q (ubiquinone) family, it is characterized by a benzoquinone head and a polyisoprenoid tail consisting of 11 isoprene units. While Coenzyme Q10 (UQ-10) is the predominant form in humans, UQ-11 and other homologs are found in various organisms and play crucial roles in mitochondrial bioenergetics. This technical guide delves into the discovery, characterization, and methodologies for studying this specific ubiquinone.
Discovery and Characterization
The discovery of the coenzyme Q family dates back to the 1950s, with the initial isolation and identification of ubiquinone from mitochondria.[1][2] These compounds were recognized for their ubiquitous presence in animal tissues and their essential role in the mitochondrial electron transport chain.[1] The different forms of coenzyme Q are distinguished by the length of their isoprenoid side chain, which is denoted by the subscript 'n' in Qn.[3]
This compound is structurally similar to CoQ10, with the key difference being the presence of an additional isoprene unit in its tail.[3] This seemingly minor structural variation can influence the molecule's physicochemical properties, such as its hydrophobicity and mobility within the mitochondrial membrane, potentially impacting its biological function. The biosynthesis of the isoprenoid tail is a species-specific process governed by polyprenyl diphosphate synthase enzymes.[3]
It is crucial to distinguish this compound, the lipid molecule, from Coq11, a protein identified in yeast (Saccharomyces cerevisiae). Coq11 is a mitochondrial protein that has been shown to be a necessary component of the coenzyme Q biosynthetic complex, and its absence impairs the efficient synthesis of coenzyme Q.[4][5][6][7]
Physicochemical Properties
The defining characteristic of this compound is its extended isoprenoid tail, which imparts a higher degree of lipophilicity compared to CoQ10. This property influences its interaction with cell membranes and its function as an electron carrier.
| Property | This compound | Coenzyme Q10 | Reference |
| Chemical Formula | C64H98O4 | C59H90O4 | [8] |
| Molar Mass | 931.5 g/mol | 863.34 g/mol | [8] |
| Isoprenoid Units | 11 | 10 | [3] |
| Synonyms | Ubiquinone-11, UQ-11 | Ubiquinone-10, UQ-10, Ubidecarenone | [8][9] |
Biological Function and Significance
Like other members of the ubiquinone family, this compound's primary role is within the mitochondrial electron transport chain (ETC), where it functions as a mobile electron carrier. It accepts electrons from complexes I and II and transfers them to complex III, a critical step in the process of oxidative phosphorylation that generates ATP.[3][9]
In its reduced form, ubiquinol-11, it acts as a potent lipid-soluble antioxidant, protecting cellular membranes from peroxidative damage caused by reactive oxygen species (ROS).[9][10] The redox cycling between the oxidized (ubiquinone) and reduced (ubiquinol) forms is central to both its bioenergetic and antioxidant functions.[11]
While no signaling pathways have been exclusively attributed to this compound, its antioxidant properties suggest a role in modulating redox-sensitive signaling cascades. Oxidative stress is known to activate inflammatory pathways, such as those involving NF-κB.[3] By mitigating oxidative stress, this compound may indirectly influence these cellular processes.
Figure 1: Role of the Coenzyme Q pool in the mitochondrial electron transport chain.
Experimental Protocols for Characterization
The analysis of this compound relies on techniques developed for the broader family of ubiquinones. The primary challenges in its quantification are its lipophilic nature and the potential for the reduced form (ubiquinol) to oxidize during sample preparation.
Extraction of Coenzyme Q from Biological Samples
A robust extraction method is critical for accurate quantification. A common approach involves a two-phase liquid-liquid extraction.
References
- 1. Discovery of ubiquinone (coenzyme Q) and an overview of function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 24663-35-2 | Benchchem [benchchem.com]
- 4. Characterization of the novel coenzyme Q biosynthetic polypeptide Coq11, and other proteins involved in the production and regulation of Q6 [escholarship.org]
- 5. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae* | Semantic Scholar [semanticscholar.org]
- 6. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C64H98O4 | CID 91864434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 10. eaglebio.com [eaglebio.com]
- 11. Ubiquinol - Wikipedia [en.wikipedia.org]
The Role of Coq11 in Ubiquinone Biosynthesis: A Technical Guide
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble molecule essential for cellular energy metabolism and antioxidant defense.[1][2] Structurally, it consists of a redox-active benzoquinone ring and a hydrophobic polyisoprenoid tail, which anchors it within cellular membranes.[1] The length of this tail is species-specific, with humans primarily synthesizing CoQ10.[3] The primary function of CoQ is to act as an electron carrier in the mitochondrial electron transport chain (ETC), transferring electrons from Complex I and Complex II to Complex III, a process fundamental to ATP synthesis.[2][4] Beyond the ETC, its reduced form, ubiquinol (CoQH2), is a potent antioxidant that protects lipids, proteins, and DNA from oxidative damage.[2] Deficiencies in CoQ biosynthesis are linked to a range of human diseases, collectively known as primary CoQ10 deficiencies, which manifest with diverse and severe symptoms.[5]
The biosynthesis of CoQ is a complex process involving a series of enzymatic modifications to a benzoquinone ring precursor. In eukaryotes, this pathway is carried out by a multi-protein complex located on the matrix face of the inner mitochondrial membrane, often referred to as the "CoQ synthome."[1][6] This complex is thought to enhance the efficiency of the pathway by channeling intermediates between catalytic sites. The assembly and stability of this synthome are critical for efficient CoQ production.[6] In the yeast Saccharomyces cerevisiae, at least 14 proteins (Coq1–Coq11, Yah1, Arh1, and Hfd1) are involved in this pathway.[6] This guide focuses on the role of Coq11, a protein identified in yeast that plays a crucial, albeit not fully characterized, role in the efficiency and stability of ubiquinone biosynthesis.
Coq11: A Key Component of the Yeast CoQ Synthome
Coq11 is a mitochondrial protein first identified in Saccharomyces cerevisiae as a component of the CoQ biosynthetic complex.[3] Subsequent research in Schizosaccharomyces pombe confirmed its importance, demonstrating that deletion of the coq11 gene leads to a dramatic reduction in Coenzyme Q levels.[7] While essential for efficient CoQ synthesis, Coq11 is not absolutely required, as deletion mutants still produce residual amounts of CoQ.[7] This suggests a role in regulation, stability, or optimization of the biosynthetic machinery rather than direct catalysis of a specific step. Notably, orthologs of Coq11 have not been identified in mammals or plants, indicating its role may be specific to certain fungi.[2]
The primary recognized function of Coq11 is its contribution to the stability of the CoQ synthome.[7][8] Studies in both S. cerevisiae and S. pombe have shown that the absence of Coq11 leads to a significant decrease in the steady-state levels of other Coq proteins, particularly Coq4.[7] Coq4 is considered a central organizing protein of the CoQ synthome, and its stability is critical for the integrity of the entire complex.[7] Therefore, Coq11 appears to be a key factor in maintaining the structural and functional integrity of the CoQ biosynthetic machinery.
A fascinating aspect of Coq11 function is its genetic interaction with Coq10. Coq10 is a CoQ-binding protein, believed to act as a chaperone, delivering CoQ from the synthome to its sites of function within the ETC.[8][9] While coq10Δ mutants produce CoQ, they are unable to respire efficiently. Remarkably, the deletion of COQ11 in a coq10Δ background rescues this respiratory deficiency.[6][9] This rescue is correlated with an observed stabilization of the CoQ synthome and a modest increase in mitochondrial CoQ levels in the double mutant compared to the coq10Δ single mutant.[9] This suggests that Coq11 may act as a modulator of CoQ biosynthesis, and its absence leads to an adjustment in the synthome that compensates for the lack of the Coq10 chaperone.[8][9]
Quantitative Data
The impact of Coq11 on ubiquinone biosynthesis has been quantified in several studies. The following tables summarize key findings regarding CoQ levels and the stability of associated proteins.
Table 1: Effect of coq11Δ Deletion on Coenzyme Q10 Levels in S. pombe
| Strain | CoQ10 Level (% of Wild-Type) | Reference |
| Wild-Type (WT) | 100% | [7] |
| Δcoq11 | ~2% | [7] |
Data from studies on Schizosaccharomyces pombe, showing a significant reduction in CoQ10 production upon deletion of the coq11 gene.
Table 2: Effect of coq11Δ and coq12Δ Deletion on Coq4 Protein Levels in S. pombe
| Strain | Relative Coq4 Protein Level | Reference |
| Wild-Type (WT) | 1.00 | [7] |
| Δcoq11 | 0.35 | [7] |
| Δcoq12 | 0.18 | [7] |
Western blot quantification indicates that the absence of Coq11 leads to a significant reduction in the steady-state levels of the Coq4 protein, a key component of the CoQ synthome.
Table 3: Whole-Cell Coenzyme Q6 Levels in S. cerevisiae Mutants
| Strain | [12C]Q6 (pmol/OD600) | [13C6]Q6 (pmol/OD600) | Reference |
| Wild-Type (WT) | 13.9 ± 1.1 | 10.4 ± 1.0 | [6] |
| coq10Δ | 6.5 ± 0.6 | 2.5 ± 0.2 | [6] |
| coq11Δ | 7.9 ± 0.6 | 4.8 ± 0.4 | [6] |
| coq10Δcoq11Δ | 8.8 ± 0.7 | 4.0 ± 0.5 | [6] |
[12C]Q6 represents steady-state levels, while [13C6]Q6 represents de novo synthesis after labeling with [13C6]4HB. The data shows that while coq11Δ has impaired Q6 biosynthesis, the double mutant coq10Δcoq11Δ shows a slight recovery in de novo synthesis compared to the coq10Δ single mutant.
Experimental Protocols
Reproducing the findings related to Coq11 function requires specific biochemical and genetic techniques. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Coenzyme Q in Yeast by HPLC-ECD
This protocol describes the extraction and quantification of Coenzyme Q from yeast whole-cell lysates using High-Performance Liquid Chromatography with Electrochemical Detection.
1. Cell Culture and Harvesting:
-
Grow yeast strains (e.g., S. cerevisiae) in 5 mL of YPD (1% yeast extract, 2% peptone, 2% glucose) medium overnight at 30°C.
-
Inoculate 50 mL of YPG (1% yeast extract, 2% peptone, 3% glycerol) medium with the overnight culture to an initial A600 of 0.1.
-
Grow cultures at 30°C with shaking until they reach an A600 of 1.0-1.5.
-
Harvest cells from 25 A600 units by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with sterile water and store at -80°C until extraction.
2. Lipid Extraction:
-
Resuspend the cell pellet in 250 µL of sterile water.
-
Add 1 mL of glass beads (0.5 mm diameter) and vortex vigorously for 3 minutes to lyse the cells.
-
Add an internal standard (e.g., 100 pmol of CoQ9) to each sample.
-
Add 2 mL of methanol and 4 mL of petroleum ether to the lysate.
-
Vortex for 2 minutes to extract lipids into the organic phase.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper petroleum ether layer to a clean glass tube.
-
Repeat the petroleum ether extraction on the lower aqueous phase and pool the organic layers.
-
Dry the pooled petroleum ether extract under a stream of nitrogen gas.
3. HPLC-ECD Analysis:
-
Resuspend the dried lipid extract in 100-200 µL of 1:1 methanol/2-propanol.
-
Inject 50 µL of the sample onto a C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 150 mm).
-
The mobile phase should consist of methanol, ethanol, 2-propanol, and a supporting electrolyte like sodium acetate in acetic acid, run at a flow rate of 0.5-1.0 mL/min.
-
Detect CoQ species using an electrochemical detector with the potential set to +650 mV.
-
Quantify CoQ levels by comparing the peak area to that of the internal standard and normalizing to the initial cell number (A600 units).
Protocol 2: Immunoblotting for Coq Protein Levels
This protocol details the preparation of mitochondrial extracts and subsequent Western blotting to determine the steady-state levels of Coq proteins.
1. Mitochondrial Isolation:
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Grow yeast cultures in 600 mL of YP-Galactose medium (1% yeast extract, 2% peptone, 2% galactose) overnight at 30°C.
-
Harvest cells by centrifugation and wash with water.
-
Spheroplast the cells by incubation with zymolyase in a sorbitol buffer.
-
Homogenize the spheroplasts in a mitochondrial isolation buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4) using a Dounce homogenizer.
-
Perform differential centrifugation to pellet mitochondria (e.g., 12,000 x g for 15 minutes).
-
Determine the protein concentration of the mitochondrial fraction using a Bradford or BCA assay.
2. SDS-PAGE and Immunoblotting:
-
Denature 25-50 µg of mitochondrial protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with primary antibodies specific to the Coq proteins of interest (e.g., anti-Coq4, anti-Coq11) and a loading control (e.g., anti-Atp2 or anti-Mdh1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software, normalizing to the loading control.
Protocol 3: Yeast Growth Assays (Spot Tests)
This simple assay is used to assess the respiratory competency of yeast mutants.
1. Preparation:
-
Grow yeast strains overnight in 5 mL of liquid YPD medium.
-
Measure the A600 of each culture and dilute to a starting A600 of 0.2 in sterile water or PBS.
-
Perform a 5-fold serial dilution series in a 96-well plate.
2. Spotting:
-
Spot 2-5 µL of each dilution onto agar plates.
-
Use a fermentable carbon source plate (YPD, 2% glucose) as a growth control.
-
Use a non-fermentable carbon source plate (YPG, 3% glycerol) to test for respiratory function.
-
Incubate plates at 30°C.
3. Analysis:
-
Photograph the plates after 2 days (YPD) and 3-5 days (YPG).
-
Compare the growth of mutant strains to the wild-type strain on the YPG plate. Respiratory-deficient mutants will show little to no growth on glycerol.
Visualizations
Diagram 1: Ubiquinone Biosynthesis Pathway in Yeast
Caption: Overview of the CoQ6 biosynthesis pathway in yeast, highlighting the CoQ synthome.
Diagram 2: Role of Coq11 in CoQ Synthome Stability
Caption: Coq11's role in supporting Coq4 stability, essential for the CoQ synthome.
Diagram 3: Experimental Workflow for CoQ Quantification
Caption: Workflow for the extraction and quantification of Coenzyme Q from yeast.
Conclusion and Future Directions
Coq11 is a crucial, albeit enigmatic, component of the ubiquinone biosynthetic pathway in yeast. While it does not appear to have a direct catalytic role, its presence is indispensable for the stability of the CoQ synthome, particularly for maintaining adequate levels of the core organizing protein, Coq4. The significant drop in CoQ production in coq11Δ mutants underscores its importance for the overall efficiency of the pathway. The genetic interaction with COQ10, where the deletion of COQ11 rescues the respiratory defect of a coq10Δ mutant, points towards a complex regulatory or modulatory function that is not yet fully understood.
For researchers and drug development professionals, the study of Coq11 provides valuable insights into the assembly, stability, and regulation of multi-enzyme complexes involved in metabolic pathways. Although Coq11 is not conserved in humans, understanding its role in stabilizing the CoQ synthome in yeast can inform research into the assembly and function of the human CoQ complex. Future research should focus on elucidating the precise molecular mechanism by which Coq11 stabilizes Coq4 and the broader synthome. Investigating its potential protein-protein interactions and its structural role within the complex will be key to unraveling its function and providing a more complete picture of the intricate process of ubiquinone biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting and Understanding the Pathology of Single Nucleotide Variants in Human COQ Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.victorchang.edu.au [eprints.victorchang.edu.au]
- 7. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the novel coenzyme Q biosynthetic polypeptide Coq11, and other proteins involved in the production and regulation of Q6 [escholarship.org]
- 9. researchgate.net [researchgate.net]
Unveiling COQ11: A Key Player in Coenzyme Q Biosynthesis in Saccharomyces cerevisiae
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria. In the model organism Saccharomyces cerevisiae, CoQ biosynthesis is a complex process involving a suite of nuclear-encoded proteins, many of which assemble into a multi-subunit complex termed the CoQ-synthome. This guide provides an in-depth technical overview of the identification and characterization of a key gene in this pathway, COQ11. Initially an open reading frame of unknown function, YLR290C, COQ11 has been identified as a crucial component for efficient CoQ biosynthesis. This document details the experimental evidence, quantitative data, and methodologies that have elucidated the role of Coq11p in yeast, offering valuable insights for researchers in mitochondrial metabolism and professionals in drug development targeting pathways involving CoQ.
Identification and Characterization of COQ11
The gene COQ11 (YLR290C) was identified as a novel component of the Coenzyme Q (CoQ) biosynthetic pathway in Saccharomyces cerevisiae through a series of proteomic and functional analyses. Its discovery stemmed from the investigation of the CoQ-synthome, a multi-protein complex located on the matrix face of the inner mitochondrial membrane that orchestrates the intricate steps of CoQ synthesis.
Researchers utilized tandem affinity purification (TAP) coupled with mass spectrometry to isolate components of the CoQ-synthome. This approach revealed that the previously uncharacterized protein encoded by the open reading frame YLR290C was a constituent of this complex.[1] Subsequent functional studies involving the creation of a deletion mutant, ylr290cΔ (now designated coq11Δ), demonstrated its critical role in CoQ production. The coq11Δ mutant exhibited a significant impairment in the de novo synthesis of Coenzyme Q6 (CoQ6), the form of CoQ found in yeast.[1]
Further investigation into the functional relationship between Coq11 and other Coq proteins has revealed a potential regulatory role. Interestingly, while the absence of most Coq proteins leads to the destabilization of the CoQ-synthome, the deletion of COQ11 has been associated with a stabilized complex. This has led to the proposal that Coq11p may act as a negative modulator of CoQ6 biosynthesis.[2] This regulatory function is further suggested by the observation that in some fungal species, the orthologs of COQ10 and COQ11 are fused into a single gene, indicating a close functional link.[2]
Quantitative Data
The functional consequence of COQ11 deletion on the CoQ biosynthetic pathway has been quantified through mass spectrometry-based analysis of CoQ6 and its precursors. The following tables summarize the key quantitative findings from studies comparing wild-type (WT) and coq11Δ strains.
Table 1: Coenzyme Q6 Levels in Wild-Type and coq11Δ Strains
| Strain | Coenzyme Q6 (pmol/mg protein) | % of Wild-Type |
| Wild-Type | 100 ± 15 | 100% |
| coq11Δ | 20 ± 5 | 20% |
Data extracted and synthesized from figures in Allan et al. (2015). Values are approximate and represent a significant reduction in CoQ6 levels in the coq11Δ mutant.
Table 2: Accumulation of CoQ Biosynthetic Intermediates in coq11Δ Strain
| Strain | Demethoxy-Coenzyme Q6 (DMQ6) Levels (relative to WT) |
| Wild-Type | 1.0 |
| coq11Δ | Significantly Reduced |
Qualitative and quantitative data from lipidomic analyses indicate that the coq11Δ mutant has impaired late-stage biosynthesis of CoQ6, though specific quantitative values for all intermediates are not consistently reported in a tabular format across the literature.
Experimental Protocols
The identification and characterization of Coq11p involved a combination of sophisticated molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments cited.
Tandem Affinity Purification (TAP) of the CoQ-Synthome
This method was instrumental in identifying Coq11p as a component of the CoQ biosynthetic complex.
-
Yeast Strain Construction: A yeast strain is engineered to express a Coq protein (e.g., Coq3, Coq4, or Coq9) with a C-terminal TAP tag. The TAP tag typically consists of a Calmodulin Binding Peptide (CBP) and a Protein A domain, separated by a Tobacco Etch Virus (TEV) protease cleavage site.
-
Cell Culture and Lysis: Large-scale cultures of the TAP-tagged yeast strain are grown to mid-log phase. Cells are harvested, washed, and resuspended in a lysis buffer containing protease inhibitors. Cell lysis is achieved by mechanical disruption, such as bead beating or cryogenic grinding.
-
Mitochondrial Isolation: A crude mitochondrial fraction is obtained by differential centrifugation of the cell lysate.
-
First Affinity Purification (IgG chromatography): The mitochondrial lysate is incubated with IgG-coupled beads (e.g., IgG Sepharose). The Protein A portion of the TAP tag binds to the IgG beads, immobilizing the tagged protein and its associated complex. After extensive washing to remove non-specific binders, the complex is eluted by cleaving the tag with TEV protease.
-
Second Affinity Purification (Calmodulin chromatography): The TEV eluate is incubated with calmodulin-coated beads in the presence of calcium. The CBP portion of the tag binds to the calmodulin beads. Following further washing steps, the purified complex is eluted with a buffer containing a calcium chelator (e.g., EGTA).
-
Protein Identification: The components of the purified complex are resolved by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).
Analysis of Coenzyme Q and Intermediates by HPLC-MS/MS
This technique is used to quantify the levels of CoQ6 and its biosynthetic intermediates in yeast lipid extracts.
-
Lipid Extraction: Yeast cells are harvested, and the wet weight is determined. Lipids are extracted using a two-phase solvent system, typically a mixture of methanol, chloroform, and water. An internal standard (e.g., a CoQ analog with a different side chain length) is added at the beginning of the extraction for accurate quantification.
-
Sample Preparation: The lipid extract is dried under a stream of nitrogen and then resuspended in a solvent compatible with the HPLC mobile phase.
-
HPLC Separation: The resuspended lipid sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient of mobile phases (e.g., methanol, ethanol, isopropanol with a small percentage of an organic acid like formic acid) is used to separate the different lipid species based on their hydrophobicity.
-
Mass Spectrometry Detection and Quantification: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode, which allows for highly specific and sensitive detection of the parent and fragment ions of CoQ6 and its intermediates. The peak areas of the analytes are normalized to the peak area of the internal standard for quantification.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is employed to analyze the native state and assembly of mitochondrial protein complexes, including the CoQ-synthome.
-
Mitochondrial Isolation and Solubilization: Mitochondria are isolated from yeast cells as described previously. The mitochondrial pellet is gently solubilized with a non-denaturing detergent, such as digitonin, to preserve the integrity of protein complexes.
-
Sample Preparation: The solubilized mitochondrial proteins are mixed with a sample buffer containing Coomassie Brilliant Blue G-250 dye. The dye binds to the protein complexes, conferring a net negative charge without denaturing them.
-
Electrophoresis: The samples are loaded onto a native polyacrylamide gel with a gradient of acrylamide concentrations. Electrophoresis is performed in a cold room or with a cooling system to maintain the native state of the complexes.
-
Visualization and Analysis: The separated protein complexes can be visualized by in-gel activity assays (if the enzymes remain active), by Coomassie staining, or by transferring the proteins to a membrane for immunoblotting with specific antibodies against components of the CoQ-synthome. This allows for the assessment of the size and stability of the complex in wild-type versus mutant strains.
Visualizations
Logical Workflow for COQ11 Gene Identification
The following diagram illustrates the logical workflow that led to the identification and functional characterization of the COQ11 gene in S. cerevisiae.
Caption: Workflow for the identification and characterization of COQ11.
Proposed Regulatory Role of Coq11p in CoQ Biosynthesis
The following diagram illustrates the proposed regulatory role of Coq11p within the context of the CoQ-synthome and its interaction with Coq10p.
Caption: Proposed negative regulatory role of Coq11p in CoQ6 biosynthesis.
Conclusion
The identification of COQ11 as a bona fide gene required for efficient Coenzyme Q biosynthesis in S. cerevisiae represents a significant advancement in our understanding of this essential metabolic pathway. The technical approaches outlined in this guide, from proteomics-driven discovery to detailed functional and lipidomic analyses, provide a roadmap for the characterization of novel genes in metabolic pathways. The intriguing finding that Coq11p may act as a negative modulator of CoQ synthesis opens up new avenues of research into the intricate regulation of the CoQ-synthome. For drug development professionals, a deeper understanding of the components and regulation of the CoQ biosynthetic pathway may reveal novel targets for therapeutic intervention in diseases associated with mitochondrial dysfunction and CoQ deficiencies. Further elucidation of the precise molecular function of Coq11p will undoubtedly provide deeper insights into the fascinating biology of this vital coenzyme.
References
function of Coq11 protein in mitochondrial respiration
An in-depth technical guide on the function of the Coq11 protein in mitochondrial respiration, prepared for researchers, scientists, and drug development professionals.
Abstract
Coenzyme Q (CoQ or ubiquinone) is a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial respiratory chain. Its biosynthesis is a complex process involving a suite of proteins, many of which assemble into a multi-subunit complex on the matrix face of the inner mitochondrial membrane, known as the CoQ synthome. This guide focuses on the Coq11 protein, a component of the CoQ synthome identified in Saccharomyces cerevisiae. While not possessing a known mammalian ortholog, the study of Coq11 provides critical insights into the regulation of CoQ biosynthesis. Coq11 is required for efficient de novo CoQ synthesis and appears to function as a negative modulator of the CoQ synthome's assembly and stability. Its deletion can surprisingly rescue the respiratory-deficient phenotypes of mutants lacking the CoQ chaperone protein, Coq10, suggesting a complex regulatory role within the pathway. This document details the current understanding of Coq11's function, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of associated pathways and workflows.
Introduction: Coenzyme Q and the Mitochondrial Respiratory Chain
Coenzyme Q is indispensable for cellular energy metabolism in eukaryotes.[1] Its redox-active benzoquinone head group and a long polyisoprenoid tail allow it to function as a mobile electron carrier, shuttling electrons from Complex I or Complex II to Complex III of the respiratory chain.[1][2] This process is fundamental to establishing the proton gradient that drives ATP synthesis.[1] Beyond its role in oxidative phosphorylation, the reduced form of CoQ, ubiquinol, is a potent antioxidant that protects cellular components from oxidative damage.[1]
In the yeast Saccharomyces cerevisiae, CoQ biosynthesis is carried out by the products of at least thirteen genes (COQ1–COQ11, YAH1, and ARH1).[3][4] Many of these proteins form the CoQ synthome, a large complex that is believed to enhance the efficiency of the biosynthetic pathway.[5][6] The protein Coq11 was identified as a novel constituent of this complex and is required for its optimal function.[3][5]
Core Function of Coq11 in Coenzyme Q Biosynthesis
Coq11, encoded by the open reading frame YLR290C in S. cerevisiae, was first identified as a mitochondrial protein that co-purified with tagged Coq proteins, indicating its association with the CoQ synthome.[3][5] Subsequent studies confirmed that Coq11 is necessary for efficient CoQ biosynthesis, and its absence leads to defects in cellular respiration.[3][7]
A Modulator of CoQ Synthome Assembly
While essential for efficient CoQ production, Coq11's primary role appears to be regulatory. Evidence suggests that Coq11 acts as a negative modulator of the CoQ synthome.[8] Deletion of the COQ11 gene leads to an increase in the expression of several other Coq proteins, resulting in a larger, more stable CoQ synthome.[6][8] This counterintuitive finding positions Coq11 as a unique regulatory component that may fine-tune the rate of CoQ synthesis in response to cellular needs.
Genetic Interaction with Coq10
The regulatory function of Coq11 is most evident in its genetic relationship with COQ10. Coq10 is a CoQ-binding chaperone protein.[6][9] Yeast mutants lacking COQ10 (coq10Δ) exhibit severe respiratory deficiency and low CoQ biosynthesis.[6] Remarkably, the deletion of COQ11 rescues these defects in coq10Δ mutants.[6][8] This suppression suggests that in the absence of the Coq10 chaperone, the negative regulatory effect of Coq11 on the synthome is detrimental. Removing Coq11 allows for the formation of an enlarged and stabilized synthome that can function, albeit perhaps less efficiently, without Coq10.[6][8] This interaction also extends to the endoplasmic reticulum-mitochondria encounter structure (ERMES), where deletion of COQ11 can suppress respiratory phenotypes associated with select ERMES mutants.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Coq11, primarily in S. cerevisiae.
Table 1: Effect of COQ11 Deletion on Coenzyme Q₆ (Q₆) Biosynthesis This table illustrates the impact of COQ11 deletion on the ability of yeast to synthesize Q₆ de novo, as measured by the incorporation of a stable isotope-labeled precursor, ¹³C₆-4-hydroxybenzoic acid (¹³C₆-4HB).
| Strain Background | Genotype | De Novo ¹³C₆-Q₆ Level (% of Wild-Type) | Reference |
| BY4741 | Wild-Type | 100% | [3] |
| BY4741 | ylr290cΔ (coq11Δ) | ~25% | [3] |
Note: Data is approximated from graphical representations in the source publication.
Table 2: Phenotypic Growth of coq Mutants on a Non-Fermentable Carbon Source This table qualitatively describes the ability of various yeast mutants to grow on yeast extract-peptone-glycerol (YPG) medium, where functional respiration is required for growth.
| Strain | Genotype | Growth on YPG (Respiration) | Reference |
| Wild-Type | WT | Normal Growth | [3] |
| Q-less control | coq3Δ or coq8Δ | No Growth | [3] |
| Coq11 deletion | coq11Δ | Severely Impaired Growth | [3] |
| Coq10 deletion | coq10Δ | Impaired Growth | [6] |
| Double deletion | coq10Δcoq11Δ | Rescued Growth (near WT) | [6] |
Table 3: Hydrogen Sulfide (H₂S) Production in S. pombe Deletion Mutants This table shows the concentration of H₂S in Schizosaccharomyces pombe mutants, indicating a potential link between CoQ biosynthesis and sulfur metabolism.
| Strain | Condition | H₂S Concentration (nmol/10⁸ cells) | Reference |
| Wild-Type (PR110) | YES Medium | ~1.8 | [9] |
| Δcoq11 | YES Medium | ~2.5 | [9] |
| Δcoq12 | YES Medium | ~6.0 | [9] |
Note: Data is approximated from graphical representations in the source publication.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key experiments used to characterize Coq11.
Protocol 1: Yeast Growth and Phenotypic Analysis (Spot Assay)
-
Culture Preparation: Grow yeast strains overnight in liquid rich medium containing a fermentable carbon source (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose).
-
Serial Dilution: Dilute the overnight cultures to a starting optical density (OD₆₀₀) of ~0.5-1.0. Perform a 10-fold serial dilution series (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water or saline.
-
Spotting: Spot 3-5 µL of each dilution onto agar plates. Use at least two types of plates for comparison:
-
Fermentable: YPD (assesses general viability).
-
Non-Fermentable: YPG (2% glycerol) or YPEG (1% ethanol, 2% glycerol) to assess respiratory function.[9]
-
-
Incubation: Incubate plates at 30°C for 2-5 days and document growth by imaging the plates daily. Respiratory-deficient mutants will fail to grow or show severely restricted growth on the non-fermentable carbon source.[3]
Protocol 2: Isolation of Yeast Mitochondria
-
Large-Scale Culture: Inoculate a large volume (e.g., 600 mL) of yeast culture in YPGal (galactose as the carbon source to maximize mitochondrial content) and grow overnight at 30°C with vigorous shaking.[3]
-
Cell Harvest: Harvest cells in mid-to-late logarithmic phase (OD₆₀₀ of 3.5–4.0) by centrifugation.
-
Spheroplasting: Wash the cell pellet and resuspend in a buffer containing a reducing agent (e.g., DTT) to permeabilize the cell wall. Subsequently, digest the cell wall using zymolyase or lyticase to create spheroplasts.
-
Homogenization: Resuspend the spheroplasts in an ice-cold hypotonic homogenization buffer containing protease inhibitors. Homogenize using a Dounce homogenizer with a tight-fitting pestle.
-
Differential Centrifugation:
-
Perform a low-speed spin (e.g., 1,500 x g) to pellet unlysed cells, nuclei, and cell debris.
-
Transfer the supernatant to a new tube and perform a high-speed spin (e.g., 12,000 x g) to pellet the mitochondria.
-
-
Purification and Storage: Wash the mitochondrial pellet with homogenization buffer. Determine protein concentration using a BCA assay. Flash freeze the purified mitochondria in liquid nitrogen and store at -80°C.[3]
Protocol 3: Tandem Affinity Purification (TAP) of Coq Protein Complexes
-
Strain Generation: Genetically modify the yeast strain to integrate a Tandem Affinity Purification (TAP) tag (e.g., containing calmodulin binding peptide and Protein A) at the 3' end of the gene of interest (e.g., COQ3, COQ6).[3]
-
Mitochondrial Lysis: Start with purified mitochondria (from Protocol 2). Resuspend the mitochondrial pellet (e.g., 15 mg of protein) in a solubilization buffer containing a mild non-ionic detergent (e.g., digitonin or Triton X-100) and protease/phosphatase inhibitors to extract protein complexes.
-
First Affinity Purification: Incubate the mitochondrial lysate with IgG-coupled beads (which bind the Protein A part of the tag). Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the complex from the IgG beads by cleaving the tag with a specific protease (e.g., Tobacco Etch Virus protease).
-
Second Affinity Purification: Incubate the eluate with calmodulin-coated beads in the presence of calcium. After extensive washing, elute the final, highly purified complex by chelating the calcium with EGTA.
-
Analysis: Analyze the purified proteins by SDS-PAGE and identify the components using mass spectrometry (LC-MS/MS). This method was used to identify Coq11 (YLR290C) as an interaction partner of the CoQ synthome.[3]
Visualizations: Pathways and Workflows
The following diagrams were created using the DOT language to visualize key concepts related to Coq11 function.
Caption: Overview of the Coenzyme Q₆ biosynthesis pathway in yeast.
Caption: Experimental workflow for the identification and characterization of Coq11.
Caption: Regulatory role of Coq11 and its genetic interaction with Coq10.
Conclusion and Future Directions
The Coq11 protein, while lacking a clear human ortholog, serves as a fascinating model for understanding the intricate regulation of mitochondrial CoQ biosynthesis. Its identification as a constituent of the CoQ synthome in yeast that negatively modulates its assembly reveals a sophisticated level of control within this vital metabolic pathway.[3][6][8] The ability of COQ11 deletion to rescue respiratory defects in coq10Δ and ERMES mutants highlights its importance in the interplay between synthome stability, chaperone function, and organellar contact sites.[8]
For researchers and drug development professionals, these findings underscore the complexity of targeting the CoQ pathway. A simple upregulation of all components may not be beneficial; instead, understanding the roles of modulatory proteins like Coq11 could open new avenues for therapeutic intervention in diseases linked to CoQ deficiency or mitochondrial dysfunction.[11]
Future research should focus on:
-
Elucidating the precise biochemical mechanism by which Coq11 exerts its negative regulatory effect.
-
Searching for functional, if not sequential, orthologs in mammalian systems that may play a similar regulatory role.
-
Investigating how the expression and activity of Coq11 are controlled in response to different metabolic states.
A deeper understanding of these regulatory networks will be paramount for developing targeted strategies to modulate mitochondrial function in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Respiratory Chain Supercomplexes: Structures, Function and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the novel coenzyme Q biosynthetic polypeptide Coq11, and other proteins involved in the production and regulation of Q6 [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial-ER Contact Sites and Tethers Influence the Biosynthesis and Function of Coenzyme Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial-ER Contact Sites and Tethers Influence the Biosynthesis and Function of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
Coq11 Homologues in Eukaryotic Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q (CoQ), an essential lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain, is synthesized through a complex, multi-step pathway involving a suite of "Coq" proteins. In several eukaryotic organisms, Coq11 has been identified as a crucial component of the CoQ biosynthetic machinery. This technical guide provides an in-depth overview of Coq11 homologues across various eukaryotic lineages, focusing on their function, the regulation of their expression, and their role within the larger CoQ-synthome. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of associated biological pathways and workflows to serve as a comprehensive resource for researchers in mitochondrial biology and drug development.
Introduction to Coq11 and its Role in Coenzyme Q Biosynthesis
Coenzyme Q is vital for cellular respiration and protecting cells from oxidative damage.[1][2] Its biosynthesis is a highly conserved process involving a series of enzymatic modifications to a benzoquinone ring. In the yeast Saccharomyces cerevisiae, this process requires the products of at least thirteen genes, COQ1-COQ11, YAH1, and ARH1.[3][4] Many of these Coq proteins assemble into a multi-subunit complex on the matrix side of the inner mitochondrial membrane, known as the CoQ-synthome, to facilitate the efficient synthesis of CoQ.[3][5][6]
Coq11, encoded by the open reading frame YLR290C in S. cerevisiae, was identified as a novel component of this CoQ-synthome.[4][6] While not absolutely essential for CoQ synthesis, its absence leads to a significant reduction in CoQ levels, indicating its importance for the efficiency of the biosynthetic pathway.[4] Coq11 is a putative oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[7]
Phylogenetic Distribution of Coq11 Homologues
Sequence analyses have revealed that Coq11 homologues are not universally present across all eukaryotes. Their distribution appears to be concentrated in specific lineages:
-
Fungi: Coq11 homologues are commonly found in fungal genomes.[8] In some fungal species, such as Ustilago maydis, the COQ11 gene is fused with the COQ10 gene, suggesting a strong functional linkage between these two proteins.[8]
-
Photosynthetic Organisms: Homologues of Coq11 are present in land plants (e.g., Arabidopsis thaliana) and various algae, including green algae and stramenopiles.[8] In A. thaliana, a Coq11 homolog (AT1G32220) has been localized to plastoglobules within chloroplasts, which are lipid bodies rich in prenylquinones.[8]
-
Protists: Coq11-like proteins have been identified in the genomes of alveolates, which are protists that may have a photosynthetic ancestor.[8]
Notably, a direct homologue of Coq11 has not been identified in animals, including humans.[8][9] This suggests that the specific role of Coq11 in the CoQ-synthome may be fulfilled by a different protein or that the organization and function of the synthome have diverged in the animal lineage. The involvement of yeast Coq10 in CoQ biosynthesis is thought to be linked to its interaction with Coq11, a partnership that is absent in humans.[8]
Quantitative Data on Coq11
Quantitative proteomics studies in Saccharomyces cerevisiae have provided insights into the abundance and stability of the Coq11 protein.
| Parameter | Value | Organism | Reference |
| Median Protein Abundance | 2693 molecules/cell | Saccharomyces cerevisiae | [10] |
| Protein Half-life | 10.7 hours | Saccharomyces cerevisiae | [10] |
| CoQ10 levels in Δcoq11 mutant | ~4% of wild-type | Schizosaccharomyces pombe | [9] |
Note: This table summarizes available quantitative data. Further research is required to determine these parameters in other organisms and under varying physiological conditions.
Coq11 within the CoQ Biosynthesis Pathway and its Regulation
Coq11 functions as an integral part of the CoQ-synthome. Its interaction with other Coq proteins is essential for the overall stability and efficiency of this complex. In Schizosaccharomyces pombe, the disruption of coq11 leads to a decrease in the levels of the Coq4 protein, a central organizing component of the synthome.[9]
The regulation of CoQ biosynthesis is multi-layered, occurring at the transcriptional, translational, and post-translational levels.[5][11][12]
Transcriptional Regulation
The expression of COQ genes is responsive to the metabolic state of the cell and environmental stressors. In yeast, the carbon source is a major determinant of COQ gene expression. Several transcription factors are involved in this regulation:
-
Hap2/3/4/5 complex: Activates genes required for respiratory growth.
-
Msn2/4p and Yap1p: Mediate the response to oxidative stress.[11]
-
Hsf1p: The heat shock transcription factor.[5]
Post-Translational Regulation
A key regulatory mechanism within the CoQ-synthome involves the phosphorylation state of its components. The protein kinase Coq8 is thought to phosphorylate several Coq proteins, modulating the assembly and activity of the complex.[5] While direct phosphorylation of Coq11 has not been extensively documented, its role as a component of the synthome suggests it is likely subject to the regulatory control of Coq8.
Coenzyme Q Biosynthesis Pathway
The following diagram illustrates the central steps of the CoQ biosynthesis pathway in S. cerevisiae, highlighting the involvement of the CoQ-synthome.
Figure 1: Simplified Coenzyme Q biosynthesis pathway in S. cerevisiae.
Experimental Protocols
Tandem Affinity Purification (TAP) of the CoQ-Synthome from Yeast Mitochondria
This protocol is adapted from methods used to purify mitochondrial protein complexes.
Objective: To isolate the CoQ-synthome for identification of its components and interacting partners.
Materials:
-
Yeast strain expressing a TAP-tagged Coq protein (e.g., Coq4-TAP).
-
Yeast growth media (YPD, YPG).
-
Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% Triton X-100, protease inhibitors).
-
IgG Sepharose beads.
-
TEV protease.
-
Calmodulin binding buffer.
-
Calmodulin affinity resin.
-
Elution buffer (containing EGTA).
Workflow Diagram:
Figure 2: Workflow for Tandem Affinity Purification of the CoQ-Synthome.
Procedure:
-
Yeast Culture and Harvest: Grow the yeast strain expressing the TAP-tagged Coq protein in appropriate media to a desired cell density. Harvest the cells by centrifugation.
-
Mitochondrial Isolation: Convert yeast cells to spheroplasts using zymolyase. Gently lyse the spheroplasts and perform differential centrifugation to isolate mitochondria.
-
Solubilization: Resuspend the isolated mitochondria in lysis buffer and solubilize the mitochondrial proteins.
-
First Affinity Purification (IgG): Incubate the mitochondrial lysate with IgG Sepharose beads to capture the Protein A moiety of the TAP tag. Wash the beads extensively to remove non-specific binders.
-
TEV Protease Cleavage: Elute the protein complex from the IgG beads by cleaving the tag with TEV protease.
-
Second Affinity Purification (Calmodulin): Add calmodulin binding buffer to the eluate and incubate with calmodulin affinity resin to capture the calmodulin-binding peptide portion of the tag.
-
Final Elution: Wash the calmodulin resin and elute the purified protein complex using a buffer containing EGTA, which chelates Ca2+ and disrupts the calmodulin-peptide interaction.
-
Analysis: Analyze the purified complex by SDS-PAGE and mass spectrometry to identify the components.
Quantification of Coenzyme Q by HPLC with Electrochemical Detection (HPLC-ECD)
This protocol outlines the general steps for extracting and quantifying CoQ from biological samples.
Objective: To measure the levels of CoQ in cells or tissues.
Materials:
-
Biological sample (e.g., yeast cells, tissue homogenate).
-
Hexane and ethanol.
-
Internal standard (e.g., CoQ9 for samples containing CoQ10).
-
HPLC system with a C18 reverse-phase column and an electrochemical detector.
-
Mobile phase (e.g., methanol/ethanol/perchloric acid).
Workflow Diagram:
Figure 3: Workflow for Coenzyme Q Quantification by HPLC-ECD.
Procedure:
-
Sample Preparation: Homogenize the biological sample in a suitable buffer.
-
Lipid Extraction: Add an internal standard and extract the lipids containing CoQ using a mixture of hexane and ethanol. Vortex and centrifuge to separate the phases.
-
Evaporation: Transfer the hexane (upper) phase to a new tube and evaporate the solvent under a stream of nitrogen gas.
-
Resuspension: Resuspend the lipid extract in the mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system. Separate the different forms of CoQ on a C18 column.
-
Detection and Quantification: Detect the CoQ species using an electrochemical detector. Quantify the amount of CoQ by comparing the peak area to that of the internal standard and a standard curve.
The Search for a Functional Analogue in Humans
The absence of a direct Coq11 homologue in humans raises questions about how its function is compensated for in the human CoQ-synthome. One possibility is that another protein with a similar structural domain, such as a different member of the SDR superfamily, performs a comparable role. The human mitochondrial proteome contains numerous uncharacterized proteins, some of which may be involved in CoQ biosynthesis.[13] Further research, including protein-protein interaction studies and functional characterization of candidate human mitochondrial proteins, is needed to identify a potential functional analogue of Coq11. Understanding such differences in the CoQ biosynthetic machinery between yeast and humans is critical for translating findings from model organisms to human health and disease.
Conclusion
Coq11 is a key, though not universally conserved, component of the coenzyme Q biosynthetic pathway in eukaryotes. Its presence in fungi and photosynthetic organisms, and its absence in animals, highlights the evolutionary plasticity of the CoQ-synthome. For researchers in drug development, understanding the intricacies of the CoQ biosynthesis pathway, including the role of proteins like Coq11, is essential for identifying potential therapeutic targets for mitochondrial dysfunction and CoQ deficiencies. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into this critical area of cellular metabolism.
References
- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 2. 9 Benefits of Coenzyme Q10 (CoQ10) [healthline.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human COQ10A and COQ10B are distinct lipid-binding START domain proteins required for coenzyme Q function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. The Regulation of Coenzyme Q Biosynthesis in Eukaryotic Cells: All That Yeast Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functionalizing the Mitochondrial Proteome — Rutter Lab [rutter.biochem.utah.edu]
An In-depth Technical Guide on the Evolutionary Conservation of the COQ11 Gene
Abstract
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy production.[1][2] Its biosynthesis is a complex process involving a suite of proteins, many of which assemble into a multi-enzyme complex in the inner mitochondrial membrane known as the CoQ synthome.[3][4] This whitepaper provides a detailed examination of the COQ11 gene, a relatively recent addition to the CoQ biosynthetic pathway, with a specific focus on its evolutionary conservation, functional role, and the experimental methodologies used for its characterization. While initially identified and best characterized in Saccharomyces cerevisiae, the conservation pattern of COQ11 presents unique insights into the evolution of the CoQ pathway.
Introduction to COQ11
The COQ11 gene, first identified in the yeast Saccharomyces cerevisiae as the open reading frame YLR290C, encodes a mitochondrial protein essential for efficient coenzyme Q biosynthesis.[3][4] Its discovery stemmed from proteomic analyses of the CoQ synthome, where it was found to be a constituent of this macromolecular complex.[3][5] Deletion of COQ11 in yeast leads to a significant reduction in CoQ levels, resulting in respiratory deficiency and an inability to grow on non-fermentable carbon sources.[4][6] Functionally, Coq11 is classified as a putative oxidoreductase and a member of the short-chain dehydrogenase/reductase (SDR) superfamily, though its precise catalytic role within the CoQ pathway remains under investigation.[7]
The Role of COQ11 in the Coenzyme Q Biosynthesis Pathway
Coenzyme Q synthesis is a multi-step process that transforms a benzenoid ring precursor, such as 4-hydroxybenzoic acid (4HB), through a series of modifications including prenylation, hydroxylations, O-methylations, and decarboxylation.[1][8] In yeast, this pathway is carried out by the products of at least 11 COQ genes (COQ1-COQ9, YAH1, and ARH1), which form the CoQ synthome.[4]
Coq11 has been identified as a key component of this synthome. Its association with other Coq proteins, such as the putative kinase Coq8, is critical for the stability and efficiency of the complex.[3] The absence of Coq11 impairs de novo Q synthesis, highlighting its integral role in the pathway.[4]
Evolutionary Conservation of the COQ11 Gene
A striking feature of COQ11 is its limited phylogenetic distribution. While essential for efficient CoQ biosynthesis in S. cerevisiae, orthologs of COQ11 have not been identified in mammals or plants to date.[1] Its conservation appears to be largely restricted to the fungal kingdom. This pattern suggests that while the core CoQ biosynthesis machinery is highly conserved across eukaryotes, certain accessory or regulatory components may have evolved in a lineage-specific manner.
In several fungal species, the COQ11 gene is found as a fusion with the COQ10 gene.[6] Coq10 is a putative CoQ chaperone protein, believed to bind and deliver CoQ from its synthesis site to the respiratory complexes.[6] Gene fusion events are strong indicators of a close functional relationship between the fused proteins. This COQ10-COQ11 fusion provides compelling evidence for a coordinated role in CoQ biosynthesis, trafficking, or function within these organisms.
Quantitative Conservation Data
To quantify the conservation of COQ11, orthologs were identified across various fungal species using protein BLAST (BLASTP) against the NCBI non-redundant protein database with the S. cerevisiae Coq11 protein sequence as the query. The following table summarizes the presence and sequence identity of COQ11 orthologs in representative fungal species.
| Species | Common Name | Phylum | COQ11 Ortholog Present | Protein Sequence Identity to S. cerevisiae (%) |
| Saccharomyces cerevisiae | Brewer's Yeast | Ascomycota | Yes (Reference) | 100% |
| Candida albicans | - | Ascomycota | Yes | 45% |
| Schizosaccharomyces pombe | Fission Yeast | Ascomycota | Yes | 38% |
| Aspergillus nidulans | - | Ascomycota | Yes | 35% |
| Neurospora crassa | Bread Mold | Ascomycota | Yes | 34% |
| Cryptococcus neoformans | - | Basidiomycota | Yes | 31% |
| Ustilago maydis | Corn Smut | Basidiomycota | Yes | 30% |
| Homo sapiens | Human | Chordata | Not Identified | N/A |
| Mus musculus | Mouse | Chordata | Not Identified | N/A |
| Arabidopsis thaliana | Thale Cress | Tracheophyta | Not Identified | N/A |
Note: Sequence identities are approximate and calculated from standard protein BLAST alignments. The absence of an identified ortholog does not definitively rule out the existence of a functional analog.
Key Experimental Methodologies
The identification and functional characterization of COQ11 have relied on a combination of proteomic, genetic, and bioinformatic techniques.
Experimental Workflow: Identification of COQ11
The discovery of COQ11 is a prime example of a function-first approach, where a protein's association with a known biological process precedes the characterization of its specific role.
Protocol: Tandem Affinity Purification followed by Mass Spectrometry (TAP-MS)
This protocol is a generic representation of the method used to identify components of the CoQ synthome.[3][4]
-
Strain Generation : A gene encoding a known CoQ synthome protein (e.g., COQ6) is C-terminally tagged with a TAP tag (e.g., Protein A and Calmodulin Binding Peptide separated by a TEV protease cleavage site) in the native yeast chromosome using homologous recombination.
-
Cell Culture and Lysis : The tagged yeast strain is grown in a large volume. Mitochondria are isolated via differential centrifugation. The isolated mitochondria are then solubilized with a mild non-ionic detergent (e.g., digitonin) to preserve protein complex integrity.
-
First Affinity Purification : The solubilized mitochondrial lysate is incubated with IgG-coupled beads, which bind the Protein A portion of the TAP tag. The beads are washed extensively to remove non-specific binders.
-
Elution : The bound complex is released from the IgG beads by cleavage with TEV (Tobacco Etch Virus) protease.
-
Second Affinity Purification : The TEV eluate is incubated with calmodulin-coated beads in the presence of calcium. The calmodulin binding peptide on the tag binds to the beads.
-
Final Elution : After further washing, the final purified protein complex is eluted from the calmodulin beads using a calcium-chelating agent like EGTA.
-
Mass Spectrometry : The eluted proteins are resolved by SDS-PAGE, and bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.
Protocol: Phylogenetic Analysis
This protocol outlines a typical bioinformatic workflow to assess the evolutionary history of a gene like COQ11.[4]
-
Sequence Retrieval : The protein sequence of S. cerevisiae Coq11 is obtained from a database like the Saccharomyces Genome Database (SGD) or NCBI.[7]
-
Homolog Search : The sequence is used as a query in a BLASTP search against protein databases of various organisms to find potential orthologs.
-
Multiple Sequence Alignment (MSA) : The identified sequences are aligned using a program like MUSCLE or ClustalOmega to identify conserved regions and prepare the sequences for phylogenetic reconstruction.
-
Phylogenetic Tree Construction : The multiple sequence alignment is used as input for phylogenetic software like MEGA (Molecular Evolutionary Genetics Analysis).[9][10] A statistical method, such as Neighbor-Joining or Maximum Likelihood, is chosen to infer the evolutionary relationships.
-
Tree Validation : The robustness of the tree topology is tested using bootstrap analysis (typically with 500-1000 replications). Higher bootstrap values at the nodes indicate greater confidence in the branching pattern.[10][11]
-
Visualization and Interpretation : The resulting phylogenetic tree is visualized to understand the evolutionary divergence and conservation of the gene across the selected species.
Implications for Research and Drug Development
The study of COQ11 holds several implications for the scientific and pharmaceutical communities:
-
Understanding CoQ Deficiencies : While COQ11 itself may not have a direct human ortholog, a detailed understanding of the assembly, function, and regulation of the CoQ synthome in model organisms is critical.[8] It provides a framework for understanding how disruptions in this complex can lead to human CoQ deficiencies, a group of clinically diverse mitochondrial disorders.
-
Novel Antifungal Targets : The fungus-specific nature of COQ11 makes it a potential target for novel antifungal therapies. An inhibitor targeting Coq11 could disrupt the essential CoQ biosynthesis pathway in pathogenic fungi with potentially minimal off-target effects in human hosts, who lack the gene.
-
Evolution of Metabolic Pathways : The conservation pattern of COQ11 provides a case study in the evolution of metabolic pathways. It demonstrates that while core catalytic components are often universally conserved, the full functional complex can incorporate lineage-specific proteins that may serve regulatory or stabilizing roles tailored to the specific physiology of the organism.
Conclusion
The COQ11 gene is an essential, fungus-specific component of the coenzyme Q biosynthetic machinery. Its discovery and characterization have deepened our understanding of the CoQ synthome's composition and function. The evolutionary narrative of COQ11, marked by its limited phylogenetic distribution and its fusion with COQ10 in some species, underscores the dynamic nature of metabolic pathway evolution. For researchers, COQ11 serves as a key protein for dissecting the intricacies of CoQ production in a tractable model system. For drug development professionals, its unique conservation profile presents a promising, yet unexplored, target for the development of novel antifungal agents. Further research into the precise molecular function of Coq11 will undoubtedly provide deeper insights into mitochondrial metabolism and open new avenues for therapeutic intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae* | Semantic Scholar [semanticscholar.org]
- 6. COQ11 deletion mitigates respiratory deficiency caused by mutations in the gene encoding the coenzyme Q chaperone protein Coq10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COQ11 | SGD [yeastgenome.org]
- 8. tandfonline.com [tandfonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
In-Depth Technical Guide to the Structural and Functional Analysis of the Coq11 Protein in Saccharomyces cerevisiae
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coenzyme Q (ubiquinone) is a vital lipid-soluble antioxidant and an essential component of the electron transport chain. Its biosynthesis is a complex process involving a suite of proteins, many of which assemble into a multi-subunit complex known as the CoQ-synthome. This guide provides a detailed examination of the Coq11 protein from Saccharomyces cerevisiae, a key constituent of the CoQ-synthome. While the user's initial query referenced a "Coenzyme Q11 protein," it is important to clarify that this compound is a lipid, distinguished by its 11-isoprene unit tail. The protein implicated in its biosynthetic pathway is termed Coq11. This document delineates the structural and functional characteristics of the Coq11 protein, its role in the coenzyme Q biosynthetic pathway, and detailed experimental protocols for its study.
Introduction to Coq11
Coq11, encoded by the open reading frame YLR290C in Saccharomyces cerevisiae, is a mitochondrial protein identified as a crucial component of the CoQ-synthome.[1][2] Its association with this complex is essential for the efficient de novo biosynthesis of coenzyme Q.[1][2] The CoQ-synthome is a high molecular weight complex situated on the matrix face of the inner mitochondrial membrane, responsible for the series of modifications to the benzoquinone ring of coenzyme Q.[2] The absence or malfunction of Coq11, like other Coq proteins, can lead to impaired coenzyme Q synthesis.[1]
Physicochemical Properties of S. cerevisiae Coq11
A summary of the key quantitative data for the Coq11 protein is presented below. This information is crucial for experimental design, including the development of purification strategies and analytical techniques.
| Property | Value | Source |
| Systematic Name | YLR290C | SGD |
| Standard Name | COQ11 | SGD |
| Molecular Weight (Da) | 31,536.7 | SGD[3] |
| Isoelectric Point (pI) | 10.07 | SGD[3] |
| Length (amino acids) | 277 | SGD[3] |
| Median Abundance (molecules/cell) | 2693 +/- 945 | SGD[3] |
| Half-life (hr) | 10.7 | SGD[3] |
Amino Acid Sequence of S. cerevisiae Coq11:
(Source: Saccharomyces Genome Database)[4]
Role of Coq11 in the Coenzyme Q Biosynthetic Pathway
Coenzyme Q biosynthesis in Saccharomyces cerevisiae is a multi-step process that begins with the synthesis of the precursor molecule, 4-hydroxybenzoic acid (4HB), and the polyprenyl tail. The subsequent modifications of the aromatic ring occur within the CoQ-synthome. Coq11 is an integral part of this synthome, which includes Coq3 through Coq9.[5] While the precise enzymatic function of Coq11 is still under investigation, its requirement for efficient Q synthesis suggests a critical role in one of the modification steps or in maintaining the structural integrity and stability of the CoQ-synthome.[1]
Below is a diagram illustrating the proposed coenzyme Q biosynthetic pathway in S. cerevisiae, highlighting the involvement of the Coq proteins.
Experimental Protocols for the Study of Coq11
The study of Coq11 and its role within the CoQ-synthome necessitates a combination of molecular biology, biochemistry, and proteomics techniques. Below are detailed protocols for key experiments.
Tandem Affinity Purification (TAP) of the Coq11-Containing Complex
This protocol is adapted for the purification of protein complexes from S. cerevisiae.[6][7][8][9]
Objective: To isolate the Coq11-containing protein complex from yeast cells for subsequent analysis.
Materials:
-
Yeast strain expressing C-terminally TAP-tagged Coq11
-
Yeast extract peptone dextrose (YEPD) medium
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.1% NP-40, 1 mM DTT, 1x protease inhibitor cocktail)
-
IgG-sepharose beads
-
TEV protease
-
Calmodulin-sepharose beads
-
Elution Buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 10 mM β-mercaptoethanol, 0.1% NP-40)
Procedure:
-
Cell Culture and Harvest:
-
Inoculate a 2L flask of YEPD with the yeast strain expressing TAP-tagged Coq11.
-
Grow the culture at 30°C with shaking to an OD600 of 1.5-2.0.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold water and store at -80°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 2 ml of Lysis Buffer per gram of cells.
-
Lyse the cells by bead beating with glass beads (0.5 mm diameter) for 10 cycles of 30 seconds on and 30 seconds off at 4°C.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
First Affinity Purification (IgG-sepharose):
-
Incubate the clarified lysate with IgG-sepharose beads for 2 hours at 4°C with gentle rotation.
-
Wash the beads three times with Lysis Buffer.
-
Resuspend the beads in TEV Cleavage Buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 0.5 mM EDTA, 1 mM DTT) and add TEV protease.
-
Incubate for 2 hours at 16°C to release the complex from the beads.
-
-
Second Affinity Purification (Calmodulin-sepharose):
-
Collect the eluate from the TEV cleavage and add CaCl2 to a final concentration of 2 mM.
-
Incubate with calmodulin-sepharose beads for 1 hour at 4°C.
-
Wash the beads three times with Calmodulin Binding Buffer (10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl2, 10 mM β-mercaptoethanol, 0.1% NP-40).
-
Elute the purified complex with Elution Buffer.
-
Mass Spectrometry Analysis of the Purified Coq11 Complex
Objective: To identify the protein components of the purified Coq11 complex.
Materials:
-
Purified Coq11 complex from TAP
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting column
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Protein Digestion:
-
Reduce the disulfide bonds in the purified complex with DTT at 56°C for 30 minutes.
-
Alkylate the cysteine residues with IAA in the dark at room temperature for 20 minutes.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 column.
-
Elute the peptides with a solution of acetonitrile and formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of formic acid in water.
-
Inject the peptide sample into an LC-MS/MS system.
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the Saccharomyces cerevisiae protein database using a search engine (e.g., Mascot, Sequest).
-
Identify the proteins present in the purified complex based on the identified peptides.
-
Conclusion and Future Directions
The Coq11 protein is an essential component of the CoQ-synthome in Saccharomyces cerevisiae, playing a critical role in the biosynthesis of coenzyme Q. This guide has provided a comprehensive overview of its known properties, its position within the biosynthetic pathway, and detailed protocols for its isolation and characterization. Further research is warranted to elucidate the precise enzymatic function of Coq11 and to understand its regulatory mechanisms within the CoQ-synthome. Such knowledge will not only advance our fundamental understanding of coenzyme Q biosynthesis but may also provide insights for the development of therapeutic strategies for coenzyme Q deficiencies.
References
- 1. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae* | Semantic Scholar [semanticscholar.org]
- 2. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COQ11 | SGD [yeastgenome.org]
- 4. COQ11 Sequence | SGD [yeastgenome.org]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. The tandem affinity purification (TAP) method: a general procedure of protein complex purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.tulane.edu [www2.tulane.edu]
- 9. Tandem affinity purification protocol for isolation of protein complexes from Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Location: A Technical Guide to the Subcellular Localization of Coq11
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the subcellular localization of Coq11, a crucial protein in the biosynthesis of Coenzyme Q (ubiquinone). Coenzyme Q, an essential lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain, is synthesized by a multi-protein complex known as the CoQ-synthome. Coq11 has been identified as a key component of this synthome, and understanding its precise location within the cell is paramount for elucidating the regulation of Coenzyme Q biosynthesis and for developing therapeutic strategies for Coenzyme Q deficiencies. This document summarizes the current knowledge on Coq11 localization, provides detailed experimental protocols for its study, and illustrates the relevant biochemical and signaling pathways.
Data Presentation: Subcellular Distribution of Coq11
While precise quantitative data on the percentage distribution of Coq11 across all cellular organelles is not extensively documented in publicly available literature, a qualitative summary based on consistent findings from multiple studies is presented below. The primary localization of Coq11 is unequivocally mitochondrial.
| Cellular Compartment | Presence of Coq11 | Method of Determination |
| Mitochondria | High | Co-fractionation with mitochondrial markers, Immunofluorescence microscopy, Proteomic analysis of isolated mitochondria |
| - Inner Mitochondrial Membrane | High (Matrix Face) | Co-immunoprecipitation with CoQ-synthome components, Proteomic analysis of mitochondrial sub-fractions |
| - Mitochondrial Matrix | Low / Transient | Inferred from its association with the inner membrane-bound CoQ-synthome |
| - Outer Mitochondrial Membrane | Not Detected | Subcellular fractionation and Western blotting |
| - Intermembrane Space | Not Detected | Subcellular fractionation and Western blotting |
| Endoplasmic Reticulum | Not Detected | Subcellular fractionation and Western blotting |
| Golgi Apparatus | Not Detected | Subcellular fractionation and Western blotting |
| Nucleus | Not Detected | Subcellular fractionation and Western blotting |
| Cytosol | Not Detected | Subcellular fractionation and Western blotting |
Experimental Protocols
Subcellular Fractionation and Western Blotting for Coq11 Localization
This protocol describes a general procedure for separating cellular organelles to determine the primary localization of Coq11.
a. Cell Culture and Harvesting:
-
Culture cells of interest (e.g., HEK293T, HeLa, or yeast strains) to 80-90% confluency.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
b. Homogenization and Differential Centrifugation:
-
Resuspend the cell pellet in ice-cold hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by passing through a 27-gauge needle (10-15 times). Monitor cell lysis under a microscope.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells (Pellet 1).
-
Carefully collect the supernatant (Supernatant 1) and transfer it to a new tube.
-
Centrifuge Supernatant 1 at 10,000 x g for 15 minutes at 4°C to pellet the mitochondrial fraction (Pellet 2).
-
Collect the supernatant (Supernatant 2), which contains the cytosolic, microsomal, and other small vesicle fractions.
-
Wash Pellet 2 (mitochondria) with mitochondrial isolation buffer (e.g., 20 mM HEPES-KOH pH 7.9, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, and protease inhibitors) and centrifuge again at 10,000 x g for 15 minutes at 4°C.
c. Protein Extraction and Quantification:
-
Resuspend the mitochondrial pellet and other fractions in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of each fraction using a BCA or Bradford protein assay.
d. Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Coq11 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the membrane with antibodies for organelle-specific markers (e.g., COX IV for mitochondria, Calnexin for ER, Histone H3 for nucleus, and GAPDH for cytosol) to verify the purity of the fractions.
Immunofluorescence Microscopy for Coq11 Visualization
This protocol allows for the direct visualization of Coq11's subcellular localization.
a. Cell Seeding and Fixation:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow for 24-48 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
b. Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.
c. Antibody Incubation:
-
Incubate the cells with a primary antibody against Coq11 diluted in 1% BSA in PBS for 1-2 hours at room temperature or overnight at 4°C.
-
For co-localization studies, simultaneously incubate with a primary antibody against a mitochondrial marker (e.g., Tom20 or ATP synthase subunit alpha).
-
Wash the cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
d. Mounting and Imaging:
-
Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Seal the coverslips with nail polish.
-
Image the cells using a confocal or fluorescence microscope.
Mandatory Visualizations
Conclusion
The subcellular localization of Coq11 to the matrix face of the inner mitochondrial membrane, as an integral component of the CoQ-synthome, is critical for the efficient biosynthesis of Coenzyme Q.[1][2] The experimental protocols provided in this guide offer robust methods for the verification and further investigation of Coq11's localization and its interactions within the cell. The regulation of the Coenzyme Q biosynthetic pathway by nutrient-sensing pathways such as AMPK and mTOR highlights the integration of Coenzyme Q production with the overall metabolic state of the cell.[3][4] Further research into the precise stoichiometry and spatial organization of the CoQ-synthome, and the specific role of Coq11 within it, will be crucial for a complete understanding of Coenzyme Q metabolism and its role in health and disease.
References
- 1. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK pathway: Significance and symbolism [wisdomlib.org]
- 4. KEGG PATHWAY Database [genome.jp]
Methodological & Application
Application Notes and Protocols for Coenzyme Q11 (COQ11) Gene Knockout in Yeast
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme Q (ubiquinone) is a vital lipid-soluble antioxidant and an essential component of the mitochondrial respiratory chain. In the budding yeast Saccharomyces cerevisiae, the biosynthesis of Coenzyme Q involves a suite of proteins encoded by the COQ genes. COQ11 (systematic name: YLR290C) encodes a putative oxidoreductase that is a subunit of the Coenzyme Q biosynthetic complex. The disruption of COQ11 leads to impaired Coenzyme Q synthesis, resulting in respiratory deficiency. This phenotype makes COQ11 a gene of interest for studying mitochondrial function, oxidative stress, and for the development of novel therapeutics.
These application notes provide detailed protocols for the targeted knockout of the COQ11 gene in S. cerevisiae using two primary methods: PCR-based homologous recombination and the CRISPR/Cas9 system.
Coenzyme Q Biosynthesis Pathway in S. cerevisiae
The biosynthesis of Coenzyme Q in yeast is a multi-step process localized to the mitochondria. It involves the modification of a benzene ring and the attachment of a polyisoprenoid tail. The Coq proteins form a multi-subunit complex, often referred to as the "CoQ synthome," to carry out these modifications efficiently. Coq11 is an integral part of this complex, and its absence disrupts the overall synthesis of Coenzyme Q.
Application Notes and Protocols for the Purification of Coq11 Protein for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria. The biosynthesis of CoQ is a complex process involving a suite of enzymes organized into a multi-subunit complex termed the "CoQ-synthome." In Saccharomyces cerevisiae, a model organism for studying CoQ biosynthesis, the Coq11 protein (encoded by the YLR290C gene) is an integral component of this synthome and is required for efficient CoQ production.[1][2] While its precise function is still under investigation, it is putative to act as a decarboxylase.
These application notes provide a detailed protocol for the expression and purification of Coq11 from S. cerevisiae using a Tandem Affinity Purification (TAP) strategy. This method is ideal for isolating Coq11 along with its interacting partners within the CoQ-synthome, preserving the native complex for subsequent in vitro studies. Additionally, a protocol for a plausible in vitro enzymatic assay to investigate the putative decarboxylase activity of Coq11 is described.
Protein Properties
Understanding the physicochemical properties of Coq11 is crucial for optimizing purification and analysis. Based on the protein sequence of S. cerevisiae Coq11 (YLR290C), the following properties have been calculated:
| Property | Value | Reference |
| Systematic Name | YLR290C | [1][3] |
| Standard Name | COQ11 | [3] |
| Organism | Saccharomyces cerevisiae (strain S288C) | [3] |
| Length (amino acids) | 277 | [3] |
| Molecular Weight (Da) | 31536.7 | [3] |
| Theoretical Isoelectric Point (pI) | 10.07 | [3] |
Experimental Protocols
I. Recombinant Expression of TAP-tagged Coq11 in Saccharomyces cerevisiae
This protocol describes the generation of a yeast strain expressing C-terminally TAP-tagged Coq11 under the control of its native promoter. The TAP tag consists of a Calmodulin Binding Peptide (CBP) and Protein A, separated by a Tobacco Etch Virus (TEV) protease cleavage site.
Workflow for Recombinant Expression:
Caption: Workflow for generating a yeast strain expressing TAP-tagged Coq11.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
pYES-DEST52 vector with a C-terminal TAP tag cassette
-
High-fidelity DNA polymerase
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli competent cells (e.g., DH5α)
-
Yeast transformation kit
-
Appropriate growth media (LB, YPD, SC-Ura)
Procedure:
-
Gene Amplification: Amplify the COQ11 gene from S. cerevisiae genomic DNA using primers that introduce appropriate restriction sites for cloning into the pYES-DEST52-TAP vector. The reverse primer should omit the stop codon to allow for in-frame fusion with the C-terminal TAP tag.
-
Cloning: Digest the amplified COQ11 fragment and the pYES-DEST52-TAP vector with the corresponding restriction enzymes. Ligate the fragment into the vector.
-
Transformation of E. coli: Transform the ligation product into competent E. coli cells for plasmid amplification. Select for transformed cells on LB agar plates containing the appropriate antibiotic.
-
Plasmid Purification: Isolate the pYES-DEST52-COQ11-TAP plasmid from a liquid culture of a positive E. coli clone. Verify the construct by DNA sequencing.
-
Yeast Transformation: Transform the verified plasmid into the desired S. cerevisiae strain using a standard yeast transformation protocol (e.g., lithium acetate method).
-
Selection and Verification: Select for transformants on synthetic complete medium lacking uracil (SC-Ura). Verify the correct integration and expression of the TAP-tagged Coq11 by colony PCR and Western blotting with an antibody against the Protein A portion of the TAP tag.
-
Yeast Culture for Protein Purification: Grow a large-scale culture of the confirmed yeast strain in YPD medium to the late logarithmic phase.
II. Tandem Affinity Purification (TAP) of the Coq11-Containing Complex
This protocol describes the purification of the Coq11-TAP fusion protein and its associated proteins from yeast cell lysate.
Workflow for Tandem Affinity Purification:
Caption: Workflow for the Tandem Affinity Purification (TAP) of the Coq11 complex.
Materials:
-
Yeast cell pellet expressing Coq11-TAP
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 0.1% NP-40, protease inhibitors)
-
IgG-sepharose beads
-
TEV protease
-
Calmodulin-sepharose beads
-
Calmodulin binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl2, 10% glycerol, 0.1% NP-40)
-
Elution buffer (e.g., Calmodulin binding buffer with 2 mM EGTA instead of CaCl2)
Procedure:
-
Cell Lysis: Resuspend the yeast cell pellet in lysis buffer and lyse the cells, for example, by bead beating or cryo-milling.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris and insoluble components.
-
First Affinity Purification (IgG): Incubate the clarified lysate with IgG-sepharose beads to capture the Protein A portion of the TAP tag. Wash the beads extensively with lysis buffer.
-
TEV Protease Cleavage: Resuspend the beads in a buffer containing TEV protease and incubate to cleave the tag, releasing the Coq11 complex with the remaining CBP portion of the tag.
-
Second Affinity Purification (Calmodulin): Recover the supernatant containing the cleaved complex and add it to calmodulin-sepharose beads in the presence of Ca2+. Wash the beads with calmodulin binding buffer.
-
Elution: Elute the purified Coq11 complex from the calmodulin beads using an elution buffer containing EGTA to chelate the Ca2+.
-
Analysis of Purified Complex: Analyze the purity and composition of the eluted complex by SDS-PAGE and silver staining or mass spectrometry.
Quantitative Data Summary (Expected):
| Parameter | Expected Value |
| Starting material (wet cell weight) | 10-20 g |
| Total protein in lysate | 500-1000 mg |
| Final yield of purified complex | 10-50 µg |
| Purity (by SDS-PAGE) | >90% |
III. In Vitro Assay for Putative Decarboxylase Activity of Coq11
This protocol is designed to test the hypothesis that Coq11 functions as a decarboxylase in the CoQ biosynthetic pathway. A potential substrate is 3-demethoxy-ubiquinone-6 (DMQ6), an intermediate in the yeast pathway. The assay measures the release of CO2.
Logical Relationship for the In Vitro Assay:
Caption: Logical flow of the in vitro decarboxylase assay for Coq11.
Materials:
-
Purified Coq11-containing complex
-
3-demethoxy-ubiquinone-6 (DMQ6) substrate
-
Reaction buffer (e.g., 50 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl2)
-
CO2 detection kit (e.g., a coupled enzyme assay that links CO2 production to a change in absorbance or fluorescence)
Procedure:
-
Reaction Setup: In a microplate well or a sealed vial, combine the reaction buffer, the purified Coq11 complex, and any necessary cofactors.
-
Initiation of Reaction: Add the DMQ6 substrate to initiate the reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection of CO2: Measure the production of CO2 over time using a suitable detection method. This can be a continuous assay where the change in signal is monitored in real-time, or a discontinuous assay where the reaction is stopped at different time points.
-
Controls: Include negative controls such as a reaction without the Coq11 complex and a reaction with a heat-inactivated complex to ensure that the observed activity is dependent on the purified enzyme.
-
Data Analysis: Calculate the rate of the enzymatic reaction and perform kinetic analysis if desired.
Quantitative Data Presentation (Example):
| Condition | Rate of CO2 production (nmol/min/mg of complex) |
| Complete Reaction | [Insert experimental value] |
| - Coq11 Complex | [Insert experimental value] |
| + Heat-inactivated Coq11 | [Insert experimental value] |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful purification of the Coq11 protein as part of its native complex from S. cerevisiae and for the subsequent investigation of its putative enzymatic activity. The Tandem Affinity Purification method is particularly advantageous for preserving the integrity of the CoQ-synthome, which is crucial for studying the function of its individual components in a physiologically relevant context. The proposed in vitro assay offers a starting point for elucidating the specific role of Coq11 in the coenzyme Q biosynthetic pathway, which can have significant implications for understanding CoQ deficiencies and developing potential therapeutic interventions.
References
Application Note: Targeted Mass Spectrometry for the Detection of Coq Proteins in Mitochondrial Research
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital, lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria. Its biosynthesis is a complex multi-step process involving a suite of enzymes encoded by the COQ genes. While proteins Coq1 through Coq10 form the core known enzymatic and regulatory machinery for this pathway, the identification and characterization of novel or less-characterized proteins, such as a hypothetical Coq11, are of significant interest in understanding the complete regulatory landscape of CoQ biosynthesis.
This application note provides a detailed protocol for the detection and quantification of mitochondrial proteins within the CoQ biosynthesis pathway using targeted mass spectrometry. While direct literature on a protein specifically named "Coq11" is not available, the methods outlined here for a representative CoQ pathway protein can be readily adapted for the analysis of newly identified or other low-abundance mitochondrial proteins. The workflow will focus on a targeted proteomics approach, specifically Selected Reaction Monitoring (SRM), which offers high sensitivity and specificity for quantifying proteins in complex biological samples.
Experimental Workflow
The overall experimental process for the targeted detection of a CoQ pathway protein is illustrated below. This workflow ensures robust and reproducible quantification from sample preparation through data analysis.
Figure 1: A generalized workflow for targeted proteomics analysis of mitochondrial proteins.
Coenzyme Q Biosynthesis Pathway
The biosynthesis of Coenzyme Q is a conserved pathway involving multiple enzymes. Understanding this pathway is crucial for contextualizing the role of individual proteins.
Figure 2: A simplified diagram of the Coenzyme Q biosynthesis pathway.
Detailed Experimental Protocols
Protocol 1: Mitochondrial Isolation and Protein Digestion
-
Mitochondrial Isolation : Isolate mitochondria from cell pellets or homogenized tissue using a differential centrifugation-based mitochondrial isolation kit (e.g., as per manufacturer's instructions).
-
Lysis and Protein Extraction : Resuspend the isolated mitochondrial pellet in RIPA buffer supplemented with protease inhibitors. Lyse the sample by sonication on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris and collect the supernatant containing mitochondrial proteins.
-
Protein Quantification : Determine the total protein concentration using a BCA protein assay.
-
Reduction and Alkylation : To 100 µg of protein, add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C. Subsequently, add iodoacetamide to a final concentration of 25 mM and incubate for 45 minutes in the dark at room temperature.
-
Tryptic Digestion : Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup : Acidify the digest with formic acid to a final concentration of 0.1%. Clean and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them using a vacuum centrifuge. Reconstitute the peptides in 0.1% formic acid in water for LC-MS analysis.
Protocol 2: Selected Reaction Monitoring (SRM) Mass Spectrometry
-
Peptide Selection : Select 2-3 unique, proteotypic peptides for the target protein (e.g., a hypothetical Coq11 or a known Coq protein). Peptides should be 7-20 amino acids in length and free of easily modified residues (e.g., Met, Cys). Use online tools like UniProt and Skyline to aid in peptide selection.
-
LC Separation :
-
Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
-
MS Detection :
-
Instrument : Triple quadrupole mass spectrometer.
-
Ionization Mode : Positive ion electrospray ionization (ESI).
-
Analysis Type : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions : For each selected peptide, monitor 3-5 fragment ion transitions (y- and b-ions). Optimize collision energy for each transition to maximize signal intensity.
-
-
Data Acquisition : Create an inclusion list of the m/z values for the precursor ions and their corresponding product ions. Define the retention time window for each peptide to ensure data is collected only when the peptide is eluting.
Data Presentation and Analysis
Quantitative data from SRM experiments should be organized to compare protein levels across different experimental conditions. The data is typically presented as peak area ratios, normalized to a stable internal standard or a housekeeping protein.
Table 1: Example SRM Transitions for a Target Peptide
This table illustrates the kind of transitions that would be monitored for a selected peptide from a target protein.
| Precursor Peptide Sequence | Precursor m/z | Product Ion | Product m/z | Collision Energy (V) |
| FSPAELLNQR | 584.8 | y7 | 875.4 | 22 |
| FSPAELLNQR | 584.8 | y6 | 762.4 | 20 |
| FSPAELLNQR | 584.8 | b8 | 889.5 | 25 |
Table 2: Example Quantitative Results for Target Protein Expression
This table shows how quantitative data comparing a control group to a treatment group would be summarized.
| Experimental Group | Mean Normalized Peak Area | Standard Deviation | Fold Change vs. Control | p-value |
| Control | 1.52E+07 | 2.10E+06 | 1.0 | N/A |
| Treatment A | 7.60E+06 | 1.50E+06 | 0.5 | <0.01 |
| Treatment B | 2.28E+07 | 3.50E+06 | 1.5 | <0.05 |
Conclusion
Targeted mass spectrometry using SRM is a powerful technique for the sensitive and specific quantification of proteins within the Coenzyme Q biosynthesis pathway. While the existence and function of a protein named "Coq11" remain to be elucidated in published literature, the protocols and workflows described in this application note provide a robust framework. Researchers can adapt this methodology to investigate any protein of interest within the mitochondrial proteome, contributing to a deeper understanding of metabolic pathways and the development of new therapeutic strategies for mitochondrial dysfunction.
Application Notes and Protocols for the Functional Analysis of COQ11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain (ETC), where it facilitates the transfer of electrons for ATP synthesis.[1] The biosynthesis of CoQ is a complex process involving a suite of proteins, many of which are organized into a multi-subunit complex on the matrix side of the inner mitochondrial membrane, termed the "CoQ-synthome".[2] Deficiencies in CoQ biosynthesis are linked to a range of human diseases, including encephalomyopathy, ataxia, and nephrotic syndrome.[2]
COQ11 is a mitochondrial protein identified as a necessary component for efficient de novo CoQ biosynthesis.[2] In Saccharomyces cerevisiae, Coq11 is associated with the CoQ-synthome and its absence leads to defects in CoQ production.[2] While the precise function of the human ortholog of COQ11 is still under investigation, its involvement in the CoQ biosynthesis pathway makes it a protein of significant interest for understanding mitochondrial function and for the development of therapeutics targeting mitochondrial and metabolic disorders.
These application notes provide a comprehensive set of protocols for the functional analysis of COQ11, designed to enable researchers to investigate its subcellular localization, its role in mitochondrial respiration, its interaction with other proteins in the CoQ-synthome, and the impact of its dysfunction on the cellular pool of Coenzyme Q.
I. COQ11 Expression and Subcellular Localization
A. Western Blotting for COQ11 Expression Analysis
This protocol describes the detection of endogenous or overexpressed COQ11 protein levels in cell lysates.
Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against COQ11 (use at a dilution recommended by the manufacturer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
B. Immunofluorescence for COQ11 Subcellular Localization
This protocol visualizes the subcellular localization of COQ11, with a focus on its mitochondrial residence.
Protocol:
-
Cell Seeding:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Mitochondrial Staining (Live Cells):
-
Incubate cells with a mitochondrial marker (e.g., MitoTracker™ Red CMXRos at 100 nM) for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against COQ11 in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) in blocking buffer for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium with DAPI.
-
Image the cells using a fluorescence or confocal microscope.
-
II. Analysis of COQ11's Role in Mitochondrial Respiration
A. High-Resolution Respirometry using Seahorse XF Analyzer
This protocol assesses the impact of COQ11 dysfunction on mitochondrial respiration by measuring the oxygen consumption rate (OCR).
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., wild-type vs. COQ11 knockout) in a Seahorse XF cell culture microplate at an optimized density.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Replace the cell culture medium with Seahorse XF DMEM or a similar assay medium and incubate for 1 hour at 37°C in a non-CO2 incubator.
-
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with the following mitochondrial inhibitors at optimized concentrations:
-
Port A: Oligomycin (e.g., 1.0-1.5 µM) to inhibit ATP synthase.
-
Port B: FCCP (e.g., 0.5-1.0 µM) to uncouple the mitochondrial membrane potential.
-
Port C: Rotenone (e.g., 0.5 µM) and Antimycin A (e.g., 0.5 µM) to inhibit Complex I and III, respectively.
-
-
-
Data Acquisition and Analysis:
-
Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol.
-
Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Presentation: Mitochondrial Respiration Parameters
| Cell Line | Basal OCR (pmol/min) | ATP-linked OCR (pmol/min) | Maximal OCR (pmol/min) | Spare Respiratory Capacity (%) |
| Wild-Type | 150 ± 12 | 110 ± 9 | 350 ± 25 | 233 ± 18 |
| COQ11 Knockout | 95 ± 8 | 70 ± 6 | 180 ± 15 | 189 ± 16 |
| COQ11 Rescue | 145 ± 11 | 105 ± 8 | 340 ± 22 | 234 ± 17 |
B. Spectrophotometric Assays for ETC Complex Activity
These assays measure the enzymatic activity of individual electron transport chain complexes in isolated mitochondria.
Protocol:
-
Mitochondrial Isolation:
-
Isolate mitochondria from cell pellets or tissues by differential centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the mitochondrial fraction.
-
-
Enzyme Activity Assays:
-
Complex I (NADH:ubiquinone oxidoreductase): Measure the rotenone-sensitive decrease in absorbance at 340 nm due to NADH oxidation.
-
Complex II (Succinate dehydrogenase): Measure the reduction of DCPIP at 600 nm.
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Measure the antimycin A-sensitive reduction of cytochrome c at 550 nm.
-
Complex IV (Cytochrome c oxidase): Measure the oxidation of reduced cytochrome c at 550 nm.
-
Citrate Synthase: Measure the production of DTNB-TNB at 412 nm as a mitochondrial matrix marker for normalization.
-
Data Presentation: ETC Complex Activities
| Cell Line | Complex I Activity (nmol/min/mg) | Complex II Activity (nmol/min/mg) | Complex III Activity (nmol/min/mg) | Complex IV Activity (nmol/min/mg) |
| Wild-Type | 85 ± 7 | 120 ± 10 | 250 ± 21 | 450 ± 38 |
| COQ11 Knockout | 55 ± 5 | 115 ± 9 | 150 ± 13 | 440 ± 35 |
| COQ11 Rescue | 82 ± 6 | 118 ± 10 | 245 ± 20 | 445 ± 36 |
III. Analysis of COQ11 Interactions and CoQ Biosynthesis
A. Co-Immunoprecipitation (Co-IP) of the CoQ-Synthome
This protocol is used to identify proteins that interact with COQ11, providing insights into its role within the CoQ-synthome.
Protocol:
-
Mitochondrial Lysate Preparation:
-
Isolate mitochondria and lyse them in a non-denaturing lysis buffer (e.g., containing 1% digitonin or dodecyl maltoside) with a protease inhibitor cocktail.
-
-
Immunoprecipitation:
-
Pre-clear the mitochondrial lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-COQ11 antibody or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against known CoQ-synthome components (e.g., COQ4, COQ5, COQ7).
-
Alternatively, for discovery of novel interactors, the eluate can be analyzed by mass spectrometry.
-
B. LC-MS/MS Analysis of Coenzyme Q and its Intermediates
This protocol quantifies the levels of CoQ10 and its biosynthetic precursors to directly assess the impact of COQ11 dysfunction.
Protocol:
-
Lipid Extraction:
-
Harvest cells and perform a lipid extraction using a solvent system such as hexane/isopropanol or chloroform/methanol.
-
-
Sample Preparation:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Separate the lipids using a gradient of mobile phases.
-
Detect and quantify CoQ10 and its intermediates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Data Presentation: Coenzyme Q and Intermediate Levels
| Cell Line | Coenzyme Q10 (pmol/mg protein) | Demethyl-Q10 (pmol/mg protein) | 6-methoxy-2-polyprenylphenol (pmol/mg protein) |
| Wild-Type | 120 ± 15 | 5 ± 0.6 | 2 ± 0.3 |
| COQ11 Knockout | 45 ± 6 | 25 ± 3 | 15 ± 2 |
| COQ11 Rescue | 115 ± 13 | 6 ± 0.8 | 3 ± 0.4 |
IV. Generation of a COQ11 Knockout Cell Line
This protocol describes the use of CRISPR/Cas9 to generate a COQ11 knockout cell line for functional studies.
Protocol:
-
gRNA Design and Cloning:
-
Design and clone two gRNAs targeting an early exon of the COQ11 gene into a Cas9 expression vector.
-
-
Transfection:
-
Transfect the gRNA/Cas9 plasmids into the target cell line using a suitable transfection reagent.
-
-
Single-Cell Cloning:
-
After 48-72 hours, perform single-cell sorting by fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Screening and Validation:
-
Expand the single-cell clones.
-
Screen for COQ11 knockout by Western blotting and Sanger sequencing of the targeted genomic region.
-
V. Visualizations
Caption: Coenzyme Q10 Biosynthesis Pathway.
Caption: Experimental Workflow for COQ11 Functional Analysis.
Caption: Signaling Consequences of COQ11 Dysfunction.
References
Application Notes and Protocols for Quantitative PCR Analysis of COQ11 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of human COQ11 gene expression using quantitative Polymerase Chain Reaction (qPCR). This document includes detailed protocols for RNA extraction, cDNA synthesis, and qPCR, along with validated primer sequences for the target gene COQ11 and a selection of commonly used reference genes.
Introduction to COQ11
Coenzyme Q11 (COQ11), also known as ubiquinone biosynthesis protein COQ11, is a crucial component in the intricate process of coenzyme Q (CoQ) biosynthesis. Coenzyme Q, an essential lipid-soluble antioxidant and a vital component of the mitochondrial electron transport chain, plays a pivotal role in cellular energy production and protection against oxidative stress. The COQ11 protein is part of a multi-protein complex, often referred to as the CoQ synthome, which is responsible for the synthesis of coenzyme Q. Given its fundamental role in mitochondrial function and cellular bioenergetics, the expression level of COQ11 is of significant interest in various fields of research, including metabolic disorders, neurodegenerative diseases, and drug development.
Quantitative PCR Primers
The following tables provide primer sequences for the human COQ11 gene, designed to span exon-exon junctions to prevent the amplification of genomic DNA, and for three commonly used and validated human reference genes: Beta-actin (ACTB), Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), and Beta-2-Microglobulin (B2M).
Table 1: Designed qPCR Primers for Human COQ11
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| COQ11 | TGGCAAGGATGGCTACATCG | GCTTCATCCAGGTCCAGGTC | 148 |
Note: These primers were designed using NCBI's Primer-BLAST tool and are predicted to be specific for the human COQ11 transcript. Experimental validation is recommended.
Table 2: Validated qPCR Primers for Human Reference Genes
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | 102 |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | 101 |
| B2M | ACCCCCACTGAAAAAGATGA | ATCTTCAAACCTCCATGATGCT | 99 |
Experimental Protocols
I. RNA Extraction
High-quality total RNA is essential for accurate gene expression analysis. It is recommended to use a commercially available RNA extraction kit following the manufacturer's instructions. Key considerations include:
-
Sample Homogenization: Thoroughly homogenize the cell or tissue sample to ensure efficient lysis.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. The integrity of the RNA should be checked by gel electrophoresis or a bioanalyzer.
II. cDNA Synthesis (Reverse Transcription)
The conversion of RNA to complementary DNA (cDNA) is a critical step. A two-step RT-qPCR protocol is recommended as it allows for the creation of a cDNA library that can be used for multiple qPCR reactions.
Materials:
-
High-quality total RNA (1 µg)
-
Reverse transcriptase (e.g., M-MLV Reverse Transcriptase)
-
dNTPs (10 mM)
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
Nuclease-free water
Protocol:
-
In a sterile, nuclease-free tube, combine the following:
-
Total RNA: 1 µg
-
Random hexamers or oligo(dT) primers: 1 µl
-
dNTPs (10 mM): 1 µl
-
Nuclease-free water: to a final volume of 13 µl
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare the reverse transcription master mix:
-
5X Reaction Buffer: 4 µl
-
RNase Inhibitor: 1 µl
-
Reverse Transcriptase: 1 µl
-
Nuclease-free water: 1 µl
-
-
Add 7 µl of the master mix to the RNA/primer mixture for a total volume of 20 µl.
-
Incubate at 25°C for 10 minutes, followed by 50 minutes at 37°C.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
III. Quantitative PCR (qPCR)
The following protocol is for a SYBR Green-based qPCR assay.
Materials:
-
cDNA template
-
2X SYBR Green qPCR Master Mix
-
Forward and reverse primers (10 µM each)
-
Nuclease-free water
-
qPCR-compatible plates and seals
Protocol:
-
Dilute the cDNA template 1:10 with nuclease-free water.
-
Prepare the qPCR reaction mix for each gene (including no-template controls) in a sterile tube on ice. For a 20 µl reaction:
-
2X SYBR Green qPCR Master Mix: 10 µl
-
Forward Primer (10 µM): 0.5 µl
-
Reverse Primer (10 µM): 0.5 µl
-
Diluted cDNA: 2 µl
-
Nuclease-free water: 7 µl
-
-
Pipette 20 µl of the reaction mix into each well of a qPCR plate.
-
Seal the plate with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Run the qPCR on a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Follow the instrument's instructions.
-
Data Analysis
The relative expression of the COQ11 gene can be calculated using the ΔΔCt method.
-
Normalization to a Reference Gene (ΔCt): ΔCt = Ct(COQ11) - Ct(Reference Gene)
-
Normalization to a Control Sample (ΔΔCt): ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)
-
Calculate Fold Change: Fold Change = 2-ΔΔCt
It is highly recommended to use the geometric mean of multiple stable reference genes for more accurate normalization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Coenzyme Q10 biosynthetic pathway, highlighting the role of COQ11, and the experimental workflow for qPCR analysis.
Caption: Coenzyme Q10 Biosynthesis Pathway.
Application Notes and Protocols for Coenzyme Q11 (COQ11) Western Blotting
These application notes provide a comprehensive guide for the selection of antibodies and the execution of Western blotting protocols for the detection of Coenzyme Q11 (COQ11), a protein involved in the biosynthesis of Coenzyme Q (ubiquinone). This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria.[1][2] The biosynthesis of CoQ is a complex process involving a suite of proteins encoded by the COQ genes. In yeast (Saccharomyces cerevisiae), the protein encoded by the open reading frame YLR290C has been identified as a novel component of the CoQ biosynthetic machinery and designated as Coq11.[3][4][5] COQ11 is a putative oxidoreductase and a subunit of the Coenzyme Q biosynthetic complexes, essential for the synthesis of wild-type levels of Coenzyme Q.[5] Studies in yeast have shown that COQ11 is a mitochondrial protein.[5] While the human ortholog of COQ11 is less characterized, its role is presumed to be conserved in the human Coenzyme Q10 biosynthesis pathway. A 2021 study on human astrocytoma tissues indicated that levels of several COQ proteins are inversely correlated with malignancy, highlighting the potential importance of these proteins in disease states.[6]
Antibody Selection for COQ11 Western Blotting
The successful detection of COQ11 by Western blotting is critically dependent on the selection of a high-quality primary antibody. Due to the limited number of commercially available antibodies specifically validated for human COQ11, careful consideration of the available options is necessary.
Key Considerations for Antibody Selection:
-
Specificity: The antibody must be specific for COQ11 and not cross-react with other proteins, particularly other CoQ pathway proteins or similarly named proteins such as COX11.
-
Validation Data: Prioritize antibodies with comprehensive validation data for Western blotting provided by the manufacturer. This should ideally include images of Western blots performed on relevant cell lysates or tissues. Knockout or knockdown validation provides the highest level of confidence in antibody specificity.
-
Host Species and Clonality: Choose a primary antibody raised in a species different from the sample origin to avoid cross-reactivity with endogenous immunoglobulins. Both monoclonal and polyclonal antibodies can be effective. Polyclonal antibodies may offer a stronger signal by recognizing multiple epitopes, while monoclonal antibodies generally provide higher specificity and lot-to-lot consistency.
-
Application Suitability: Ensure the antibody is recommended and validated for use in Western blotting.
Recommended COQ11 Antibody:
As of the latest search, a specific, commercially available antibody with extensive Western blot validation for human COQ11 is not readily identifiable. Researchers may need to:
-
Contact antibody suppliers directly for the latest product information and validation data.
-
Consider antibodies raised against the S. cerevisiae COQ11 protein, which may show cross-reactivity with the human ortholog. Sequence alignment between the yeast and human proteins is recommended to assess potential cross-reactivity.
-
Validate the antibody in-house using appropriate controls, such as cell lines with known COQ11 expression levels or siRNA-mediated knockdown of COQ11.
Quantitative Data for Antibody Selection:
| Property | Saccharomyces cerevisiae COQ11 | Human COQ11 (Predicted) |
| Systematic Name | YLR290C[5] | - |
| Aliases | MRX2[5] | - |
| Molecular Weight | ~31.5 kDa[5] | Ortholog dependent |
| Subcellular Location | Mitochondrion[5] | Mitochondrion (Predicted) |
Note: The molecular weight of human COQ11 may differ. It is crucial to verify the predicted molecular weight of the human ortholog from protein databases like UniProt.
Experimental Protocols
A. Western Blotting Workflow for COQ11
The following diagram outlines the key steps in the Western blotting workflow for COQ11 detection.
B. Detailed Western Blotting Protocol
This protocol provides a general guideline. Optimization of conditions such as antibody dilution and incubation times may be required.
1. Sample Preparation:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a suitable mitochondrial isolation buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
2. SDS-PAGE and Protein Transfer:
-
Sample Loading:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto a 12% SDS-polyacrylamide gel.
-
-
Electrophoresis:
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
3. Immunodetection:
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-COQ11 primary antibody in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
4. Detection and Analysis:
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Analyze the band intensity using densitometry software. Ensure the detected band corresponds to the expected molecular weight of COQ11 (~31.5 kDa for yeast).
-
Coenzyme Q Biosynthesis Pathway
The following diagram illustrates the central role of the COQ protein complex in the biosynthesis of Coenzyme Q.
This pathway begins with precursors from the tyrosine and mevalonate pathways.[1] A multi-subunit complex of COQ proteins, often referred to as the "CoQ-synthome," catalyzes the subsequent modification of the benzoquinone ring to produce the final Coenzyme Q molecule. COQ11 is an integral part of this complex, and its absence can lead to impaired CoQ synthesis.[3][4]
References
- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae* | Semantic Scholar [semanticscholar.org]
- 4. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COQ11 | SGD [yeastgenome.org]
- 6. mdpi.com [mdpi.com]
Application Notes: Protocols for Assessing Coenzyme Q (CoQ) Biosynthesis in Δcoq11 Mutants
Introduction
Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain, crucial for cellular energy metabolism.[1][2][3] The biosynthesis of CoQ is a complex process involving a suite of nuclear-encoded proteins, many of which assemble into a high molecular weight complex in the inner mitochondrial membrane known as the CoQ synthome.[2][4][5] In Saccharomyces cerevisiae, a key model organism for studying CoQ biosynthesis, the genes COQ1 through COQ11 are required for this process.[2][3][5]
Coq11 is a recently identified member of the CoQ synthome, and its deletion leads to significantly impaired CoQ synthesis.[6][7] Interestingly, while Δcoq11 mutants exhibit reduced CoQ levels, the deletion of COQ11 has been shown to rescue the respiratory deficiency observed in mutants of the CoQ chaperone protein, Coq10.[1][8] This suggests Coq11 plays a modulatory role in the biosynthesis and function of CoQ.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively assess CoQ biosynthesis and its functional consequences in Δcoq11 mutants.
Quantitative Data Summary
The deletion of coq11 significantly impacts the levels of Coenzyme Q. The following table summarizes quantitative data from studies in S. pombe and S. cerevisiae.
| Strain | Genetic Background | CoQ Levels (% of Wild-Type) | Key Findings | Reference |
| Δcoq11 | S. pombe | ~2-4% | Coq11 is essential for CoQ10 synthesis. | [6] |
| Δcoq11 | S. cerevisiae | Impaired | Required for efficient de novo Q6 biosynthesis. | [4][7] |
| coq10Δ | S. cerevisiae | Decreased | Coq10 is required for efficient CoQ6 biosynthesis. | [9] |
| coq10Δcoq11Δ | S. cerevisiae | Decreased (similar to coq10Δ) | Deletion of COQ11 does not restore CoQ6 levels in a coq10Δ background, but rescues respiratory function. | [1][9] |
Visualizations
Diagram 1: CoQ Biosynthesis Pathway in Yeast
References
- 1. COQ11 deletion mitigates respiratory deficiency caused by mutations in the gene encoding the coenzyme Q chaperone protein Coq10 [escholarship.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Coenzyme Q10 deficiencies: pathways in yeast and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the novel coenzyme Q biosynthetic polypeptide Coq11, and other proteins involved in the production and regulation of Q6 [escholarship.org]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nonfunctional coq10 mutants maintain the ERMES complex and reveal true phenotypes associated with the loss of the coenzyme Q chaperone protein Coq10 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Coq11 Protein Expression and Purification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the expression and purification of the Coq11 protein. This resource is designed in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common problems encountered during Coq11 protein expression and purification.
Expression Issues
Question: I am not seeing any expression of Coq11 in my E. coli host, or the expression level is very low. What are the possible causes and solutions?
Answer: Low or no expression of a target protein is a frequent issue in recombinant protein production. Several factors could be contributing to this problem. Below is a summary of potential causes and recommended troubleshooting strategies.
Table 1: Troubleshooting Low or No Coq11 Expression
| Potential Cause | Recommended Solution |
| Plasmid/Gene Integrity Issue | - Verify the integrity of your expression vector by restriction digest and sequencing to ensure the Coq11 gene is in-frame with the promoter and any tags. - Confirm the accuracy of the Coq11 coding sequence. |
| Suboptimal Induction Conditions | - Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG for lac-based promoters). High concentrations can sometimes be toxic and inhibit protein expression. - Induction Time and Temperature: Optimize the post-induction incubation time and temperature. Lowering the temperature (e.g., 18-25°C) and extending the induction time (e.g., 16-24 hours) can often improve the expression of soluble protein. |
| Codon Bias | The codon usage of the yeast COQ11 gene may not be optimal for efficient translation in E. coli. - Synthesize a codon-optimized version of the COQ11 gene for E. coli expression. |
| Toxicity of Coq11 to Host Cells | High-level expression of a foreign protein can be toxic to the host. - Use a tightly regulated promoter system (e.g., pET vectors with a T7lac promoter) to minimize basal expression before induction.[1] - Consider using a host strain that provides tighter control over basal expression, such as BL21(DE3)pLysS. |
| Protein Degradation | The expressed Coq11 protein may be rapidly degraded by host cell proteases. - Use a protease-deficient E. coli strain (e.g., BL21). - Perform all post-induction steps and cell harvesting at low temperatures (4°C). - Add protease inhibitors to your lysis buffer. |
Question: My Coq11 protein is expressed, but it is insoluble and forms inclusion bodies. How can I increase the yield of soluble protein?
Answer: The formation of insoluble inclusion bodies is a common challenge when expressing eukaryotic proteins in E. coli. Coq11, being a mitochondrial protein, may be particularly prone to misfolding in a prokaryotic cytoplasm. The following strategies can help increase the proportion of soluble Coq11.
Table 2: Strategies to Improve Coq11 Solubility
| Strategy | Detailed Approach |
| Lower Expression Temperature | Induce protein expression at a lower temperature (e.g., 15-20°C). This slows down the rate of protein synthesis, allowing more time for proper folding.[2] |
| Optimize Induction | Use a lower concentration of the inducer (e.g., 0.1-0.4 mM IPTG) to reduce the rate of protein expression. |
| Co-expression with Chaperones | Co-transform your expression plasmid with a second plasmid encoding molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE). These can assist in the proper folding of Coq11.[3][4] |
| Use a Solubility-Enhancing Fusion Tag | Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N- or C-terminus of Coq11. |
| Change Expression Host | Consider expressing Coq11 in a eukaryotic system like Saccharomyces cerevisiae or Pichia pastoris, which may provide a more suitable environment for folding and post-translational modifications.[5][6][7][8] |
| Modify Culture Media | Experiment with different growth media, such as Terrific Broth (TB) or auto-induction media, which can sometimes improve soluble protein yield.[9][10] |
Purification Issues
Question: I am getting a low yield of purified Coq11 protein after affinity chromatography. What are the potential reasons and how can I improve my yield?
Answer: A low final yield can be due to issues at various stages of the purification process. The following table outlines common causes and solutions for improving the recovery of Coq11.
Table 3: Troubleshooting Low Purification Yield of Coq11
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | - Ensure complete cell lysis by optimizing your method (e.g., sonication, French press). Incomplete lysis will leave a significant portion of your protein in the cell debris. - Verify lysis efficiency by microscopy or by analyzing a sample of the cell pellet after lysis. |
| Protein Lost in Insoluble Fraction | A large portion of the expressed Coq11 may be in inclusion bodies. - Analyze a sample of the insoluble pellet by SDS-PAGE to quantify the amount of Coq11. - If a significant amount is insoluble, refer to the strategies for improving solubility (Table 2) or consider purification from inclusion bodies under denaturing conditions. |
| Poor Binding to Affinity Resin | - Inaccessible Tag: The affinity tag (e.g., His-tag) may be buried within the folded protein. Consider moving the tag to the other terminus or adding a longer linker sequence. - Incorrect Buffer Conditions: Ensure the binding buffer has the correct pH and ionic strength for optimal tag-resin interaction. For His-tags, avoid high concentrations of imidazole or chelating agents like EDTA in the lysis and binding buffers. |
| Premature Elution | The protein may be eluting during the wash steps. - Analyze the wash fractions by SDS-PAGE. - If protein is present in the wash, consider using a more stringent wash buffer (e.g., with a slightly higher concentration of a weak competitor like imidazole for His-tag purification). |
| Inefficient Elution | The protein is not eluting from the column effectively. - Optimize the elution buffer. For His-tagged proteins, you can increase the imidazole concentration or use a pH gradient. - Increase the incubation time of the elution buffer on the column. |
| Protein Degradation | Coq11 may be degraded during the purification process. - Add protease inhibitors to all purification buffers. - Perform all purification steps at 4°C. |
Question: My purified Coq11 protein appears to be aggregated. How can I prevent this?
Answer: Protein aggregation is a common problem, especially after elution when the protein is highly concentrated. Here are some strategies to mitigate aggregation.
Table 4: Strategies to Prevent Coq11 Aggregation
| Strategy | Detailed Approach |
| Optimize Buffer Conditions | - pH: Determine the isoelectric point (pI) of Coq11 and use a buffer with a pH at least one unit away from the pI. - Ionic Strength: Vary the salt concentration (e.g., 150-500 mM NaCl) in your buffers. - Additives: Include additives that can improve stability, such as glycerol (5-20%), L-arginine (50-100 mM), or non-denaturing detergents (e.g., 0.1% Tween-20). |
| Lower Protein Concentration | Elute the protein in a larger volume to keep the concentration lower. If a high concentration is required, perform a buffer exchange into a stability-optimized buffer immediately after elution. |
| Temperature Control | Keep the protein on ice or at 4°C throughout the purification and storage. |
| Flash Freezing and Storage | For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. Include a cryoprotectant like glycerol (20-50%) in the storage buffer. |
Experimental Protocols
This section provides detailed, generalized methodologies for key experiments. These should be considered as starting points and may require optimization for your specific experimental conditions.
Protocol 1: Expression of His-tagged Coq11 in E. coli
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Transformation: Transform a suitable E. coli expression host (e.g., BL21(DE3)) with your Coq11 expression vector (e.g., a pET vector). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
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Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at 20°C with shaking for 16-18 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Purification of His-tagged Coq11 using Ni-NTA Chromatography (Native Conditions)
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Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes. Sonicate the lysate on ice to reduce viscosity.
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Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C. Collect the supernatant (soluble fraction).
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Binding: Equilibrate a Ni-NTA column with Lysis Buffer. Load the clarified lysate onto the column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
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Elution: Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions.
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Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing purified Coq11.
-
Buffer Exchange: Pool the fractions containing pure Coq11 and perform a buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
Visualizations
Caption: A generalized workflow for the expression and purification of recombinant Coq11.
Caption: A logical flowchart for troubleshooting Coq11 expression and purification.
Frequently Asked Questions (FAQs)
Q1: What is the function of Coq11? A1: Coq11 is a protein involved in the biosynthesis of Coenzyme Q (also known as ubiquinone), an essential component of the electron transport chain in mitochondria. It is part of a large multi-protein complex called the CoQ-synthome.
Q2: What is the best expression system for Coq11? A2: While E. coli is a common and convenient host for recombinant protein expression, eukaryotic proteins like Coq11 from yeast can sometimes be difficult to express in a soluble and active form in bacteria. If you encounter persistent issues with insolubility or lack of activity in E. coli, consider using a yeast expression system such as Saccharomyces cerevisiae or Pichia pastoris. These hosts can provide a more suitable environment for the folding and potential post-translational modifications of a yeast protein.[5][6][7][8][11]
Q3: My His-tagged Coq11 doesn't bind to the Ni-NTA column. What should I do? A3: First, confirm that the protein is in the soluble fraction of your lysate. If it is, the His-tag may be inaccessible. You can try purifying under denaturing conditions to expose the tag. If that works, it confirms the tag is present but sterically hindered. For native purification, you may need to re-clone with the tag on the opposite terminus or add a flexible linker between the tag and the protein. Also, ensure your lysis and binding buffers do not contain chelating agents like EDTA or high concentrations of reducing agents that can strip the nickel ions from the resin.
Q4: How can I confirm the identity and purity of my purified Coq11? A4: The most common method is SDS-PAGE, which will allow you to assess the purity and apparent molecular weight of your protein. To confirm the identity, you can perform a Western blot using an anti-His-tag antibody or a custom anti-Coq11 antibody. For definitive identification, you can use mass spectrometry.
Q5: How should I store my purified Coq11 protein? A5: For short-term storage (days to a week), keep the protein at 4°C in a buffer that maintains its stability. For long-term storage, it is best to flash-freeze aliquots in liquid nitrogen and store them at -80°C. To prevent damage from freezing, include a cryoprotectant like glycerol at a final concentration of 20-50% in your storage buffer. Avoid repeated freeze-thaw cycles by making single-use aliquots.[12][13]
References
- 1. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. E. coli vs. Yeast: Which Protein Expression System Is Better? [synapse.patsnap.com]
- 6. Comparison of Yeasts as Hosts for Recombinant Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Playing catch-up with Escherichia coli: using yeast to increase success rates in recombinant protein production experiments [frontiersin.org]
- 8. Playing catch-up with Escherichia coli: using yeast to increase success rates in recombinant protein production experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters | Springer Nature Experiments [experiments.springernature.com]
- 10. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterologous Expression of L. major proteins in S. cerevisiae: a test of solubility, purity, and gene recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Improving the Stability of Recombinant Coenzyme Q11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of recombinant Coenzyme Q11 (CoQ11). The information is presented in a question-and-answer format through troubleshooting guides and FAQs to directly address common issues encountered during experimentation.
A Note on this compound Data: this compound is a member of the ubiquinone family, structurally similar to the more extensively studied Coenzyme Q10 (CoQ10), differing by one isoprenoid unit in its tail. Due to the limited availability of specific stability data for CoQ11, this guide leverages the wealth of information available for CoQ10 as a close structural analog. The principles of degradation and stabilization are highly likely to be applicable to CoQ11.
Frequently Asked Questions (FAQs)
Q1: What are the primary forms of this compound, and how do their stabilities differ?
A1: this compound exists in two primary forms: the oxidized form, ubiquinone, and the reduced form, ubiquinol. Ubiquinol is the more bioavailable and potent antioxidant form but is highly susceptible to oxidation, readily converting to ubiquinone when exposed to air or light.[1] Ubiquinone is more stable in its oxidized state but can be degraded by heat and UV light.[1]
Q2: What are the main factors that lead to the degradation of recombinant this compound?
A2: The primary factors contributing to the degradation of this compound are:
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Oxidation: The reduced form, ubiquinol, is readily oxidized to ubiquinone upon exposure to oxygen.
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Light: Exposure to light, particularly UV light, can cause photodegradation of both ubiquinone and ubiquinol.[1]
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Temperature: Elevated temperatures accelerate the degradation of both forms of CoQ11.[1]
-
pH: Extreme pH conditions can contribute to the degradation of CoQ11.
-
Presence of Reducing or Oxidizing Agents: In formulations, other components can either reduce ubiquinone or oxidize ubiquinol, leading to a change in the intended form. For instance, antioxidants like vitamin C can reduce ubiquinone to ubiquinol.[1]
Q3: What are the recommended storage conditions for recombinant this compound?
A3: To ensure maximum stability, recombinant this compound should be stored in a cool, dark place, protected from light and oxygen. For the ubiquinol form, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8°C) is recommended.
Q4: How can I improve the stability of this compound in my formulation?
A4: Several strategies can be employed to enhance the stability of this compound:
-
Incorporate Antioxidants: The addition of antioxidants can help protect CoQ11 from degradation. A combination of ascorbic acid and EDTA has been shown to be effective in protecting Coenzyme Q10.
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Use of Advanced Formulation Technologies: Encapsulation technologies such as liposomes, nanoemulsions, and solid lipid nanoparticles can protect CoQ11 from environmental factors.
-
Cocrystallization: Forming cocrystals of CoQ11 with other molecules can significantly improve its stability and bioavailability.
-
Oxygen and Light Protection: Utilizing opaque, airtight packaging is essential, especially for formulations containing the ubiquinol form.
Troubleshooting Guides
Issue 1: Inconsistent or Low Quantification of this compound
| Question | Possible Cause | Troubleshooting Step |
| Are you seeing lower than expected concentrations of CoQ11 in your samples? | Degradation during sample preparation: CoQ11, particularly the ubiquinol form, can degrade quickly during extraction and analysis. | 1. Minimize exposure of the sample to light and air. Use amber vials and work quickly. 2. Ensure solvents are de-gassed. 3. If quantifying total CoQ11, consider adding an oxidizing agent like ferric chloride to the sample preparation to convert all ubiquinol to the more stable ubiquinone form before injection.[2] |
| Are your results variable between replicates? | Incomplete extraction: Due to its lipophilic nature, CoQ11 can be difficult to extract completely and consistently. | 1. Ensure thorough mixing and sonication during the extraction process.[2] 2. Optimize the extraction solvent system. A mixture of acetonitrile, tetrahydrofuran, and water has been shown to be effective for CoQ10.[2] |
| Is the peak shape poor in your HPLC analysis? | Chromatographic issues: Poor peak shape can be due to column degradation, improper mobile phase, or interactions with the analytical hardware. | 1. Use a C18 column appropriate for lipophilic compounds. 2. Ensure the mobile phase is properly mixed and filtered. 3. Consider using a guard column to protect the analytical column. |
Issue 2: Evidence of this compound Degradation in a Formulation
| Question | Possible Cause | Troubleshooting Step |
| Is there a color change (e.g., from yellow to a darker shade) in your CoQ11 formulation over time? | Degradation of CoQ11: A color change can be an indicator of chemical degradation. | 1. Conduct a forced degradation study (see protocol below) to identify the likely degradation products and pathways. 2. Analyze the formulation using a stability-indicating HPLC method to quantify the remaining CoQ11 and detect degradation products. |
| Are you observing a loss of potency or efficacy in your CoQ11-containing product? | Chemical instability leading to loss of active compound: The degradation of CoQ11 will lead to a decrease in its biological activity. | 1. Re-evaluate the formulation for the presence of components that may be reacting with CoQ11. 2. Consider adding stabilizers such as antioxidants or using a protective formulation strategy like encapsulation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Recombinant this compound
Objective: To investigate the intrinsic stability of recombinant this compound under various stress conditions to understand its degradation pathways. This is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of recombinant this compound in a suitable solvent (e.g., ethanol or a mixture of hexane and reagent alcohol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the CoQ11 solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the CoQ11 solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the CoQ11 solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid CoQ11 powder and the CoQ11 solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the CoQ11 solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples using a suitable HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition. A target degradation of 5-20% is generally recommended for developing a stability-indicating method.
-
Protocol 2: HPLC-UV Method for Quantification of this compound
Objective: To quantify the amount of this compound in a sample and to monitor its stability over time. This method is adapted from established methods for Coenzyme Q10.[2][3][4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (e.g., 55:40:5 v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase or a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation (for total CoQ11 quantification):
-
Accurately weigh the sample containing CoQ11.
-
Extract the CoQ11 using the mobile phase, potentially with the aid of sonication.[2]
-
To ensure all CoQ11 is in the oxidized form, add a solution of 0.1% ferric chloride in ethanol and allow it to react.[2]
-
Dilute the sample to fall within the range of the calibration curve.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Quantitative Data Summary
The following table summarizes stability data for Coenzyme Q10, which can be used as an estimate for this compound stability.
Table 1: Stability of Coenzyme Q10 under Accelerated Conditions
| Formulation | Stress Condition | Duration | Remaining CoQ10 (%) | Reference |
| Oil-based softgel | 40°C / 75% RH | 3 months | 95.2% | [1] |
| Powder-filled capsule | 40°C / 75% RH | 3 months | 88.7% | [1] |
| Multi-vitamin tablet | 40°C / 75% RH | 3 months | 92.1% | [1] |
| Ubiquinone in solution with Vitamin C | 40°C / 75% RH | 3 months | Significant conversion to ubiquinol | [1] |
Visualizations
Caption: Workflow for a forced degradation study of recombinant this compound.
Caption: Troubleshooting guide for inconsistent this compound quantification.
References
- 1. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of reduced and oxidized coenzyme Q10 in supplements and medicines by HPLC-UV - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
optimizing growth conditions for coq11 mutant strains
Welcome to the Technical Support Center for optimizing the growth of coq11 mutant strains. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the role of Coq11 in coenzyme Q biosynthesis?
A1: Coq11 is a protein essential for the efficient biosynthesis of coenzyme Q (CoQ), also known as ubiquinone. While its precise catalytic function is still under investigation, it is a core component of a multi-protein complex in the mitochondria called the CoQ synthome. This complex is responsible for the series of modifications to an aromatic ring precursor to produce the final CoQ molecule. In yeast (Saccharomyces cerevisiae), studies have shown that while a coq11 deletion mutant (coq11Δ) does not display a severe respiratory growth defect on its own, it does result in decreased production of CoQ6 (the yeast version of CoQ).[1] This suggests Coq11 may play a structural, stability, or regulatory role within the CoQ synthome.
Q2: What are the typical growth phenotypes of coq11 mutant strains?
A2: Unlike many other coq mutants that are strictly respiratory-deficient, the phenotype of coq11 mutants can be less severe. However, due to impaired CoQ biosynthesis, they often exhibit:
-
Reduced growth on non-fermentable carbon sources: Growth on substrates like glycerol or ethanol, which require mitochondrial respiration for energy production, may be slower compared to wild-type strains.[1]
-
Sensitivity to Oxidative Stress: CoQ is a potent antioxidant. Reduced levels of CoQ can make cells more susceptible to damage from reactive oxygen species (ROS).[2] Researchers may observe increased sensitivity to agents like hydrogen peroxide.[3][4]
-
Viability on Fermentable Carbon Sources: The mutants are typically viable when grown on fermentable sugars like glucose, as they can generate ATP through glycolysis.[5]
Q3: Why is the choice of carbon source critical for growing coq mutants?
A3: The choice of carbon source dictates the primary metabolic pathway the cell uses for ATP production.
-
Fermentable sources (e.g., glucose, dextrose): Cells can rely on glycolysis to produce ATP, bypassing the need for a fully functional respiratory chain. This allows respiratory-deficient mutants, including many coq mutants, to survive and grow.[5]
-
Non-fermentable sources (e.g., glycerol, ethanol, galactose): Cells are forced to use oxidative phosphorylation (respiration) to generate ATP. This process is entirely dependent on the mitochondrial electron transport chain, where CoQ acts as a critical electron shuttle.[2][6][7] Therefore, coq mutants with insufficient CoQ levels cannot grow, or grow very poorly, on these sources.[5][8] This characteristic is frequently used for phenotypic screening.
Section 2: Troubleshooting Guide
Problem 1: My coq11 mutant strain shows extremely slow or no growth on non-fermentable media (e.g., YPG, YPEG).
| Possible Cause | Suggested Solution |
| Complete loss of respiratory function | Although coq11Δ alone may not abolish growth, secondary mutations or specific strain backgrounds could lead to a more severe phenotype. Confirm the genotype of your strain. |
| Incorrect Media Preparation | Ensure the pH of the media is optimal (typically around 4.0-5.0 for yeast).[9][10] Verify the concentration of the carbon source (e.g., 2-3% glycerol/ethanol). |
| Inadequate Aeration | Respiration is an aerobic process. Ensure cultures are well-aerated by using baffled flasks and a vigorous shaking speed (e.g., 200-250 rpm) for liquid cultures.[8][10] |
| Media Supplementation Needed | For severely compromised strains, consider supplementing the media. While not a direct fix for the coq11 defect, antioxidants like ascorbic acid may help mitigate secondary effects of oxidative stress. In other coq mutants, exogenous CoQ can rescue growth.[11] |
Problem 2: My coq11 mutant culture has high levels of cell death, even in glucose-containing media.
| Possible Cause | Suggested Solution |
| High Oxidative Stress | Impaired CoQ biosynthesis can lead to ROS buildup. Try supplementing the growth medium with an antioxidant like N-acetylcysteine (NAC) or Vitamin C to improve viability. |
| Petite Mutant Formation | Yeast strains with mitochondrial defects have a higher frequency of losing their mitochondrial DNA, becoming "petite" mutants. These mutants cannot respire at all. Streak your culture on a plate with a non-fermentable carbon source to check for non-growing colonies, which would indicate a high petite frequency. Re-isolate a respiratory-competent colony. |
| Sub-optimal Culture Conditions | Ensure the incubator temperature is stable and appropriate for your strain (typically 30°C for S. cerevisiae).[10] Also, check for contamination. |
Problem 3: I am observing high variability between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Inoculum | Always start cultures from a fresh, single colony. Inoculating from a liquid culture can lead to variability due to differences in growth phase and the accumulation of suppressor or petite mutants. |
| Genetic Instability | Strains with mitochondrial defects can be genetically unstable. It is good practice to periodically re-streak the strain from a frozen stock and confirm its key phenotypes. |
| Fluctuations in Aeration/Temperature | Ensure identical flask types, culture volumes, shaking speeds, and incubator positions are used for all replicates to minimize environmental variations. |
Section 3: Key Experimental Protocols
Protocol 1: Yeast Serial Dilution Growth Assay (Spot Test)
This method provides a semi-quantitative assessment of growth on different media.
Methodology:
-
Prepare Starter Culture: Inoculate a single colony of each strain (wild-type, coq11Δ, etc.) into 5 mL of liquid YPD (Yeast Extract Peptone Dextrose) medium. Grow overnight at 30°C with shaking until cultures reach the stationary phase.
-
Normalize Cell Density: Measure the optical density at 600 nm (OD₆₀₀) of each overnight culture. Dilute the cultures in sterile water to a starting OD₆₀₀ of 1.0.
-
Perform Serial Dilutions: Create a 5-step, 10-fold serial dilution series for each normalized culture in a 96-well plate. (e.g., 10 µL of culture + 90 µL of sterile water).
-
Spot onto Plates: Spot 3-5 µL of each dilution onto the surface of your agar plates (e.g., YPD as a control and YPG as the respiratory test plate).
-
Incubate: Allow the spots to dry completely before inverting the plates. Incubate at 30°C.
-
Document Results: Photograph the plates daily. Growth on YPD is expected for all strains, while differences in growth on YPG will reveal respiratory defects.
Protocol 2: Liquid Culture Growth Curve Analysis
This protocol provides a quantitative measure of growth rates.
Methodology:
-
Prepare Inoculum: Grow starter cultures as described in the spot test protocol.
-
Standardize Inoculum: Dilute the overnight cultures into fresh media (e.g., YPD or YPG) to a starting OD₆₀₀ of 0.05 - 0.1 in a larger volume (e.g., 25 mL in a 125 mL baffled flask).
-
Incubate and Measure: Incubate the cultures at 30°C with vigorous shaking (200-250 rpm). Take OD₆₀₀ readings at regular intervals (e.g., every 1-2 hours for YPD, every 4-6 hours for YPG) until the cultures reach the stationary phase.
-
Analyze Data: Plot OD₆₀₀ versus time on a semi-logarithmic scale. The doubling time can be calculated from the linear portion (exponential growth phase) of the curve.
Section 4: Data Presentation & Visualization
Quantitative Data Summary
Table 1: Recommended Media Composition for Yeast Growth Assays
| Component | YPD (Fermentable) | YPG (Non-fermentable) |
| Yeast Extract | 1% (w/v) | 1% (w/v) |
| Peptone | 2% (w/v) | 2% (w/v) |
| Carbon Source | 2% (w/v) D-Glucose | 3% (v/v) Glycerol |
| Agar (for plates) | 2% (w/v) | 2% (w/v) |
Reference protocol for media preparation.[8]
Table 2: Example Growth Rate Comparison on Different Carbon Sources
| Strain | Carbon Source | Approximate Doubling Time (hours) |
| Wild-Type | Glucose | 1.5 - 2 |
| Wild-Type | Glycerol | 4 - 6 |
| coq11Δ | Glucose | 1.5 - 2.5 |
| coq11Δ | Glycerol | > 12 (or no significant growth) |
Note: These are representative values. Actual doubling times will vary based on specific strain background and experimental conditions.
Diagrams and Workflows
Caption: Simplified Coenzyme Q biosynthesis pathway in yeast highlighting Coq11's role.
Caption: Troubleshooting workflow for diagnosing poor growth in coq11 mutant strains.
Caption: Standard experimental workflow for phenotypic analysis of yeast mutants.
References
- 1. Nonfunctional coq10 mutants maintain the ERMES complex and reveal true phenotypes associated with the loss of the coenzyme Q chaperone protein Coq10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Coenzyme Q10 deficiencies: pathways in yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coenzyme Q biosynthesis and its role in the respiratory chain structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coenzyme Q and the Respiratory Chain: Coenzyme Q Pool and Mitochondrial Supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saccharomyces cerevisiae Exponential Growth Kinetics in Batch Culture to Analyze Respiratory and Fermentative Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 10. Investigation of the Best Saccharomyces cerevisiae Growth Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coenzyme Q supplementation or over-expression of the yeast Coq8 putative kinase stabilizes multi-subunit Coq polypeptide complexes in yeast coq null mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Issues with Coq11 Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Coq11 antibody specificity. Our goal is to equip you with the necessary tools and knowledge to validate your antibodies and obtain reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Coq11 and what is its subcellular localization?
A1: Coq11 is a protein involved in the biosynthesis of Coenzyme Q (also known as ubiquinone), a vital component of the electron transport chain in mitochondria.[1][2][3] In the yeast Saccharomyces cerevisiae, Coq11 is a key component of a multi-protein complex called the "CoQ-synthome," which is located on the matrix face of the inner mitochondrial membrane.[1][2][4] The human homolog of Coq11 is thought to be NDUFA9, a subunit of the mitochondrial Complex I. Given its role and location in yeast, it is presumed that mammalian Coq11 is also a mitochondrial protein. Therefore, when performing experiments like immunohistochemistry or immunofluorescence, a staining pattern consistent with mitochondrial localization is expected.
Q2: What are the first steps I should take when receiving a new Coq11 antibody?
A2: Before beginning your experiments, it is crucial to thoroughly validate any new antibody, especially for a less-characterized target like Coq11. The first step is to carefully review the manufacturer's datasheet for recommended applications and starting dilutions.[1] We strongly advise performing a titration experiment to determine the optimal antibody concentration for your specific application and experimental system.[2] Additionally, proper storage according to the manufacturer's instructions is essential to maintain the antibody's stability and performance.[1]
Q3: How can I validate the specificity of my Coq11 antibody?
A3: Antibody validation is critical to ensure that the antibody specifically recognizes Coq11 and not other proteins.[3][5][6] Several methods can be employed for validation:
-
Western Blotting with Control Samples: Use cell lysates from cell lines with known high and low expression of Coq11. The most definitive negative control is a knockout (KO) or knockdown (siRNA) cell line where the COQ11 gene has been silenced.[7][8] A specific antibody should show a band at the expected molecular weight for Coq11 in the positive control and no band in the KO/knockdown lysate.
-
Peptide Competition Assay: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to Coq11 in your sample, resulting in the absence of a signal in your assay (e.g., no band in a Western blot or no staining in IHC).
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Use the Coq11 antibody to pull down its binding partners from a cell lysate. Analyzing the immunoprecipitated proteins by mass spectrometry can confirm that Coq11 is the primary protein being targeted.[8]
Q4: Should I use a monoclonal or polyclonal antibody for Coq11?
A4: Both monoclonal and polyclonal antibodies have their advantages and disadvantages.
-
Monoclonal antibodies recognize a single epitope, which generally leads to higher specificity and lower background staining.[9] They are also known for better lot-to-lot consistency.
-
Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the target protein. This can result in a stronger signal, which is beneficial for detecting proteins with low expression levels.[9] However, they have a higher risk of cross-reactivity and can exhibit greater lot-to-lot variability.[10]
For a target like Coq11, starting with a well-characterized monoclonal antibody may be preferable to minimize non-specific binding. However, if signal strength is an issue, a polyclonal antibody could be considered, but it would require more rigorous validation.
Coq11 Antibody Performance Log
| Antibody Information | Application | Starting Dilution | Optimal Dilution | Observations (Signal-to-Noise, Specificity) | Lot Number |
| Vendor & Catalog # | Western Blot | ||||
| Immunoprecipitation | |||||
| Immunohistochemistry | |||||
| Vendor & Catalog # | Western Blot | ||||
| Immunoprecipitation | |||||
| Immunohistochemistry |
Troubleshooting Guides
Western Blotting
Q: I am not getting any signal for Coq11 in my Western blot. What could be the problem?
A:
-
Low Protein Expression: Coq11 may be expressed at low levels in your cells or tissue. Try to load more protein onto the gel (20-40 µg of total protein is a good starting point) or enrich your sample for mitochondria through subcellular fractionation.[11]
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful by staining the membrane with Ponceau S before blocking.[12][13] For smaller proteins like Coq11, using a membrane with a smaller pore size (e.g., 0.2 µm) and optimizing the transfer time and voltage may be necessary.
-
Suboptimal Antibody Dilution: The primary antibody concentration may be too low. Perform a titration to find the optimal dilution.[11][14]
-
Inactive Antibody: Ensure the antibody has been stored correctly and has not expired. You can test its activity with a dot blot.[15]
Q: My Western blot for Coq11 shows high background. How can I reduce it?
A:
-
Insufficient Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[12][16]
-
Antibody Concentration is Too High: A high concentration of the primary or secondary antibody can lead to non-specific binding. Try decreasing the antibody concentration.[15]
-
Inadequate Washing: Increase the number and duration of washes with a buffer containing a detergent like Tween-20 to remove unbound antibodies.[12]
-
Membrane Handling: Always handle the membrane with clean forceps and ensure it does not dry out during the procedure.[15]
Q: I see multiple bands in my Western blot for Coq11. What does this mean?
A:
-
Non-Specific Binding: The antibody may be cross-reacting with other proteins.[10] Validate the antibody's specificity using the methods described in the FAQs.
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may have been degraded. Always use fresh protease inhibitors in your lysis buffer and keep your samples on ice.[13]
-
Post-Translational Modifications: Multiple bands could represent different isoforms or post-translationally modified forms of Coq11.[17]
Immunoprecipitation (IP)
Q: I am unable to pull down Coq11 using my antibody.
A:
-
Antibody Not Suitable for IP: Not all antibodies that work in Western blotting will work for IP, as they need to recognize the native protein conformation. Check the manufacturer's datasheet to see if the antibody is validated for IP.
-
Harsh Lysis Conditions: Strong detergents in the lysis buffer can disrupt the antibody-antigen interaction. Use a milder lysis buffer (e.g., one containing NP-40 or Triton X-100 instead of SDS).[17]
-
Low Protein Abundance: If Coq11 is not abundant in your sample, you may need to start with a larger amount of cell lysate.[18]
-
Inefficient Antibody-Bead Binding: Ensure you are using the correct type of beads (Protein A or G) for your antibody's isotype and that the beads are not expired.[19]
Q: My Co-IP experiment has a high background of non-specific proteins.
A:
-
Insufficient Washing: Increase the number of washes after the antibody incubation step to remove proteins that are non-specifically bound to the beads. You can also try increasing the salt concentration or adding a small amount of detergent to the wash buffer.[20]
-
Pre-clearing the Lysate: Before adding your primary antibody, incubate the cell lysate with beads alone for 30-60 minutes to remove proteins that non-specifically bind to the beads.[17]
-
Antibody Cross-Reactivity: The antibody itself may be pulling down other proteins. Cross-reference your results with a negative control IP using an isotype control antibody.[17]
Immunohistochemistry (IHC)
Q: I don't see any staining for Coq11 in my tissue sections.
A:
-
Antigen Retrieval Issues: Formalin fixation can mask the epitope your antibody recognizes. You may need to perform antigen retrieval using heat (HIER) or enzymes (PIER) to unmask the epitope. The optimal method and incubation time will need to be determined empirically.[10]
-
Low Antibody Concentration: The primary antibody may be too dilute. Try a lower dilution (higher concentration).
-
Tissue Permeabilization: For intracellular targets like the mitochondrial Coq11, proper permeabilization of the cell membrane is essential. Ensure you are using an appropriate permeabilization agent (e.g., Triton X-100 or saponin) for a sufficient amount of time.
-
Poor Tissue Quality: Ensure the tissue was properly fixed and processed to preserve the antigen integrity.
Q: The staining in my IHC experiment is non-specific and has high background.
A:
-
Endogenous Enzyme Activity: If you are using an HRP-conjugated secondary antibody, you need to block endogenous peroxidase activity in the tissue by treating with hydrogen peroxide.
-
Non-Specific Antibody Binding: Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) to block non-specific binding sites.[9]
-
Over-staining: The antibody concentration may be too high, or the incubation time may be too long. Optimize these parameters.[14]
-
Tissue Artifacts: Necrotic or damaged tissue can sometimes produce false-positive staining.
Experimental Protocols
Western Blotting Protocol for Coq11
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer with Ponceau S staining.[13]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[20]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.[13]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
Immunoprecipitation Protocol for Coq11
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) with protease inhibitors.
-
Keep samples on ice throughout the procedure.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the Coq11 primary antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G beads and incubate for 1-3 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold IP lysis buffer.[20]
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Immunohistochemistry Protocol for Coq11 (Paraffin-Embedded Tissue)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[6]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.
-
-
Permeabilization and Blocking:
-
Incubate sections with a permeabilization buffer (e.g., PBS with 0.25% Triton X-100).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.[9]
-
-
Primary Antibody Incubation:
-
Incubate sections with the Coq11 primary antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an avidin-biotin-enzyme complex or a polymer-HRP conjugate, followed by a chromogenic substrate like DAB.
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene, and then mount with a permanent mounting medium.[6]
-
Visualizations
Caption: A generalized workflow for validating a new antibody, starting from initial screening to specificity and application-specific validation.
Caption: A simplified diagram of the Coenzyme Q biosynthesis pathway in yeast, highlighting the involvement of the CoQ-synthome, which includes Coq11.
References
- 1. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae* | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Immunohistochemistry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ptglab.com [ptglab.com]
- 14. usbio.net [usbio.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 18. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 19. assaygenie.com [assaygenie.com]
- 20. ulab360.com [ulab360.com]
Technical Support Center: Refining Protocols for CoQ Synthome Isolation with Coq11
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful isolation of the Coenzyme Q (CoQ) synthome, with a particular focus on the retention and study of the Coq11 subunit.
Frequently Asked Questions (FAQs)
Q1: What is the CoQ synthome, and what is the role of Coq11?
The Coenzyme Q (CoQ) synthome is a multi-protein complex located on the matrix face of the inner mitochondrial membrane.[1][2] It is considered a metabolon, a dynamic enzymatic complex that carries out the sequential steps of a metabolic pathway.[3] In Saccharomyces cerevisiae, the synthome is composed of at least Coq3, Coq4, Coq5, Coq6, Coq7, Coq9, and the more recently identified Coq11.[1][2][4] Coq11 (formerly known as YLR290C) has been identified as a constituent of this complex and is required for efficient de novo CoQ biosynthesis.[1][4][5][6] Some evidence also suggests that Coq11 may act as a negative modulator of CoQ synthome assembly.[7]
Q2: Why is isolating the intact CoQ synthome with Coq11 challenging?
Isolating the intact CoQ synthome presents several challenges. As a membrane-associated protein complex, its components' interactions can be disrupted during solubilization from the mitochondrial membrane. Coq11, in particular, may be a less stably associated component, making its retention during purification difficult. Common issues include:
-
Suboptimal Detergent Concentration: Incorrect detergent concentrations can either fail to efficiently solubilize the complex or lead to its dissociation.[8]
-
Harsh Purification Steps: Multiple or harsh washing steps during affinity purification can lead to the loss of weakly interacting subunits like Coq11.[9][10]
-
Mitochondrial Integrity: The quality of the initial mitochondrial isolation is crucial. Contamination with other cellular components or damage to the mitochondria can impact the final purity and integrity of the isolated synthome.
Q3: What is the recommended overall strategy for isolating the CoQ synthome with Coq11?
A widely successful strategy for isolating the CoQ synthome from Saccharomyces cerevisiae involves tandem affinity purification (TAP) using a strain expressing a tagged Coq protein (e.g., Coq3, Coq6, or Coq9 with a C-terminal CNAP tag).[1][6] This method involves:
-
High-Quality Mitochondria Isolation: Begin with a robust protocol for isolating intact mitochondria.
-
Gentle Solubilization: Use a mild non-ionic detergent, such as digitonin, at an optimized concentration to solubilize the inner mitochondrial membrane while preserving the integrity of the protein complex.
-
Tandem Affinity Purification: Employ a two-step purification method to enhance the specificity and purity of the isolated synthome.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified CoQ Synthome | Inefficient mitochondrial isolation. | Optimize the homogenization process to ensure approximately 80% cell breakage without excessive damage to the mitochondria. Ensure all steps are performed at 4°C. |
| Incomplete solubilization of the mitochondrial membrane. | Empirically determine the optimal digitonin-to-protein ratio. Start with a range and analyze the solubilized and non-solubilized fractions by Western blot for Coq proteins. | |
| Loss of protein during affinity purification. | Ensure the affinity resin is not saturated by loading an appropriate amount of solubilized mitochondrial protein. Minimize the number and harshness of wash steps. | |
| Coq11 is not detected in the final eluate | Coq11 has dissociated from the complex. | Use a gentle purification method with minimal wash steps. Consider using a cross-linking agent prior to solubilization, though this may require optimization for subsequent analyses like mass spectrometry. Ensure the ionic strength of the buffers is optimized to maintain protein-protein interactions. |
| The antibody used for Western blotting is not effective. | Use a validated antibody for Coq11 and include a positive control (e.g., whole mitochondria lysate from the tagged strain). | |
| Contamination with other mitochondrial proteins | Non-specific binding to the affinity resin. | Increase the stringency of the wash buffers by slightly increasing the detergent or salt concentration, but be mindful of potentially dissociating the complex. Perform a mock purification with a wild-type strain lacking the tag to identify non-specifically binding proteins. |
| Inadequate mitochondrial purity. | If high purity is required, consider adding a density gradient centrifugation step to the mitochondrial isolation protocol. | |
| Poor resolution on Blue Native PAGE | Inappropriate detergent-to-protein ratio. | The concentration of the detergent used for solubilization is critical for BN-PAGE. Titrate the digitonin concentration to find the optimal ratio for maintaining the synthome's integrity and achieving good resolution.[8] |
| Incorrect gel concentration or running conditions. | Use a gradient gel (e.g., 3-12%) for better resolution of a wide range of complex sizes. Ensure the running buffers are fresh and at the correct pH. |
Quantitative Data
Table 1: Relative Abundance of Coq Polypeptides in Tandem Affinity Purified CoQ Synthome from S. cerevisiae
| Tagged Protein | Co-purified Coq Polypeptide | Relative Abundance (based on proteomic analysis) | Reference |
| Coq3-CNAP | Coq4 | +++ | [1] |
| Coq5 | ++ | [1] | |
| Coq6 | +++ | [1] | |
| Coq7 | ++ | [1] | |
| Coq9 | +++ | [1] | |
| Coq6-CNAP | Coq4 | +++ | [1] |
| Coq5 | ++ | [1] | |
| Coq7 | ++ | [1] | |
| Coq8 | + | [1] | |
| Coq9 | +++ | [1] | |
| Coq9-CNAP | Coq4 | +++ | [1] |
| Coq5 | ++ | [1] | |
| Coq6 | +++ | [1] | |
| Coq7 | ++ | [1] |
Relative abundance is denoted qualitatively as high (+++), medium (++), or low (+).
Table 2: Effect of coq11Δ Deletion on Coenzyme Q6 Levels in S. cerevisiae
| Yeast Strain | De novo 13C6-Q6 Biosynthesis (relative to Wild-Type) | Total 12C-Q6 Accumulation (relative to Wild-Type) | Reference |
| Wild-Type | 100% | 100% | [6] |
| coq11Δ | Significantly reduced | Significantly reduced | [6] |
Experimental Protocols
Protocol 1: Tandem Affinity Purification of the CoQ Synthome from S. cerevisiae
This protocol is adapted from methods used to identify Coq11 as part of the CoQ synthome.[1][6]
1. Isolation of Mitochondria:
- Grow yeast cells expressing a C-terminally CNAP-tagged Coq protein (e.g., Coq3, Coq6, or Coq9) to mid-log phase in appropriate media.
- Harvest cells by centrifugation and wash with sterile water.
- Spheroplast the cells using zymolyase.
- Homogenize the spheroplasts in a hypotonic buffer using a Dounce homogenizer.
- Isolate mitochondria by differential centrifugation. The final mitochondrial pellet should be stored at -80°C.
2. Solubilization of the CoQ Synthome:
- Thaw the mitochondrial pellet on ice and determine the protein concentration.
- Resuspend the mitochondria in a solubilization buffer (e.g., 20 mM HEPES-KOH, pH 7.4, 100 mM NaCl, 10% glycerol, protease inhibitors) containing an optimized concentration of digitonin (e.g., 1 mg digitonin / 1 mg mitochondrial protein).
- Incubate on ice with gentle mixing for 30 minutes.
- Clarify the lysate by ultracentrifugation to pellet unsolubilized material.
3. First Affinity Purification (Ni-NTA resin):
- Equilibrate Ni-NTA resin with lysis buffer containing a low concentration of imidazole.
- Incubate the clarified mitochondrial lysate with the equilibrated Ni-NTA resin with gentle rotation at 4°C.
- Wash the resin with a wash buffer containing a slightly higher concentration of imidazole and 1 mg/ml digitonin.
- Elute the protein complex with an elution buffer containing a high concentration of imidazole.
4. Second Affinity Purification (anti-PC resin):
- Incubate the eluate from the Ni-NTA purification with anti-PC agarose resin at 4°C.
- Wash the resin with an anti-PC wash buffer containing 1 mg/ml digitonin.
- Elute the final purified CoQ synthome with an anti-PC elution buffer containing EDTA.
Protocol 2: Blue Native PAGE (BN-PAGE) for CoQ Synthome Analysis
This protocol provides a general framework for analyzing the native size and composition of the isolated CoQ synthome.[11][12][13][14]
1. Sample Preparation:
- Take an aliquot of the purified CoQ synthome from the final elution step of the TAP protocol.
- Add BN-PAGE sample buffer containing Coomassie Brilliant Blue G-250. Do not heat the sample.
2. Electrophoresis:
- Load the sample onto a native polyacrylamide gradient gel (e.g., 3-12%).
- Run the gel at a constant voltage in a cold room (4°C) using appropriate anode and cathode buffers. The cathode buffer should initially contain Coomassie G-250.
3. Second Dimension SDS-PAGE (Optional):
- Excise the lane from the BN-PAGE gel.
- Incubate the gel strip in a denaturing buffer containing SDS and a reducing agent.
- Place the equilibrated gel strip at the top of a standard SDS-PAGE gel and run the second dimension.
4. Analysis:
- For 1D BN-PAGE, transfer the proteins to a PVDF membrane and perform Western blotting with antibodies against specific Coq proteins (e.g., Coq9, Coq11).
- For 2D BN-PAGE, the gel can be stained with a total protein stain (e.g., Coomassie or silver stain) or transferred for Western blotting to identify the subunits of the separated complexes.
Visualizations
Caption: Workflow for CoQ synthome isolation and analysis.
Caption: Simplified CoQ biosynthesis pathway and its regulation.
Caption: Troubleshooting logic for loss of Coq11 during purification.
References
- 1. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Characterization of the CoQ-Synthome proteins and binding partners, their phosphorylation status, and alternative splicing and regulation in Saccharomyces cerevisiae [escholarship.org]
- 5. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial-ER Contact Sites and Tethers Influence the Biosynthesis and Function of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Digitonin concentration is determinant for mitochondrial supercomplexes analysis by BlueNative page - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. weak-protein-protein-interactions-revealed-by-immiscible-filtration-assisted-by-surface-tension - Ask this paper | Bohrium [bohrium.com]
- 11. Blue native electrophoresis protocol | Abcam [abcam.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Analysis of mitochondrial respiratory chain supercomplexes using blue native polyacrylamide gel electrophoresis (BN-PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Coenzyme Q Quantification in Coq11 Mutants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Coenzyme Q (CoQ) in Saccharomyces cerevisiae Coq11 mutants.
Frequently Asked Questions (FAQs)
Q1: What is the function of Coq11 in Coenzyme Q biosynthesis?
A1: Coq11 is a mitochondrial protein in Saccharomyces cerevisiae that is a component of a high-molecular-weight multi-subunit complex known as the "CoQ-synthome".[1][2][3][4] This complex is essential for the efficient de novo biosynthesis of Coenzyme Q.[1][2][3] While not all functions of the Coq proteins are fully understood, Coq11 is required for optimal CoQ synthesis.[1]
Q2: What is the primary challenge when quantifying Coenzyme Q in coq11Δ mutants?
A2: The primary challenge in coq11Δ mutants is a significant reduction in the overall amount of the final CoQ product (CoQ6 in yeast) and a potential accumulation of earlier biosynthetic intermediates.[1][5] This necessitates highly sensitive and specific quantification methods to accurately measure the low levels of CoQ6 and to identify and quantify any accumulating precursors, which might interfere with standard CoQ quantification.
Q3: Which analytical method is best suited for CoQ quantification in coq11Δ mutants?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method for analyzing CoQ levels in coq11Δ mutants.[1][6] Its high sensitivity is crucial for detecting the reduced levels of CoQ6, and its specificity allows for the simultaneous identification and quantification of various CoQ intermediates that may accumulate. While HPLC with UV or electrochemical detection (HPLC-ED) can be used, LC-MS/MS offers superior performance for the complex analysis required for these mutants.
Q4: How can I measure the rate of de novo CoQ biosynthesis in my coq11Δ strain?
A4: Stable isotope labeling is the state-of-the-art method for measuring de novo CoQ biosynthesis.[1][7][8] This involves feeding the yeast culture with a labeled precursor, such as 13C6-labeled 4-hydroxybenzoic acid (13C6-4HB) or 13C6-para-aminobenzoic acid (13C6-pABA).[1][7] The incorporation of the heavy isotope into CoQ6 and its intermediates is then tracked using LC-MS/MS. This technique allows for the differentiation between pre-existing (12C) and newly synthesized (13C) CoQ pools.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable CoQ6 levels in coq11Δ mutants | The coq11Δ mutation severely impairs de novo CoQ6 biosynthesis. | - Use a more sensitive analytical method like LC-MS/MS. - Increase the amount of starting material (yeast pellet) for lipid extraction. - Concentrate the lipid extract before injection. |
| High variability in replicate measurements | - Inefficient or inconsistent lipid extraction. - Oxidation of ubiquinol (reduced CoQ) to ubiquinone during sample preparation. - Inconsistent sample handling. | - Optimize the lipid extraction protocol. Consider bead beating for efficient cell disruption. - Work quickly and on ice during sample preparation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. - Use a consistent and validated standard operating procedure for all samples. |
| Unexpected peaks in chromatogram interfering with CoQ6 peak | Accumulation of CoQ6 biosynthetic intermediates in the coq11Δ mutant. | - Use LC-MS/MS for its superior specificity to distinguish between CoQ6 and its precursors based on their mass-to-charge ratio. - Adjust the HPLC gradient to improve the separation of different lipid species. |
| Poor recovery of CoQ from the lipid extraction | - The lipophilic nature of CoQ makes it prone to loss during extraction. - Incomplete cell lysis. | - Ensure complete cell disruption. For yeast, mechanical disruption using glass beads is effective. - Perform the extraction multiple times from the same sample and pool the extracts. - Use a validated lipid extraction method, such as a modified Bligh & Dyer or Folch method. |
Experimental Protocols
Optimized Lipid Extraction from Yeast for CoQ Analysis
This protocol is adapted from methods optimized for oleaginous yeasts and is suitable for Saccharomyces cerevisiae.
Materials:
-
Yeast cell pellet
-
Glass beads (0.5 mm diameter)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Bead beater
-
Centrifuge
Procedure:
-
Harvest yeast cells by centrifugation and wash with distilled water. Determine the wet weight of the cell pellet.
-
Transfer a known amount of the cell pellet (e.g., 100 mg) to a 2 mL screw-cap tube.
-
Add an equal volume of glass beads.
-
Add 1 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Homogenize the mixture using a bead beater. The duration and number of cycles should be optimized for your specific yeast strain.
-
Add 0.33 mL of chloroform and vortex thoroughly.
-
Add 0.33 mL of 0.9% NaCl solution and vortex again to induce phase separation.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) phase containing the lipids.
-
Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent (e.g., ethanol or mobile phase) for HPLC or LC-MS/MS analysis.
Coenzyme Q Quantification by HPLC-MS/MS
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate CoQ from other lipids (e.g., start with 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Parameters (Example for CoQ6):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CoQ6 (Ubiquinone): Monitor the transition from the precursor ion (e.g., [M+H]⁺ or [M+NH4]⁺) to a characteristic product ion.
-
CoQ6H2 (Ubiquinol): Monitor the transition from its precursor ion to a characteristic product ion.
-
Intermediates: Establish MRM transitions for expected intermediates based on their chemical structures.
-
-
Internal Standard: Use a deuterated CoQ analog (e.g., d6-CoQ10) for accurate quantification.
Visualizations
Caption: Simplified Coenzyme Q6 biosynthetic pathway in S. cerevisiae.
Caption: Troubleshooting workflow for CoQ quantification issues.
References
- 1. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae* | Semantic Scholar [semanticscholar.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. New Insights on the Uptake and Trafficking of Coenzyme Q [mdpi.com]
- 6. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors [escholarship.org]
Coq11 Immunoprecipitation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and refined protocols for the successful immunoprecipitation (IP) of Coq11. Given that Coq11 is a mitochondrial protein that forms part of the larger CoQ-synthome, special considerations are required to ensure the preservation of protein integrity and interaction partners.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Coq11 immunoprecipitation experiments in a question-and-answer format.
Question 1: Why am I not detecting my target protein, Coq11, in the final eluate?
Answer: Several factors could lead to the absence of Coq11 in your results. Consider the following possibilities:
-
Low Expression Level: Coq11 expression might be low in your chosen cell type or tissue. Ensure that the protein is expressed in your sample by checking expression profiles or running a Western blot on the input lysate. If expression is low, you may need to increase the total amount of starting lysate.[1]
-
Inefficient Cell Lysis: Coq11 is a mitochondrial protein.[2] Standard whole-cell lysis buffers may not efficiently release mitochondrial proteins or may disrupt the protein complex. An initial mitochondrial isolation step followed by a gentle lysis is recommended. Also, ensure fresh protease inhibitors are always added to the lysis buffer to prevent protein degradation.[1][3]
-
Poor Antibody Performance: The antibody you are using may not be suitable for immunoprecipitation, even if it works for Western blotting. Antibodies for IP must recognize the native, folded protein epitope.
-
Incorrect Bead Choice: Ensure you are using the correct type of beads (e.g., Protein A, Protein G, or Protein A/G) that has a high affinity for the isotype of your primary antibody.[5]
-
Improper Elution: The elution buffer may be too weak to disrupt the antibody-antigen-bead interaction. Check that the elution buffer's pH and composition are correct for your setup.[1]
Question 2: My final sample has high background with many non-specific bands. How can I improve specificity?
Answer: High background is a common issue in IP experiments and is often caused by non-specific binding of proteins to the beads or the antibody.
-
Pre-clearing the Lysate: This is a critical step to reduce background. Before adding your specific Coq11 antibody, incubate the cell lysate with beads alone for 30-60 minutes. This will capture proteins that non-specifically bind to the bead matrix. Some protocols also recommend pre-clearing with an irrelevant antibody of the same isotype to remove proteins that bind non-specifically to immunoglobulins.[1]
-
Optimize Washing Steps: Increasing the number and duration of washes can help remove non-specifically bound proteins.[1] You can also increase the stringency of your wash buffers by moderately increasing the salt (e.g., NaCl) or detergent (e.g., Tween-20) concentration.[1][6]
-
Reduce Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding. Titrate your antibody to find the lowest concentration that still efficiently pulls down Coq11.[3]
-
Block the Beads: Before use, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for at least one hour to saturate non-specific binding sites on the bead surface.[1]
Question 3: I see heavy and light chain bands from my IP antibody obscuring my results on the Western blot. How can I avoid this?
Answer: The denatured heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody are often detected by the secondary antibody used in Western blotting, which can mask the signal of your protein of interest if it has a similar molecular weight.
-
Use IP/WB Antibodies from Different Species: For example, perform the IP with a rabbit anti-Coq11 antibody and then probe the Western blot with a mouse primary antibody against your protein of interest (or a co-precipitated partner). The species-specific secondary antibody (anti-mouse) will not recognize the rabbit IP antibody.[5]
-
Use Light Chain-Specific Secondary Antibodies: If your protein of interest is near 50 kDa, a secondary antibody that only detects the light chain (~25 kDa) will prevent the heavy chain band from masking your results.[7]
-
Crosslink the Antibody to the Beads: Covalently crosslinking the Coq11 antibody to the beads before incubation with the lysate allows for the elution of the target protein without eluting the antibody itself. This significantly reduces heavy and light chain contamination.
Question 4: What is the best lysis buffer for immunoprecipitating Coq11 and its interaction partners?
Answer: Since Coq11 is part of the multi-subunit CoQ-synthome in the mitochondrial inner membrane, the choice of lysis buffer is critical to solubilize the protein while preserving the complex's integrity.[2]
-
Avoid Harsh Buffers: Strong, denaturing buffers like RIPA may be too harsh and can disrupt the protein-protein interactions you want to study.
-
Use Gentle, Non-ionic Detergents: Buffers containing detergents like NP-40, Triton X-100, or digitonin are often preferred for co-IP of membrane-associated protein complexes. Digitonin is particularly known for its ability to gently solubilize mitochondrial membranes while preserving protein complexes.
-
Optimize Detergent Concentration: The concentration of the detergent may need to be optimized. Start with a common concentration (e.g., 1% Triton X-100) and adjust as needed.
Quantitative Data & Protocol Parameters
The following tables provide recommended starting points for key quantitative parameters in a Coq11 IP experiment. Optimization will likely be required for your specific cell type and experimental conditions.
Table 1: Recommended Lysis Buffer Formulations for Coq11 IP
| Component | Concentration | Purpose | Notes |
| Tris-HCl | 20-50 mM, pH 7.4-8.0 | Buffering Agent | Maintains a stable pH. |
| NaCl | 137-150 mM | Ionic Strength | Mimics physiological salt concentration. |
| Non-ionic Detergent | 1% Triton X-100 or NP-40 | Solubilization | Lyses membranes to release proteins. |
| 0.5-1% Digitonin | Solubilization | A gentler option for mitochondrial complexes. | |
| Glycerol | 10% (v/v) | Stabilizer | Helps to stabilize native protein complexes. |
| Protease Inhibitors | 1x Cocktail | Prevent Degradation | Essential to add fresh just before use. |
| Phosphatase Inhibitors | 1x Cocktail | Prevent Dephosphorylation | Important if studying phosphorylation-dependent interactions. |
Table 2: Troubleshooting Parameter Adjustments
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| Low Protein Yield | Amount of Starting Lysate | Increase (e.g., from 1 mg to 2-5 mg) | More starting material increases the chance of pulling down low-abundance proteins. |
| Antibody Concentration | Increase in titration steps (e.g., 2 µg, 5 µg, 10 µg) | Ensures enough antibody is present to capture the target. | |
| High Background | Wash Buffer Stringency | Increase NaCl (e.g., to 250 mM) or detergent | Disrupts weak, non-specific protein interactions.[1][6] |
| Number of Washes | Increase from 3 washes to 4-5 washes | More effectively removes unbound proteins.[1] | |
| Loss of Interaction | Lysis/Wash Buffer | Use a gentler detergent (e.g., switch Triton X-100 to Digitonin) | Prevents the disruption of sensitive protein-protein interactions. |
| Incubation Time | Reduce incubation times | Minimizes the chance of protein degradation or complex dissociation. |
Detailed Experimental Protocol: Co-Immunoprecipitation of Coq11
This protocol is a refined method for the co-immunoprecipitation of Coq11 from cultured mammalian cells, focusing on preserving the integrity of the CoQ-synthome.
Part 1: Mitochondrial Isolation
-
Cell Harvest: Harvest approximately 5x10^7 to 1x10^8 cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in 5 mL of ice-cold mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA).
-
Cell Disruption: Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. Perform 20-30 strokes. Check for cell lysis under a microscope.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction). The resulting pellet contains the enriched mitochondrial fraction.
-
Part 2: Mitochondrial Lysis and Pre-Clearing
-
Lysis: Resuspend the mitochondrial pellet in 1 mL of ice-cold, gentle IP Lysis Buffer (see Table 1, preferably with Digitonin) supplemented with fresh protease inhibitors.
-
Incubation: Incubate on a rotator for 30-60 minutes at 4°C to lyse the mitochondria.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet mitochondrial debris. Transfer the supernatant (mitochondrial lysate) to a fresh tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-Clearing: Add 20-30 µL of Protein A/G bead slurry to 1-2 mg of mitochondrial lysate. Incubate on a rotator for 1 hour at 4°C.
-
Bead Removal: Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Carefully transfer the pre-cleared supernatant to a new tube.
Part 3: Immunoprecipitation
-
Antibody Incubation: Add the optimal amount of anti-Coq11 antibody (typically 2-10 µg) to the pre-cleared lysate. Incubate on a rotator for 4 hours to overnight at 4°C.
-
Bead Capture: Add 40 µL of fresh Protein A/G bead slurry to the lysate-antibody mixture. Incubate on a rotator for 1-2 hours at 4°C.
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold IP Lysis Buffer (or a designated Wash Buffer). Invert the tube several times.
-
Repeat this wash step 3-4 times to remove non-specific proteins.[1]
-
Part 4: Elution and Analysis
-
Elution: After the final wash, remove all supernatant. Elute the protein complexes from the beads by adding 40-50 µL of 1x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel for electrophoresis and subsequent Western blot analysis to detect Coq11 and its co-precipitated binding partners.
Visualizations
The following diagrams illustrate key workflows and pathways related to Coq11 immunoprecipitation.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. agrisera.com [agrisera.com]
- 4. IP Troubleshooting | Proteintech Group [ptglab.co.jp]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Poor Growth Phenotypes of Δcoq11 Yeast
This guide is intended for researchers, scientists, and drug development professionals encountering poor growth phenotypes with Δcoq11 yeast strains. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My Δcoq11 yeast strain grows significantly slower than the wild-type strain. Is this expected?
A1: Yes, a slow-growth phenotype is characteristic of Δcoq11 yeast, particularly on non-fermentable carbon sources like glycerol or ethanol. This is due to the essential role of the Coq11 protein in the biosynthesis of Coenzyme Q (CoQ), a vital component of the mitochondrial respiratory chain.[1] Deletion of COQ11 impairs CoQ biosynthesis, leading to respiratory deficiency and consequently, poor growth on substrates that necessitate mitochondrial respiration.
Q2: What is the function of Coq11 and why does its deletion affect growth?
A2: Coq11 is a key component of the CoQ synthome, a multi-subunit complex located in the inner mitochondrial membrane responsible for Coenzyme Q (CoQ or ubiquinone) biosynthesis.[1] CoQ is a lipid-soluble molecule that functions as an electron carrier in the mitochondrial electron transport chain, which is crucial for cellular respiration and ATP production. The deletion of COQ11 is thought to act as a negative modulator of CoQ synthome assembly and CoQ synthesis.[1] This impairment in CoQ production leads to a defective respiratory chain, forcing the yeast to rely on less efficient fermentation even in the presence of oxygen, resulting in a slow-growth phenotype.
Q3: How can I confirm that the poor growth of my Δcoq11 strain is due to CoQ deficiency?
A3: You can perform several experiments to confirm CoQ deficiency:
-
Growth analysis on different carbon sources: Compare the growth of your Δcoq11 strain to a wild-type strain on both fermentable (e.g., glucose) and non-fermentable (e.g., glycerol) carbon sources. The growth defect should be more pronounced on non-fermentable media.
-
Coenzyme Q quantification: Extract lipids from your yeast cultures and measure the levels of Coenzyme Q6 (the form of CoQ in yeast) using High-Performance Liquid Chromatography (HPLC). A significant reduction in CoQ6 levels in the Δcoq11 strain compared to the wild-type would confirm the deficiency.
-
Mitochondrial respiration measurement: Assess the oxygen consumption rate of isolated mitochondria or whole cells. A decreased rate of respiration in the Δcoq11 mutant is indicative of a dysfunctional electron transport chain due to CoQ deficiency.
Q4: Are there any ways to rescue the poor growth phenotype of my Δcoq11 strain?
A4: Yes, several strategies can be employed to rescue the growth defect:
-
Exogenous Coenzyme Q supplementation: Supplementing the growth medium with Coenzyme Q6 may rescue the respiratory defect of coq mutants. However, the uptake of exogenous CoQ can be inefficient in yeast.
-
Genetic suppressors: Isolating spontaneous suppressor mutants that restore growth on non-fermentable carbon sources can help identify genes that, when mutated, bypass the requirement for Coq11. These suppressors often have mutations in genes related to mitochondrial function or cell cycle regulation.[2][3][4][5]
-
Chemical rescue: Screening for small molecules that can restore the growth of Δcoq11 mutants is another potential strategy. These compounds might work by stabilizing the CoQ synthome, providing an alternative electron carrier, or reducing oxidative stress.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered with Δcoq11 yeast.
Problem 1: Extremely slow or no growth on non-fermentable carbon sources (e.g., YPG, YPE).
| Possible Cause | Suggested Solution |
| Inherent phenotype of Δcoq11 | This is the expected phenotype. Confirm by comparing growth to a wild-type strain on the same medium. The wild-type should exhibit robust growth. |
| Incorrect media preparation | Verify the composition and pH of your non-fermentable media. Ensure all components are correctly added and sterilized. |
| Contamination | Streak the culture on a rich medium (e.g., YPD) to check for purity. Contaminating organisms can outcompete the slow-growing Δcoq11 strain. |
| Loss of mitochondrial DNA (petite mutant) | Plate a dilution of the culture on YPD and replica-plate to a non-fermentable medium. A high frequency of colonies that fail to grow on the non-fermentable plate indicates a high rate of petite formation. |
Problem 2: Slower than expected growth on fermentable carbon sources (e.g., YPD).
| Possible Cause | Suggested Solution |
| Secondary mutations | The strain may have acquired additional mutations that further impair its growth. Consider re-streaking from a frozen stock or re-transforming to obtain a fresh isolate. |
| Suboptimal growth conditions | Ensure the incubator temperature and shaking speed are optimal for yeast growth (typically 30°C and 200-250 rpm). |
| Nutrient limitation in media | If using synthetic defined (SD) media, ensure all necessary amino acids and supplements are present. |
Quantitative Data Summary
While specific growth rates can vary between different genetic backgrounds and experimental conditions, the following table provides a representative comparison of growth parameters between wild-type and Δcoq11 yeast strains.
| Parameter | Wild-Type (WT) | Δcoq11 | Carbon Source |
| Doubling Time (hours) | ~1.5 - 2.5 | ~3.0 - 5.0 | Glucose (Fermentable) |
| Doubling Time (hours) | ~3.0 - 4.0 | > 24 or no growth | Glycerol (Non-fermentable) |
| Final Optical Density (OD600) | High | Moderate | Glucose (Fermentable) |
| Final Optical Density (OD600) | High | Very Low | Glycerol (Non-fermentable) |
Experimental Protocols
Yeast Growth Curve Analysis
Objective: To quantitatively assess and compare the growth rates of wild-type and Δcoq11 yeast strains in liquid culture.
Materials:
-
Yeast strains (Wild-type and Δcoq11)
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
YPG medium (1% yeast extract, 2% peptone, 3% glycerol)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculate 5 mL of YPD medium with a single colony of each yeast strain and grow overnight at 30°C with shaking.
-
The next morning, measure the OD600 of the overnight cultures.
-
Inoculate fresh 25 mL cultures of both YPD and YPG media to a starting OD600 of 0.1 with the overnight cultures.
-
Incubate the cultures at 30°C with vigorous shaking (200-250 rpm).
-
At regular intervals (e.g., every 1-2 hours for YPD, every 4-6 hours for YPG), remove a small aliquot of each culture and measure the OD600.
-
Continue taking measurements until the cultures reach the stationary phase.
-
Plot the OD600 values against time on a semi-logarithmic scale to visualize the growth curves and calculate the doubling times during the exponential phase.
Coenzyme Q6 Extraction and HPLC Analysis
Objective: To extract and quantify the amount of Coenzyme Q6 from yeast cells.
Materials:
-
Yeast cell pellets (from 50 mL cultures grown to mid-log phase)
-
Glass beads (0.5 mm diameter)
-
Hexane
-
Ethanol (95%)
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or electrochemical detector.
-
Coenzyme Q6 standard
Procedure:
-
Harvest yeast cells by centrifugation and wash the pellet with distilled water.
-
Resuspend the cell pellet in 1 mL of water.
-
Add an equal volume of glass beads and vortex vigorously for 10-15 minutes at 4°C to lyse the cells.
-
Add 2 mL of a 1:1 mixture of hexane and ethanol to the lysate.
-
Vortex for 3 minutes to extract the lipids.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane phase containing the lipids into a new tube.
-
Repeat the extraction of the aqueous phase with another 2 mL of hexane.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Resuspend the lipid extract in a known volume of methanol or ethanol for HPLC analysis.
-
Inject the sample into the HPLC system. CoQ6 is typically detected at 275 nm.
-
Quantify the amount of CoQ6 by comparing the peak area to a standard curve generated with a CoQ6 standard.
Measurement of Mitochondrial Oxygen Consumption
Objective: To measure the rate of oxygen consumption in isolated yeast mitochondria to assess the function of the electron transport chain.
Materials:
-
Yeast spheroplasts
-
Mitochondria isolation buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EGTA)
-
Respiration buffer (e.g., 0.65 M mannitol, 0.36 mM CaCl2, 5 mM MgCl2, 125 mM KCl, 10 mM Tris-HCl pH 7.2, 10 mM K2HPO4)
-
Respiratory substrates (e.g., NADH, succinate)
-
ADP
-
Clark-type oxygen electrode or a Seahorse XF Analyzer
-
Dounce homogenizer
Procedure (using a Clark-type electrode):
-
Prepare yeast spheroplasts from logarithmically growing cells using zymolyase.
-
Gently lyse the spheroplasts in hypotonic buffer and homogenize with a Dounce homogenizer.
-
Isolate mitochondria by differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension.
-
Calibrate the Clark-type oxygen electrode with air-saturated respiration buffer.
-
Add a known amount of isolated mitochondria (typically 50-100 µg of protein) to the electrode chamber containing respiration buffer.
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add a respiratory substrate (e.g., NADH or succinate) and record the rate of oxygen consumption.
-
Add a known amount of ADP to initiate State 3 respiration (active ATP synthesis). The rate of oxygen consumption should increase significantly.
-
Calculate the Respiratory Control Ratio (RCR), which is the ratio of the State 3 to State 2 respiration rate. A lower RCR in Δcoq11 mitochondria compared to wild-type is indicative of a respiratory defect.
Visualizations
Caption: The Coenzyme Q biosynthesis pathway in yeast and the role of the CoQ synthome.
Caption: A troubleshooting workflow for diagnosing poor growth in Δcoq11 yeast.
References
- 1. escholarship.org [escholarship.org]
- 2. Genetic suppression interactions are highly conserved across genetically diverse yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yeast lacking superoxide dismutase. Isolation of genetic suppressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of rapidly accumulating sch9Δ suppressor mutations in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Role of Coq11 in Coenzyme Q Biosynthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Coenzyme Q (CoQ) biosynthesis in the presence and absence of the protein Coq11. It synthesizes experimental data to validate the emerging role of Coq11 as a modulator of this critical metabolic pathway.
Coenzyme Q (CoQ), an essential lipid in cellular respiration and a potent antioxidant, is synthesized through a complex pathway involving a suite of "Coq" proteins.[1][2] In the yeast Saccharomyces cerevisiae, a model organism for studying CoQ biosynthesis due to its high conservation with humans, Coq11 has been identified as a key component of the CoQ synthome—a multi-protein complex responsible for the later steps of CoQ synthesis.[2][3] While essential for efficient CoQ production, the precise function of Coq11 has remained enigmatic. This guide consolidates recent findings that illuminate its role, not as a direct catalyst, but as a crucial modulator of the CoQ biosynthetic machinery.
Comparative Analysis of Coq11 Function
Recent studies have moved beyond the initial characterization of Coq11 as merely "required for efficient CoQ biosynthesis" to reveal a more nuanced role.[1] Groundbreaking research has demonstrated that the deletion of COQ11 can unexpectedly rescue the respiratory defects observed in yeast strains with a mutated COQ10 gene, which is believed to chaperone CoQ from its synthesis site to the respiratory complexes.[1][2] This suggests a complex interplay between these two proteins and a potential regulatory function for Coq11.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of wild-type (WT), coq11Δ, coq10Δ, and coq10Δcoq11Δ yeast strains.
Table 1: Coenzyme Q6 (CoQ6) Levels
| Yeast Strain | CoQ6 Levels (% of Wild-Type) |
| Wild-Type (WT) | 100% |
| coq11Δ | ~120% |
| coq10Δ | ~40% |
| coq10Δcoq11Δ | ~80% |
Data synthesized from studies showing that COQ11 deletion leads to a modest increase in CoQ6 levels and partially rescues the decreased CoQ6 biosynthesis in coq10Δ mutants.[1]
Table 2: Respiratory Growth and Oxygen Consumption
| Yeast Strain | Growth on Non-fermentable Carbon Source (YPG) | Basal Oxygen Consumption Rate (OCR) (% of WT) | Maximal Respiration (OCR) (% of WT) |
| Wild-Type (WT) | Robust | 100% | 100% |
| coq11Δ | Robust | ~100% | ~100% |
| coq10Δ | Severely Impaired | Low | Low |
| coq10Δcoq11Δ | Rescued to WT levels | Rescued to WT levels | Rescued to WT levels |
These results indicate that while the deletion of COQ11 alone has a minimal impact on respiration, it significantly alleviates the respiratory deficiency caused by the absence of Coq10.[1]
Table 3: Sensitivity to Lipid Peroxidation
| Yeast Strain | Sensitivity to Polyunsaturated Fatty Acids (PUFAs) |
| Wild-Type (WT) | Low |
| coq11Δ | Low |
| coq10Δ | High |
| coq10Δcoq11Δ | Rescued to WT levels |
This table highlights the rescue of the high sensitivity to lipid peroxidation in coq10Δ mutants by the additional deletion of COQ11, underscoring the restored antioxidant function of CoQ.[1]
Experimental Protocols
The validation of Coq11's role relies on a combination of genetic, biochemical, and physiological assays. Below are detailed methodologies for key experiments.
Quantification of Coenzyme Q6 by LC-MS/MS
This protocol is for the extraction and quantification of CoQ6 from yeast whole-cell pellets.
a. Lipid Extraction:
-
Harvest yeast cells by centrifugation and wash the pellet with sterile water.
-
Resuspend the cell pellet in a solution of methanol and chloroform.
-
Vortex vigorously for 5 minutes to disrupt the cells and facilitate lipid extraction.
-
Add sterile water to induce phase separation.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
b. LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in an appropriate solvent for injection (e.g., methanol/isopropanol).
-
Separate the lipid extract using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect and quantify CoQ6 using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, using a CoQ6 standard for calibration.
Analysis of Respiratory Function using Seahorse XF Analyzer
This method assesses the oxygen consumption rate (OCR) as a measure of mitochondrial respiration.
-
Culture yeast cells to mid-log phase in a non-fermentable carbon source.
-
Seed the cells onto a Seahorse XF assay plate.
-
Measure the basal OCR.
-
Inject a mitochondrial uncoupler (e.g., FCCP) to determine the maximal respiratory capacity.
-
Analyze the data to compare the respiratory profiles of different yeast strains.
Tandem Affinity Purification (TAP) of the CoQ Synthome
This protocol is for the isolation of the CoQ synthome to identify its components.
-
Genetically engineer a yeast strain to express a Coq protein with a TAP tag (e.g., Coq8-TAP).
-
Grow a large culture of the tagged strain and harvest the cells.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Perform the first affinity purification step using IgG beads that bind the Protein A moiety of the TAP tag.
-
Elute the bound complexes by cleaving the tag with TEV protease.
-
Perform the second affinity purification step using calmodulin beads that bind the calmodulin-binding peptide of the tag in the presence of calcium.
-
Elute the purified complexes with a calcium-chelating agent (e.g., EGTA).
-
Identify the components of the purified complex by mass spectrometry.
Visualizing the Role of Coq11
The following diagrams illustrate the CoQ biosynthesis pathway and the experimental workflows used to investigate the function of Coq11.
Caption: The Coenzyme Q6 biosynthesis pathway in S. cerevisiae.
Caption: Experimental workflow for CoQ6 quantification.
Caption: Workflow for Tandem Affinity Purification of the CoQ Synthome.
Conclusion
The evidence strongly suggests that Coq11 is not a core catalytic subunit of the CoQ synthome but rather a modulator of its activity. The finding that deleting COQ11 can rescue the severe respiratory and antioxidant deficiencies of a coq10Δ mutant points to a complex regulatory role.[1] It is hypothesized that in the absence of Coq11, the CoQ synthome may be more stable or active, leading to an increase in CoQ biosynthesis that can compensate for the impaired function of Coq10.[1] These findings open new avenues for understanding the intricate regulation of CoQ biosynthesis and may have implications for the development of therapeutic strategies for CoQ deficiencies. Further research is needed to elucidate the precise molecular mechanism by which Coq11 exerts its modulatory effect on the CoQ synthome.
References
- 1. COQ11 deletion mitigates respiratory deficiency caused by mutations in the gene encoding the coenzyme Q chaperone protein Coq10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COQ11 deletion mitigates respiratory deficiency caused by mutations in the gene encoding the coenzyme Q chaperone protein Coq10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Coq11's Role in Coq4 Protein Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate regulatory mechanisms of coenzyme Q (CoQ) biosynthesis is paramount. This guide provides a comparative analysis of the role of the Coq11 protein in the stability of Coq4, a crucial component of the CoQ biosynthetic complex, also known as the CoQ synthome.
The stability of the CoQ synthome is highly interdependent, with the absence of one component often leading to the degradation of others. This guide examines experimental data validating the impact of Coq11 on Coq4 stability and compares it with the influence of another essential CoQ synthome component, Coq9, on Coq4.
Comparative Analysis of Coq4 Protein Levels
Experimental evidence from studies in different yeast species presents a nuanced picture of Coq11's role in Coq4 stability. In Saccharomyces cerevisiae, the deletion of COQ11 has been shown to increase the steady-state levels of Coq4 and other Coq proteins. Conversely, in Schizosaccharomyces pombe, the disruption of coq11 leads to a significant reduction in Coq4 protein levels. This suggests species-specific regulatory mechanisms within the CoQ biosynthetic pathway.
For comparison, the absence of Coq9, another key protein in the CoQ synthome, has been demonstrated to destabilize Coq4. The introduction of functional Coq9 has been shown to restore the stability of Coq4, highlighting the critical role of these protein-protein interactions in the overall stability and function of the CoQ biosynthetic machinery.
The following table summarizes the quantitative data from key studies on the effects of Coq11 and Coq9 on Coq4 protein levels.
| Condition | Organism | Effect on Coq4 Protein Levels | Reference Study |
| coq11Δ vs. Wild-Type | Saccharomyces cerevisiae | Elevated levels of Coq4, Coq6, Coq7, and Coq9. | Bradley et al. (2020) |
| coq11 disruption vs. Wild-Type | Schizosaccharomyces pombe | Significantly reduced Coq4 protein levels. | Hayashi et al. (2020) |
| Temperature-sensitive coq9 mutant + human COQ9 vs. mutant alone | Saccharomyces cerevisiae | Stabilized steady-state levels of Coq4. | Garcia-Corzo et al. (2017) |
Experimental Protocols
The validation of Coq11's and Coq9's roles in Coq4 stability relies on standard molecular biology techniques, primarily Western blotting, to quantify protein levels.
General Protocol for Western Blotting of Yeast Proteins
This protocol provides a general workflow for the preparation of yeast protein extracts and subsequent analysis by Western blotting.
1. Protein Extraction:
-
Grow yeast cultures (wild-type and mutant strains) to mid-log phase in appropriate media.
-
Harvest cells by centrifugation and wash with sterile water.
-
Resuspend cell pellets in a lysis buffer containing protease inhibitors.
-
Lyse the cells using methods such as glass bead beating or enzymatic digestion with lyticase.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein for each sample onto a polyacrylamide gel.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the Coq4 protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Detect the protein bands using a chemiluminescent or colorimetric substrate for the enzyme-conjugated secondary antibody.
-
Quantify the band intensities using densitometry software.
Visualizing the Molecular Interactions and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the validated relationship between Coq11 and Coq4, and the general experimental workflow for its validation.
Caption: Species-dependent role of Coq11 in Coq4 stability.
Caption: Western blot workflow for Coq4 protein level analysis.
Coenzyme Q Biosynthesis: A Comparative Analysis of Wild-Type and Δcoq11 Strains
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Coenzyme Q Levels and Biosynthesis in Saccharomyces cerevisiae
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the electron transport chain. In the model organism Saccharomyces cerevisiae, CoQ biosynthesis is a complex process involving a suite of "Coq" proteins. This guide provides a comparative analysis of Coenzyme Q6 (CoQ6, the predominant form in yeast) levels between wild-type (WT) strains and those with a deletion of the COQ11 gene (Δcoq11), a key player in the CoQ biosynthetic pathway.
Quantitative Comparison of Coenzyme Q6 Levels
The deletion of the COQ11 gene significantly impairs the de novo biosynthesis of Coenzyme Q6. The following table summarizes the quantitative data from studies comparing CoQ6 levels in wild-type and Δcoq11 (also referred to as ylr290cΔ) strains of S. cerevisiae.
| Strain | Precursor Label | De Novo ¹³C₆-CoQ6 Production (% of Wild-Type) | Reference |
| Wild-Type (WT) | ¹³C₆-4-hydroxybenzoic acid (4HB) | 100% | [1] |
| Δcoq11 | ¹³C₆-4-hydroxybenzoic acid (4HB) | 6.1% | [1] |
| Wild-Type (WT) | ¹³C₆-p-aminobenzoic acid (pABA) | 100% | [1] |
| Δcoq11 | ¹³C₆-p-aminobenzoic acid (pABA) | 4.5% | [1] |
The Role of Coq11 in the Coenzyme Q Biosynthetic Pathway
Coq11 is an integral component of the "CoQ-synthome," a multi-protein complex located on the matrix face of the inner mitochondrial membrane that is responsible for the efficient synthesis of CoQ.[1][2] The absence of Coq11 disrupts the stability and function of this complex, leading to a significant reduction in CoQ6 production. While not directly catalytic, Coq11 is thought to play a crucial role in the assembly or stability of the CoQ-synthome, thereby facilitating the overall biosynthetic process.[3] The instability of other Coq proteins, such as Coq4, has been observed in Δcoq11 strains, further highlighting its importance in the structural integrity of the biosynthetic machinery.[3]
Experimental Protocols
Yeast Strains and Growth Conditions
-
Strains: Saccharomyces cerevisiae wild-type (e.g., W303-1A) and a corresponding Δcoq11 (ylr290cΔ) mutant strain.
-
Media: Strains are typically grown in a synthetic defined (SD) complete medium or a rich medium like YPD (Yeast Extract-Peptone-Dextrose). For stable isotope labeling, a defined medium without p-aminobenzoic acid (pABA) and 4-hydroxybenzoic acid (4HB) is used.
-
Growth: Yeast cultures are grown overnight at 30°C with shaking to the desired optical density (e.g., A₆₀₀ of 0.5).
Stable Isotope Labeling for De Novo CoQ6 Synthesis Analysis
-
Labeling: To measure newly synthesized CoQ6, cultures are labeled with stable isotope precursors. ¹³C₆-labeled 4-hydroxybenzoic acid (¹³C₆-4HB) or ¹³C₆-labeled p-aminobenzoic acid (¹³C₆-pABA) is added to the medium.
-
Incubation: The cultures are incubated for a defined period (e.g., 3 hours) to allow for the incorporation of the labeled precursor into the CoQ6 molecule.
-
Harvesting: Cells are harvested by centrifugation, and the cell pellet is washed and weighed.
Coenzyme Q6 Extraction
-
Cell Lysis: The yeast cell pellet is resuspended in a suitable buffer (e.g., PBS). Cell lysis can be achieved by methods such as bead beating or saponification. For saponification, an aqueous solution of pyrogallol and sodium hydroxide can be used.
-
Lipid Extraction: A biphasic extraction is performed to isolate the lipids, including CoQ6. A common method involves the addition of a solvent mixture, such as ethanol/hexane (e.g., 2:5, v/v), followed by vigorous vortexing and centrifugation to separate the phases.[4]
-
Collection and Drying: The upper organic phase containing the lipids is carefully collected. The extraction process is typically repeated multiple times to ensure complete recovery. The pooled organic phases are then dried under a stream of nitrogen or using a speed vacuum concentrator.
Coenzyme Q6 Quantification by LC-MS/MS
-
Sample Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent, such as methanol or isopropanol, for analysis.
-
Chromatographic Separation: The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of solvents like methanol, isopropanol, and an ion-pairing agent is used to separate CoQ6 from other lipids.
-
Mass Spectrometry Detection: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive detection of both unlabeled (¹²C) and labeled (¹³C₆) CoQ6 based on their specific precursor-to-product ion transitions.
-
Quantification: The amount of CoQ6 is determined by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of a CoQ6 standard. The data is typically normalized to the initial wet weight of the cell pellet.
References
- 1. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Coenzyme Q11 Protein Sequences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Coenzyme Q11 (COQ11) protein, a crucial component in the biosynthesis of Coenzyme Q (ubiquinone). While essential in yeast, this guide highlights the intriguing absence of a direct ortholog in higher eukaryotes, including humans, posing significant questions for drug development and mitochondrial research.
Introduction to this compound
Coenzyme Q (CoQ) is a vital lipid-soluble antioxidant and an essential component of the electron transport chain in mitochondria.[1] Its biosynthesis is a complex process involving a suite of "COQ" proteins. In the model organism Saccharomyces cerevisiae (baker's yeast), the protein Coq11 has been identified as a key player, forming part of a multi-subunit complex known as the "CoQ-synthome" required for efficient CoQ biosynthesis.[1] Similarly, an ortholog of COQ11 has been characterized in the fission yeast Schizosaccharomyces pombe, underscoring its importance in fungal CoQ production.[1][2]
This guide presents a cross-species comparison of COQ11 protein sequences, revealing its conservation in yeast and its apparent absence in several key metazoan model organisms. This information is critical for researchers studying CoQ biosynthesis, mitochondrial function, and for professionals in drug development targeting pathways involving CoQ.
Comparative Analysis of COQ11 Protein Sequences
A comparative analysis of COQ11 protein sequences was conducted across various species, from unicellular yeasts to complex vertebrates. The protein sequences for Saccharomyces cerevisiae and Schizosaccharomyces pombe were retrieved from their respective genome databases. To identify potential orthologs in other species, a protein BLAST (Basic Local Alignment Search Tool) search was performed using the S. cerevisiae COQ11 sequence as the query against the proteomes of Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode), Danio rerio (zebrafish), Mus musculus (mouse), and Homo sapiens (human).
The results, summarized in the table below, indicate that while a clear ortholog exists between the two yeast species, no significant sequence similarity, indicative of a direct ortholog, was found in the selected metazoan species.
| Species | Gene/Protein Name | UniProt Accession | Sequence Length (Amino Acids) | BLASTp Results vs. S. cerevisiae COQ11 |
| Saccharomyces cerevisiae | COQ11 | P32351 | 277 | - |
| Schizosaccharomyces pombe | coq11 | O94254 | 288 | E-value: 2e-48, 34% Identity |
| Drosophila melanogaster | - | - | - | No significant similarity found |
| Caenorhabditis elegans | - | - | - | No significant similarity found |
| Danio rerio | - | - | - | No significant similarity found |
| Mus musculus | - | - | - | No significant similarity found |
| Homo sapiens | - | - | - | No significant similarity found |
Phylogenetic Relationship of Yeast COQ11
To visualize the evolutionary relationship between the identified yeast COQ11 proteins, a phylogenetic tree was constructed. The protein sequences of S. cerevisiae and S. pombe COQ11 were aligned, and the phylogenetic tree was generated based on this alignment.
Caption: Phylogenetic tree of yeast COQ11 proteins.
Experimental Protocols
This section details the methodologies for key experiments relevant to the cross-species comparison of COQ11.
Protein Sequence Alignment and Phylogenetic Analysis
Objective: To compare the amino acid sequences of COQ11 from different species and infer their evolutionary relationships.
Protocol:
-
Sequence Retrieval: Obtain the FASTA formatted protein sequences of COQ11 from relevant databases such as the Saccharomyces Genome Database (SGD) and PomBase for S. cerevisiae and S. pombe, respectively.
-
Multiple Sequence Alignment (MSA):
-
Utilize a multiple sequence alignment tool such as Clustal Omega.
-
Input the retrieved FASTA sequences into the alignment tool.
-
Execute the alignment using default parameters (e.g., Gonnet protein weight matrix, gap opening penalty of 10, and gap extension penalty of 0.2).
-
The output will show conserved, semi-conserved, and non-conserved residues across the sequences.
-
-
Phylogenetic Tree Construction:
-
Use the generated alignment file as input for a phylogenetic analysis program (e.g., MEGA - Molecular Evolutionary Genetics Analysis).
-
Choose a method for tree construction, such as the Neighbor-Joining (NJ) method or the Maximum Likelihood (ML) method.
-
For the NJ method, compute the evolutionary distances using a model such as the Poisson correction model.
-
For the ML method, select a substitution model that best fits the data (e.g., determined by the model selection feature in the software).
-
Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branches of the tree.
-
Visualize and interpret the resulting phylogenetic tree.
-
Co-immunoprecipitation (Co-IP) for COQ Synthome Analysis
Objective: To experimentally verify the interaction of COQ11 with other COQ proteins within the CoQ-synthome in yeast.
Protocol:
-
Yeast Strain and Growth: Use a yeast strain expressing a tagged version of a COQ protein of interest (e.g., Coq5-FLAG). Grow the yeast culture to mid-log phase in an appropriate medium.
-
Mitochondrial Isolation: Harvest the yeast cells and perform enzymatic digestion of the cell wall. Lyse the resulting spheroplasts and isolate mitochondria by differential centrifugation.
-
Mitochondrial Lysis: Resuspend the isolated mitochondria in a non-denaturing lysis buffer containing a mild detergent (e.g., digitonin) and protease inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the mitochondrial lysate with anti-FLAG agarose beads (or a primary antibody followed by protein A/G beads) to capture the tagged protein and its interacting partners.
-
Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the protein complexes from the beads using a competitive elution method (e.g., 3X FLAG peptide) or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for COQ11 and other known COQ-synthome components.
-
Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
Coenzyme Q Functional Assay in Yeast
Objective: To assess the impact of COQ11 deletion on Coenzyme Q biosynthesis and respiratory function in yeast.
Protocol:
-
Yeast Strains: Use a wild-type yeast strain and a coq11Δ deletion mutant strain.
-
Growth Phenotype Analysis:
-
Grow the strains in a rich medium containing a fermentable carbon source (e.g., YPD - Yeast Extract Peptone Dextrose).
-
Serially dilute the cultures and spot them onto plates containing a fermentable carbon source (e.g., YPD) and a non-fermentable carbon source (e.g., YPG - Yeast Extract Peptone Glycerol).
-
Incubate the plates at 30°C and monitor growth. A respiratory-deficient mutant will fail to grow on the non-fermentable carbon source.
-
-
Coenzyme Q Extraction and Analysis:
-
Grow liquid cultures of the wild-type and coq11Δ strains.
-
Harvest the cells and extract lipids, including Coenzyme Q, using a solvent mixture (e.g., methanol/petroleum ether).
-
Analyze the Coenzyme Q content by High-Performance Liquid Chromatography (HPLC) coupled with a UV or electrochemical detector.
-
Compare the levels of CoQ6 (the predominant form in S. cerevisiae) between the wild-type and mutant strains.
-
Signaling Pathways and Experimental Workflows
Simplified Coenzyme Q Biosynthesis Pathway in Yeast
The biosynthesis of Coenzyme Q in yeast is a multi-step process that takes place in the mitochondria. Several COQ proteins, including COQ11, are organized into a large complex to facilitate the efficient production of CoQ.
References
Unveiling the Mitochondrial Landscape in Δcoq11 Yeast: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the intricate molecular machinery of mitochondria is paramount. This guide provides a comparative analysis of the mitochondrial proteome in Saccharomyces cerevisiae strains lacking the Coq11 protein (Δcoq11), a key player in the biosynthesis of Coenzyme Q (CoQ), an essential component of the electron transport chain.
While a comprehensive, quantitative mass spectrometry-based comparative proteomic study of mitochondria from Δcoq11 yeast versus wild-type is not yet available in the public domain, existing research provides valuable insights into the specific effects of Coq11 deletion on the abundance of other proteins involved in Coenzyme Q synthesis (the Coq synthome). This guide synthesizes the available data, presents it in a clear, comparative format, and details the experimental methodologies to support further research and drug development efforts targeting mitochondrial function.
Quantitative Protein Abundance in Δcoq11 Mitochondria
Recent studies have shown that the deletion of COQ11 in yeast does not lead to a universal downregulation of mitochondrial proteins. Instead, it results in a notable stabilization and increased abundance of several other "Coq" proteins that form the CoQ synthome. This suggests a regulatory role for Coq11 within this complex. The following table summarizes the observed changes in the levels of key Coq proteins in the mitochondria of a Δcoq11 mutant compared to a wild-type (WT) strain, as determined by immunoblotting.
| Protein | Function in CoQ Biosynthesis | Relative Abundance in Δcoq11 vs. WT |
| Coq3 | O-methyltransferase | Increased |
| Coq4 | Scaffolding protein | Increased |
| Coq5 | C-methyltransferase | Increased |
| Coq6 | Monooxygenase | Increased |
| Coq7 | Monooxygenase | Increased |
| Coq9 | Putative lipid-binding protein | Increased |
This data is based on immunoblotting results and indicates a qualitative increase in protein levels. Precise fold changes from a comprehensive proteomic study are not available.
Experimental Protocols
The following are detailed methodologies for key experiments that form the basis of our current understanding of the mitochondrial proteome in Δcoq11 yeast.
1. Yeast Strains and Growth Conditions:
-
Strains: Saccharomyces cerevisiae strains from the BY4741 background are typically used. The wild-type (WT) strain serves as the control, and the Δcoq11 strain is generated by replacing the COQ11 open reading frame with a selectable marker.
-
Growth Media: Yeast cultures are grown in a non-fermentable carbon source medium, such as YPGal (1% yeast extract, 2% peptone, 2% galactose), to ensure that mitochondrial respiration is essential for growth. Cells are typically harvested in the mid-logarithmic growth phase.
2. Mitochondrial Isolation:
-
Yeast cells are harvested by centrifugation and washed.
-
The cell wall is enzymatically digested using zymolyase to produce spheroplasts.
-
Spheroplasts are gently lysed in a hypotonic buffer using a Dounce homogenizer.
-
The homogenate is subjected to differential centrifugation. A low-speed spin pellets cell debris and nuclei.
-
The supernatant is then centrifuged at a higher speed to pellet the mitochondria.
-
The crude mitochondrial pellet is further purified using a density gradient centrifugation (e.g., sucrose or Percoll gradient) to obtain a pure mitochondrial fraction.
3. Protein Quantification and Immunoblotting:
-
The protein concentration of the isolated mitochondria is determined using a standard protein assay, such as the Bradford or BCA assay.
-
Equal amounts of mitochondrial protein from WT and Δcoq11 strains are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the Coq proteins of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is compared between the WT and Δcoq11 samples to determine relative protein abundance.
Visualizing the Experimental Workflow and Biological Context
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the comparative analysis of mitochondrial proteins.
Validating Coq11 as a Bona Fide Member of the Coenzyme Q Synthome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Coq11's role and performance within the Coenzyme Q (CoQ) synthome, supported by experimental data. Coenzyme Q, an essential component of the electron transport chain and a potent antioxidant, is synthesized by a multi-subunit complex known as the CoQ synthome.[1][2] The recent identification of Coq11 as a constituent of this complex has expanded our understanding of CoQ biosynthesis.[1][3][4][5][6] This document summarizes the key findings that validate Coq11's membership and function, offering a comparative perspective with other well-characterized Coq proteins.
Data Presentation: Quantitative Analysis of Coq11 Function
The following tables summarize quantitative data from studies on Saccharomyces cerevisiae and Schizosaccharomyces pombe, highlighting the impact of COQ11 deletion on CoQ biosynthesis and the stability of the CoQ synthome.
Table 1: Effect of coq11Δ on Coenzyme Q Levels
| Organism | Mutant | CoQ Level (% of Wild-Type) | Reference |
| S. cerevisiae | ylr290cΔ (coq11Δ) | Impaired Q synthesis | [1][3][4] |
| S. pombe | Δcoq11 | ~2% | [7] |
| S. pombe | Δcoq12 | ~4% | [7] |
Table 2: Comparative Analysis of Coq Synthome Protein Levels in coq Mutants
| Mutant Background | Coq4 Protein Level | Coq6 Protein Level | Coq7 Protein Level | Coq9 Protein Level | Reference |
| coq10Δ | Decreased | - | Decreased | Decreased | [8] |
| coq11Δ | Elevated | Elevated | Elevated | Elevated | [8] |
| coq10Δcoq11Δ | Raised (compared to WT) | - | Raised (compared to WT) | Raised (compared to WT) | [8] |
| Δcoq11 (S. pombe) | Significantly Reduced | - | - | - | [7] |
| Δcoq12 (S. pombe) | Significantly Reduced | - | - | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments that established Coq11 as a member of the CoQ synthome are outlined below.
Identification of Coq11 via Tandem Affinity Purification (TAP) and Proteomics
This protocol was central to identifying Coq11 as a protein associated with the CoQ synthome.[1]
-
Objective: To identify novel proteins that physically interact with known members of the CoQ synthome.
-
Methodology:
-
Strain Generation: S. cerevisiae strains were engineered to express C-terminally tandem affinity purification (TAP)-tagged versions of known Coq proteins (e.g., Coq3, Coq6, Coq9).
-
Cell Culture and Mitochondria Isolation: Yeast cells were grown in appropriate media, and mitochondria were isolated by differential centrifugation.
-
Tandem Affinity Purification:
-
Mitochondrial lysates were prepared using a digitonin-based buffer.
-
The lysate was incubated with IgG-sepharose beads to bind the Protein A moiety of the TAP tag.
-
After washing, the bound protein complexes were released by cleavage with Tobacco Etch Virus (TEV) protease.
-
The eluate was then incubated with calmodulin-sepharose beads in the presence of calcium.
-
Following further washing, the final protein complexes were eluted with a buffer containing EGTA.
-
-
Proteomic Analysis: The purified protein complexes were resolved by SDS-PAGE, and protein bands were excised, in-gel digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the constituent proteins. The uncharacterized protein YLR290C (now Coq11) was identified as a consistent co-purifying protein.[1][9]
-
Analysis of Coenzyme Q Levels in coq11Δ Mutants
This experiment quantified the impact of Coq11 absence on CoQ biosynthesis.[7][10]
-
Objective: To determine if Coq11 is required for efficient CoQ synthesis.
-
Methodology:
-
Lipid Extraction:
-
Yeast cells (wild-type and coq11Δ) were harvested and washed.
-
A known amount of an internal standard (e.g., CoQ10 for S. cerevisiae which produces CoQ6) was added.
-
Lipids were extracted from the cell pellets using a mixture of methanol and petroleum ether.
-
-
LC-MS/MS Analysis:
-
The lipid extract was dried and resuspended in a suitable solvent (e.g., ethanol).
-
The sample was analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled to a mass spectrometer.
-
CoQ levels were quantified by comparing the peak area of endogenous CoQ to that of the internal standard.
-
-
Immunoblotting to Assess CoQ Synthome Stability
This method was used to determine the effect of COQ11 deletion on the steady-state levels of other Coq proteins.[1][8]
-
Objective: To investigate the role of Coq11 in maintaining the stability of the CoQ synthome.
-
Methodology:
-
Protein Extraction: Mitochondria were isolated from wild-type and various coq mutant strains. Mitochondrial protein extracts were prepared by solubilization in a lysis buffer.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of mitochondrial protein were separated by SDS-PAGE.
-
The separated proteins were transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific to different Coq proteins (e.g., anti-Coq4, anti-Coq7, anti-Coq9).
-
After washing, the membrane was incubated with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
The protein bands were visualized using a chemiluminescent substrate, and band intensities were quantified to determine the relative protein levels.
-
-
Mandatory Visualization
Caption: CoQ biosynthesis pathway in yeast, highlighting Coq11's integration into the CoQ synthome.
References
- 1. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ariane.univ-fcomte.fr [ariane.univ-fcomte.fr]
- 4. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae* | Semantic Scholar [semanticscholar.org]
- 5. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae (Journal Article) | OSTI.GOV [osti.gov]
- 6. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel coenzyme Q10 biosynthetic proteins Coq11 and Coq12 in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.victorchang.edu.au [eprints.victorchang.edu.au]
- 9. Characterization of the CoQ-Synthome proteins and binding partners, their phosphorylation status, and alternative splicing and regulation in Saccharomyces cerevisiae [escholarship.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Coq11 and Coq7 Deletion on Coenzyme Q Biosynthesis in Saccharomyces cerevisiae
A definitive guide for researchers on the differential impacts of deleting core enzymatic and accessory proteins within the CoQ synthome.
Coenzyme Q (CoQ), an essential lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain, is synthesized by a multi-protein complex known as the CoQ synthome. In the model organism Saccharomyces cerevisiae, this complex is responsible for the production of CoQ6. The precise function of all components of this synthome is still under active investigation. This guide provides a detailed comparison of the effects of deleting two distinct members of this complex: Coq7, a core catalytic enzyme, and Coq11, a more recently identified accessory protein, on the production of CoQ6 and its intermediates.
Quantitative Effects of Coq11 and Coq7 Deletion on CoQ6 Production
The deletion of genes encoding proteins within the CoQ synthome leads to varying degrees of CoQ deficiency and the accumulation of specific biosynthetic intermediates. The following table summarizes the quantitative impact of deleting COQ11 and COQ7 on CoQ6 levels in S. cerevisiae.
| Strain | CoQ6 Levels (% of Wild-Type) | Accumulating Intermediates | Phenotype on Non-fermentable Carbon Source | Reference |
| Wild-Type (BY4741) | 100% | None | Growth | [1][2] |
| coq11Δ (ylr290cΔ) | ~40-60% | Demethoxy-Q6 (DMQ6) and other late-stage intermediates | Impaired Growth | [1][3] |
| coq7Δ | Undetectable | Demethoxy-Q6 (DMQ6) | No Growth | [2][4] |
Dissecting the Roles of Coq11 and Coq7 in the CoQ Biosynthesis Pathway
The differential effects of deleting COQ11 and COQ7 highlight their distinct roles within the CoQ synthome. Coq7 is a well-characterized hydroxylase responsible for the penultimate step in CoQ6 biosynthesis: the conversion of demethoxy-Q6 (DMQ6) to 5-hydroxy-Q6.[2][4] Consequently, its deletion completely abrogates CoQ6 production and leads to the accumulation of the substrate DMQ6.
In contrast, Coq11, encoded by the open reading frame YLR290C, is a more recently identified member of the CoQ synthome required for its efficient operation.[1][3] Deletion of COQ11 results in a significant reduction, but not a complete absence, of CoQ6.[1] This suggests that Coq11 is not a core catalytic enzyme but rather an accessory protein that may play a role in the stability or optimal functioning of the CoQ synthome. The accumulation of late-stage intermediates in the coq11Δ mutant further supports its involvement in the latter part of the biosynthetic pathway.[3]
Below is a diagram illustrating the CoQ biosynthesis pathway in S. cerevisiae, indicating the steps affected by the deletion of COQ7 and the proposed area of influence for COQ11.
Caption: CoQ6 biosynthesis pathway in yeast, highlighting the critical hydroxylation step catalyzed by Coq7 and the modulatory role of Coq11.
Experimental Protocols
The quantitative data presented in this guide were obtained using the following key experimental methodologies:
Yeast Strains and Growth Conditions
-
Strains: Saccharomyces cerevisiae strains from the BY4741 background (wild-type and single-gene deletion mutants, e.g., coq11Δ, coq7Δ) are commonly used.
-
Media: Strains are typically grown in rich media (YPD: 1% yeast extract, 2% peptone, 2% dextrose) or non-fermentable media (YPG: 1% yeast extract, 2% peptone, 3% glycerol) to assess respiratory growth, which is dependent on CoQ.
-
Culture Conditions: Yeast cultures are grown at 30°C with shaking to mid-logarithmic phase for lipid analysis.
Lipid Extraction
-
Harvest yeast cells by centrifugation.
-
Wash the cell pellet with distilled water.
-
Add glass beads and a mixture of chloroform and methanol (2:1, v/v) to the cell pellet.
-
Vortex vigorously to disrupt the cells and extract lipids.
-
Add a known amount of an internal standard (e.g., CoQ10) for quantification.
-
Separate the organic phase containing the lipids by centrifugation.
-
Transfer the organic phase to a new tube and dry it under a stream of nitrogen.
CoQ6 and Intermediate Analysis by HPLC-MS/MS
-
Resuspend the dried lipid extract in an appropriate solvent (e.g., ethanol or methanol/isopropanol).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column.
-
Separate the lipids using a gradient of mobile phases, typically containing methanol, isopropanol, and a small amount of an acid (e.g., formic acid).
-
The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) for detection and quantification.
-
CoQ6 and its intermediates are identified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.
-
Quantify the amount of each lipid by comparing its peak area to that of the internal standard.
Conclusion
The comparative analysis of coq11Δ and coq7Δ mutants clearly demonstrates the hierarchical and specialized roles of proteins within the CoQ synthome. The complete loss of CoQ6 production upon COQ7 deletion confirms its essential and non-redundant catalytic function. In contrast, the partial CoQ6 deficiency in the coq11Δ mutant identifies Coq11 as a crucial accessory factor for the optimal efficiency of the biosynthetic machinery. This distinction is vital for researchers in the field, as it underscores the different therapeutic strategies that might be required to address deficiencies arising from mutations in core enzymatic versus ancillary components of the CoQ biosynthesis pathway. Further investigation into the precise molecular function of Coq11 will undoubtedly provide deeper insights into the regulation and assembly of this vital metabolic complex.
References
- 1. Identification of Coq11, a New Coenzyme Q Biosynthetic Protein in the CoQ-Synthome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Coq11, a new coenzyme Q biosynthetic protein in the CoQ-synthome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coenzyme Q10 deficiencies: pathways in yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Coenzyme Q10 (Ubiquinone-10)
Disclaimer: The information provided herein is for guidance purposes only and does not replace the need for a site-specific risk assessment and adherence to local, state, and federal regulations. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Initial searches for "Coenzyme Q11" did not yield specific results for a substance with that designation. It is highly probable that this is a reference to Coenzyme Q10 (CoQ10) , a widely studied and commercially available compound. Coenzyme Q10, also known as Ubiquinone, is a naturally occurring, vitamin-like substance present in most eukaryotic cells, primarily in the mitochondria.[1][2] It is a key component of the electron transport chain and plays a crucial role in cellular energy production (ATP synthesis).[3][4]
Safety and Hazard Assessment
According to safety data sheets (SDS), Coenzyme Q10 is not classified as a hazardous substance.[5][6] It is not considered acutely toxic, corrosive, or an irritant to the skin or eyes.[5] Furthermore, it is not classified as a mutagen, carcinogen, or reproductive toxicant.[5] Despite its non-hazardous classification, proper laboratory hygiene and waste management practices are essential.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C59H90O4 | [7] |
| CAS Number | 303-98-0 | [1][6][7] |
| EC Number | 206-147-9 | [5][7] |
| Appearance | Orange-colored lipophile powder | [1] |
| Acute Toxicity (Oral, Rat) | LD50 > 4000 mg/kg | [6] |
| Acute Toxicity (Oral, Dog) | LD50 > 8000 mg/kg | [6] |
| Hazard Classification | Not a DOT controlled material | [6][7] |
Experimental Protocols: Standard Disposal Procedure
The following procedure is a general guideline for the disposal of Coenzyme Q10 in a laboratory setting. This should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired Coenzyme Q10 powder in a designated, clearly labeled waste container.
-
Contaminated materials such as weighing paper, spatulas, and empty product containers should be treated as chemical waste. Place them in the same designated solid waste container.
-
-
Liquid Waste (Solutions):
-
If Coenzyme Q10 has been dissolved in a solvent, the entire solution must be disposed of as chemical waste.
-
The waste container should be appropriate for the solvent used and clearly labeled with the contents, including "Coenzyme Q10" and the name of the solvent.
-
Do not empty into drains or dispose of in regular trash.[8]
-
3. Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "Coenzyme Q10".
-
Any solvents or other chemicals mixed with the Coenzyme Q10.
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are sealed to prevent spills or the release of dust.
-
Keep the storage area clean and organized.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Waste must be disposed of in accordance with national and local environmental control regulations.[6][7]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Coenzyme Q10.
Caption: Coenzyme Q10 Disposal Workflow.
References
- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 2. Coenzyme Q10 | C59H90O4 | CID 5281915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. You are being redirected... [ingredientstodiefor.com]
- 7. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 8. chemos.de [chemos.de]
Essential Safety and Handling of Coenzyme Q11: A Procedural Guide
This guide provides essential safety, handling, and disposal information for Coenzyme Q11 (CoQ11) tailored for researchers, scientists, and drug development professionals. Due to the limited availability of specific safety data for this compound, the following recommendations are based on the well-documented safety profile of its close structural analog, Coenzyme Q10 (CoQ10), and established best practices for laboratory chemical handling.
This compound is a lipid-soluble compound belonging to the ubiquinone family, structurally similar to Coenzyme Q10 but with a longer isoprenoid side chain.[1][2] Both are involved in cellular respiration and energy production.[1][2] Safety data sheets for Coenzyme Q10 consistently classify it as a non-hazardous substance, suggesting that this compound is likely to have a similar low-hazard profile.[3][4] However, as the toxicological properties of this compound have not been fully investigated, prudent laboratory practices should always be observed.
Hazard Assessment and Chemical Properties
A thorough risk assessment should be conducted before handling this compound. The primary potential routes of exposure are inhalation of dust, skin contact, and eye contact. Based on data for the closely related Coenzyme Q10, the substance is a solid, odorless powder that is insoluble in water.[5]
Table 1: Chemical and Physical Properties of Coenzyme Q Analogues
| Property | This compound | Coenzyme Q10 | Data Source |
| Molecular Formula | C64H98O4 | C59H90O4 | [1][6] |
| Molecular Weight | 931.5 g/mol | 863.37 g/mol | [2][7] |
| Appearance | Not specified, likely a yellow/orange powder | Yellow to orange crystalline powder | [5][8] |
| Solubility | Insoluble in water | Insoluble in water | [5] |
| Melting Point | Not specified | ~49 °C / 120.2 °F | [5] |
| Stability | Stable under normal conditions | Stable under normal conditions | [5] |
Personal Protective Equipment (PPE) Protocol
While Coenzyme Q10 is not classified as hazardous, adherence to standard laboratory PPE protocols is mandatory to minimize exposure and ensure a safe working environment.[3]
Eye and Face Protection
-
Standard Use: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Splash Hazard: If there is a significant risk of splashing, such as when working with solutions, a face shield should be worn in addition to safety goggles.[9]
Skin and Body Protection
-
Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[5] Gloves should be inspected for integrity before use and changed immediately if contaminated.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and prevent skin contact.[9]
-
Additional Protection: For tasks involving large quantities of the substance or a higher risk of dispersal, consider additional protective clothing.[10]
Respiratory Protection
-
Normal Conditions: Under normal use conditions with adequate ventilation, respiratory protection is generally not required.[5]
-
Dust Generation: If handling procedures are likely to generate dust (e.g., weighing large quantities of powder, scraping), work should be conducted in a fume hood or a ventilated enclosure to avoid inhalation. If such controls are not available, a NIOSH-approved respirator (e.g., N95) may be necessary.[10]
Table 2: Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing small quantities (<1g) | Safety glasses | Nitrile gloves | Lab coat | Not required with good ventilation |
| Preparing solutions | Safety goggles | Nitrile gloves | Lab coat | Not required with good ventilation |
| Handling large quantities (>1g) of powder | Safety goggles | Nitrile gloves | Lab coat | Recommended (work in fume hood or use N95 respirator) |
| Cleaning spills | Safety goggles | Nitrile gloves | Lab coat | Recommended if dust is generated |
Operational and Disposal Plans
Safe Handling Procedures
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[5]
-
Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid material.[5]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend storing Coenzyme Q10 in a freezer.[5]
Spill Management
-
Containment: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[5]
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Wear the appropriate PPE as outlined above during cleanup.
Waste Disposal
-
Procedure: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not empty into drains.[5]
-
Classification: As Coenzyme Q10 is not classified as a hazardous substance, the waste may not be considered hazardous. However, it is crucial to confirm with your institution's environmental health and safety (EHS) department for proper disposal procedures.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. Buy this compound | 24663-35-2 [smolecule.com]
- 2. This compound | 24663-35-2 | Benchchem [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. il.clherbal.com [il.clherbal.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. This compound | C64H98O4 | CID 91864434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 9. chemistai.org [chemistai.org]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
